molecular formula C18H31NO6S B13836377 Penbutolol (sulfate)

Penbutolol (sulfate)

Cat. No.: B13836377
M. Wt: 389.5 g/mol
InChI Key: KTXVDQNRHZQBOR-UHFFFAOYSA-N
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Description

Penbutolol (sulfate) is a useful research compound. Its molecular formula is C18H31NO6S and its molecular weight is 389.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Penbutolol (sulfate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Penbutolol (sulfate) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H31NO6S

Molecular Weight

389.5 g/mol

IUPAC Name

1-(tert-butylamino)-3-(2-cyclopentylphenoxy)propan-2-ol;sulfuric acid

InChI

InChI=1S/C18H29NO2.H2O4S/c1-18(2,3)19-12-15(20)13-21-17-11-7-6-10-16(17)14-8-4-5-9-14;1-5(2,3)4/h6-7,10-11,14-15,19-20H,4-5,8-9,12-13H2,1-3H3;(H2,1,2,3,4)

InChI Key

KTXVDQNRHZQBOR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NCC(COC1=CC=CC=C1C2CCCC2)O.OS(=O)(=O)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Penbutolol Sulfate in Cardiovascular Research

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Penbutolol (B1679223) sulfate (B86663) is a non-selective beta-adrenergic receptor antagonist with partial agonist activity, also known as intrinsic sympathomimetic activity (ISA). This dual mechanism confers a unique pharmacological profile, distinguishing it from other beta-blockers. In cardiovascular research, penbutolol is a subject of interest for its ability to modulate cardiac function and vascular tone. It competitively blocks β1- and β2-adrenergic receptors, thereby antagonizing the effects of catecholamines like epinephrine (B1671497) and norepinephrine (B1679862). This action leads to reductions in heart rate, myocardial contractility, and blood pressure.[1] Concurrently, its partial agonist activity provides a low level of receptor stimulation, which can mitigate excessive bradycardia at rest.[2][3] This technical guide provides a comprehensive overview of penbutolol sulfate's mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.

Core Mechanism of Action

Penbutolol's cardiovascular effects are primarily rooted in its interaction with the beta-adrenergic system. As a non-selective agent, it targets both β1- and β2-adrenergic receptors.[4][5]

  • β1-Adrenergic Receptor Blockade: Located predominantly in the heart and kidneys, β1-receptors mediate increases in heart rate (chronotropy), contractility (inotropy), and conduction velocity. Penbutolol's antagonism of these receptors is the principal mechanism behind its antihypertensive effect, leading to decreased cardiac output.[6] In the kidneys, blocking β1-receptors inhibits the release of renin, thereby downregulating the renin-angiotensin-aldosterone system and reducing blood volume and vascular tone.[4][6]

  • β2-Adrenergic Receptor Blockade: These receptors are found in the smooth muscle of blood vessels and the bronchi. While β2-blockade can potentially lead to vasoconstriction and bronchospasm, the clinical significance of this effect with penbutolol is modulated by its other properties.[5]

  • Intrinsic Sympathomimetic Activity (ISA): This property, also described as partial agonism, is a key feature of penbutolol.[2][7] Unlike pure antagonists, penbutolol provides a low level of β-receptor stimulation while blocking the effects of more potent endogenous catecholamines.[3][8] This baseline stimulation helps prevent profound bradycardia or a significant drop in cardiac output at rest, a common side effect of beta-blockers without ISA.[2] The ISA of penbutolol has been quantified to be 12-18% of the maximal sympathetic activity.[9]

Signaling Pathways and Penbutolol's Modulatory Role

The physiological response to beta-adrenergic stimulation is mediated by a complex G-protein coupled receptor (GPCR) signaling cascade. Penbutolol directly interferes with this pathway.

Canonical Beta-Adrenergic Signaling

Both β1 and β2 receptors primarily couple to the stimulatory G-protein (Gs).[10] Agonist binding triggers a conformational change, leading to the activation of adenylyl cyclase, which converts ATP to cyclic AMP (cAMP).[4] cAMP then activates Protein Kinase A (PKA), which phosphorylates various intracellular targets, including L-type calcium channels and phospholamban in cardiomyocytes, ultimately increasing heart rate and contractility.[10][11] The β2-receptor can also couple to the inhibitory G-protein (Gi), which can counterbalance the Gs pathway.[12]

Beta_Adrenergic_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Catecholamines Catecholamines (Epinephrine, Norepinephrine) Beta1R β1-AR Catecholamines->Beta1R Beta2R β2-AR Catecholamines->Beta2R Gs Gs Protein Beta1R->Gs Activates Beta2R->Gs Activates Gi Gi Protein Beta2R->Gi Activates AC Adenylyl Cyclase Gs->AC Stimulates (+) Gi->AC Inhibits (-) cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_Channels L-type Ca²⁺ Channels Phospholamban PKA->Ca_Channels Phosphorylates Response Increased Heart Rate & Contractility Ca_Channels->Response

Caption: Canonical β1- and β2-adrenergic receptor signaling pathways.
Penbutolol's Interaction with the Signaling Pathway

Penbutolol acts as a competitive antagonist and a partial agonist. Under conditions of high sympathetic tone (e.g., exercise), where catecholamine levels are high, penbutolol occupies the β-receptors and blocks the potent agonistic effects of norepinephrine and epinephrine. This antagonism prevents the significant downstream activation of the Gs-cAMP-PKA pathway. Conversely, at rest, when catecholamine levels are low, penbutolol's partial agonism provides a mild stimulus to the receptor, leading to a low level of basal signaling, thus preventing excessive bradycardia.

Penbutolol_Mechanism cluster_high High Sympathetic Tone (e.g., Exercise) cluster_low Low Sympathetic Tone (e.g., Rest) High_Catecholamines High Catecholamines Beta_Receptor_High β-Adrenergic Receptor High_Catecholamines->Beta_Receptor_High Strongly Stimulates Penbutolol_Antagonist Penbutolol Penbutolol_Antagonist->Beta_Receptor_High Competitively Blocks Blocked_Signal Signaling Pathway Blocked Beta_Receptor_High->Blocked_Signal Reduced_HR Prevents Excessive Tachycardia Blocked_Signal->Reduced_HR Net_Effect Net Effect: Blood Pressure Control Heart Rate Stabilization Reduced_HR->Net_Effect Low_Catecholamines Low Catecholamines Beta_Receptor_Low β-Adrenergic Receptor Low_Catecholamines->Beta_Receptor_Low Weakly Stimulates Penbutolol_Agonist Penbutolol (Partial Agonist) Penbutolol_Agonist->Beta_Receptor_Low Mildly Stimulates (ISA) Weak_Signal Low-Level Basal Signaling Beta_Receptor_Low->Weak_Signal Moderate_HR Prevents Excessive Bradycardia Weak_Signal->Moderate_HR Moderate_HR->Net_Effect

Caption: Logical flow of penbutolol's dual action mechanism.

Quantitative Pharmacological Data

The efficacy and behavior of penbutolol sulfate are defined by its pharmacokinetic and pharmacodynamic parameters.

Table 1: Pharmacokinetic Properties of Penbutolol Sulfate
ParameterValue / DescriptionSource
Absorption Rapidly and completely absorbed from the GI tract.[13][14]
Bioavailability Approximately 90-100%.[4][15]
Peak Plasma Concentration (Tmax) 1.5 to 3 hours after oral administration.[14][15]
Plasma Elimination Half-life (t½) Approximately 5 hours. A terminal half-life of 17.6 to 26.5 hours has also been reported.[4][13][14]
Plasma Protein Binding 80% to 98%.[14][15]
Metabolism Extensively metabolized in the liver via hydroxylation and glucuronidation.[13][15]
Excretion Primarily in the urine as metabolites; only 4-6% as unchanged drug.[13][15]
Table 2: Pharmacodynamic Properties of Penbutolol Sulfate
ParameterValue / DescriptionSource
Receptor Selectivity Non-selective (β1 and β2).[5][13]
Potency (vs. Propranolol) Approximately 4 times more potent than propranolol (B1214883) on an oral basis.[13][14]
Intrinsic Sympathomimetic Activity (ISA) Present; quantified as 12-18% of maximal sympathetic activity.[9] Described as moderate partial agonist activity.[2][7][9]
Onset of Action Peak effect between 1.5 and 3 hours.[14]
Duration of Action Exceeds 20 hours, permitting once-daily dosing.[14][15]
Table 3: Effects of Penbutolol Sulfate on Cardiovascular Parameters in Hypertensive Patients
Study / PopulationDosageDurationChange in Supine Diastolic BP (mmHg)Change in Supine Systolic BP (mmHg)Change in Heart Rate (beats/min)Source
Multiclinic Study (n=302)10, 20, or 40 mg/day6 weeksSignificant decline vs. placebo (values not specified)Decline at 20 mg/day > 10 mg/day-7.2 (at 40 mg/day)[16]
Pilot Study (n=10)25 or 50 mg/dayN/ASatisfactory reductionSatisfactory reductionReduction of 6-32%[17]
Comparative Study (n=45)40 mg/day6 weeksEqually effective as atenolol (B1665814) 100 mgEqually effective as atenolol 100 mgLess bradycardia than atenolol[18]
Dose-Response Study20-30 mg twice dailyN/ASignificant reductionSignificant reductionSignificant reduction[19]

Experimental Protocols in Cardiovascular Research

The characterization of penbutolol's mechanism of action relies on specific, validated experimental models.

Protocol for Assessing Intrinsic Sympathomimetic Activity (ISA)

This protocol is based on methodologies used to quantify ISA in humans by isolating cardiac responses from autonomic inputs.

Objective: To quantify the partial agonist activity of penbutolol by measuring changes in heart rate after complete autonomic blockade.

Methodology:

  • Subject Selection: Healthy human volunteers.

  • Study Design: A randomized, single-blind, crossover design comparing penbutolol, a known ISA-positive drug (e.g., alprenolol), and a non-ISA drug (e.g., propranolol).

  • Procedure: a. Baseline Measurement: Record resting heart rate and blood pressure. b. Parasympathetic Blockade: Administer atropine (B194438) (e.g., 0.04 mg/kg IV) to block vagal influence on the heart. c. Sympathetic Blockade (Control): In the control arm, administer an IV dose of a non-ISA β-blocker like propranolol (e.g., 0.4 mg/kg). The resulting heart rate is considered the "intrinsic heart rate." d. Sympathetic Blockade (Test): In the test arms, administer equipotent IV doses of the test drugs (e.g., penbutolol 0.08 mg/kg). e. ISA Calculation: The ISA is calculated by comparing the change in heart rate produced by the test drug (penbutolol) with the change produced by the non-ISA standard (propranolol). The difference reflects the stimulatory effect of the test drug.

  • Data Analysis: Compare heart rate changes across the different treatment groups using appropriate statistical methods (e.g., ANOVA for crossover design).

Protocol for Determining Beta-Blocking Potency

This protocol assesses the antagonist potency of penbutolol by measuring its ability to inhibit a standardized beta-agonist challenge.

Objective: To determine the dose-response relationship of penbutolol's beta-blocking effect.

Methodology:

  • Subject Selection: Healthy human volunteers or anesthetized animal models (e.g., dogs, rats).

  • Procedure: a. Baseline Measurement: Record resting heart rate and blood pressure. b. Standardized Exercise/Challenge:

    • In Humans: Subjects perform a standardized exercise on a bicycle ergometer to achieve a target heart rate (e.g., 150 bpm).[20][21]
    • In Animals: A continuous IV infusion of a β-agonist like isoproterenol (B85558) is administered to induce a stable tachycardia. c. Drug Administration: Administer single, escalating IV or oral doses of penbutolol. d. Post-Dose Measurement: After a specified time for the drug to take effect, repeat the standardized exercise or isoproterenol challenge. e. Data Collection: Record the heart rate response during the challenge at each dose level of penbutolol.

  • Data Analysis: The potency is determined by calculating the dose of penbutolol required to reduce the exercise- or isoproterenol-induced tachycardia by 50% (ED50). This can be compared to a standard β-blocker like propranolol to determine relative potency.

Experimental Workflow Visualization

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Data Analysis A1 Animal Model Selection (e.g., Sprague-Dawley Rat) A2 Surgical Instrumentation (Telemetry, Catheters for BP, HR, Drug Admin) A1->A2 A3 Acclimatization & Recovery Period A2->A3 B1 Record Baseline Hemodynamics (BP, HR, Cardiac Output) A3->B1 B2 Administer Vehicle or Penbutolol (IV or Oral Gavage) B1->B2 B3 Wait for Drug Equilibration (e.g., 30-60 min) B2->B3 B4 Perform β-Adrenergic Challenge (e.g., Isoproterenol Infusion or Exercise) B3->B4 B5 Continuously Record Hemodynamic Response B4->B5 C1 Quantify Changes from Baseline B5->C1 C2 Calculate % Inhibition of Agonist-Induced Response C1->C2 C3 Construct Dose-Response Curves C2->C3 C4 Statistical Analysis (e.g., ANOVA, t-test) C3->C4

Caption: Workflow for in vivo cardiovascular assessment of penbutolol.

Conclusion

The mechanism of action of penbutolol sulfate in cardiovascular research is multifaceted, defined by its non-selective beta-adrenergic receptor antagonism combined with intrinsic sympathomimetic activity. This profile allows for effective control of hypertension and heart rate by blocking excessive sympathetic stimulation, while its partial agonist nature provides a safety margin against severe bradycardia at rest.[2][13] Its high potency and long duration of action support a convenient once-daily dosing regimen.[14] Understanding these core mechanisms, supported by robust quantitative data and standardized experimental protocols, is critical for researchers and drug development professionals exploring its therapeutic potential and refining the application of beta-blockers in cardiovascular medicine.

References

Enantioselective Synthesis of (S)-Penbutolol for Pharmacological Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the enantioselective synthesis of (S)-penbutolol, a potent β-adrenergic receptor blocker. The focus is on a chemo-enzymatic approach that yields the desired (S)-enantiomer with high purity, suitable for pharmacological investigations. This document outlines the synthetic pathway, experimental protocols, and key quantitative data, and visualizes the process and mechanism of action for enhanced clarity.

Core Synthesis Strategy: Chemo-Enzymatic Resolution

The highlighted synthetic route to (S)-penbutolol is a five-step process commencing from 2-cyclopentylphenol (B118607). A key feature of this synthesis is the enzymatic kinetic resolution of a racemic chlorohydrin intermediate, which allows for the isolation of the desired enantiomer with high enantiomeric excess.

Quantitative Data Summary

The following table summarizes the key quantitative data for the enantioselective synthesis of (S)-penbutolol and its intermediates.[1][2]

StepProductYieldEnantiomeric Excess (e.e.)Specific Rotation [α]D
1-3Racemic 1-chloro-3-(2-cyclopentylphenoxy)propan-2-ol---
4(R)-1-chloro-3-(2-cyclopentylphenoxy)propan-2-ol39%99%-14.00° (c 1.0, MeOH, 25°C)
5(S)-Penbutolol82%99%-14.00° (c 1.0, MeOH, 20°C)
Overall(S)-Penbutolol Hydrochloride20%99%-26.40° (c 1.0, MeOH, 20°C)

Experimental Workflow

The overall synthetic workflow for (S)-penbutolol is depicted below.

G cluster_0 Step 1-3: Synthesis of Racemic Chlorohydrin cluster_1 Step 4: Enzymatic Kinetic Resolution cluster_2 Step 5: Amination start 2-Cyclopentylphenol step1 Deprotonation start->step1 step2 Reaction with Epichlorohydrin step1->step2 racemate Racemic 1-chloro-3-(2-cyclopentylphenoxy)propan-2-ol step2->racemate resolution CALB-catalyzed Transesterification (Vinyl Butanoate, Acetonitrile) racemate->resolution r_chloro (R)-1-chloro-3-(2-cyclopentylphenoxy)propan-2-ol resolution->r_chloro Unreacted s_ester (S)-ester resolution->s_ester Acylated amination Reaction with tert-Butylamine (B42293) in Methanol (B129727) r_chloro->amination s_pen (S)-Penbutolol amination->s_pen

Caption: Five-step chemo-enzymatic synthesis of (S)-penbutolol.

Experimental Protocols

The following are the detailed experimental methodologies for the key steps in the synthesis of (S)-penbutolol.

Synthesis of Racemic 1-chloro-3-(2-cyclopentylphenoxy)propan-2-ol

While a detailed step-by-step protocol for the initial synthesis of the racemic chlorohydrin is not fully detailed in the provided literature, the general method involves the deprotonation of 2-cyclopentylphenol followed by reaction with epichlorohydrin.[1]

Enzymatic Kinetic Resolution of 1-chloro-3-(2-cyclopentylphenoxy)propan-2-ol

This step utilizes the lipase (B570770) B from Candida antarctica (CALB) to selectively acylate the (S)-enantiomer of the racemic chlorohydrin, allowing for the separation of the unreacted (R)-enantiomer.

  • Reaction Setup: To a solution of racemic 1-chloro-3-(2-cyclopentylphenoxy)propan-2-ol in dry acetonitrile (B52724) containing activated 4Å molecular sieves, add vinyl butanoate and CALB.[1]

  • Reaction Conditions: The reaction mixture is placed in an incubator shaker at 38°C and stirred at 200 rpm for 23 hours.[1]

  • Work-up and Purification:

    • Filter off the enzyme and molecular sieves.

    • Remove the solvents under reduced pressure.

    • Dissolve the obtained product in ethyl acetate (B1210297) (EtOAc) and wash with distilled water and a saturated NaCl solution.

    • Dry the organic phase over anhydrous MgSO4 and remove the solvent under reduced pressure.

    • Separate the (R)-chlorohydrin and the (S)-butanoate ester by flash chromatography using a mixture of n-pentane and EtOAc (9:1, v/v) as the eluent.[1]

Synthesis of (S)-Penbutolol

The final step involves the amination of the enantiomerically pure (R)-chlorohydrin to yield (S)-penbutolol.

  • Reaction Setup: To a mixture of (R)-1-chloro-3-(2-cyclopentylphenoxy)propan-2-ol (31 mg, 0.12 mmol) in methanol (2 mL), add tert-butylamine (0.18 mL, 0.13 g, 1.71 mmol).[1]

  • Reaction Conditions: Stir the mixture under reflux for 24 hours.[1]

  • Work-up and Purification:

    • Concentrate the reaction mixture under reduced pressure.

    • Dissolve the obtained product in EtOAc (10 mL) and wash with distilled H2O (5 mL).

    • Dry the organic phase over anhydrous MgSO4 and remove the solvent under reduced pressure to give (S)-penbutolol as a white solid.[1]

Pharmacological Signaling Pathway

(S)-Penbutolol is a non-selective β-adrenergic receptor antagonist.[3][4] It exerts its pharmacological effects by blocking the binding of catecholamines, such as epinephrine (B1671497) and norepinephrine, to β1 and β2-adrenergic receptors. This blockade inhibits the downstream signaling cascade, leading to a reduction in heart rate and blood pressure.[3][5]

G cluster_0 Cell Membrane beta_receptor β-Adrenergic Receptor g_protein G Protein beta_receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp Converts catecholamine Catecholamine (e.g., Epinephrine) catecholamine->beta_receptor Binds & Activates s_penbutolol (S)-Penbutolol s_penbutolol->beta_receptor Blocks atp ATP atp->ac pka Protein Kinase A camp->pka Activates cellular_response Physiological Response (Increased Heart Rate, etc.) pka->cellular_response Leads to

Caption: (S)-Penbutolol's antagonism of the β-adrenergic signaling pathway.

References

Physicochemical Properties of Penbutolol Sulfate: A Technical Guide for Formulation Development

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive overview of the essential physicochemical properties of penbutolol (B1679223) sulfate (B86663), a non-selective beta-adrenergic receptor antagonist used in the management of hypertension. A thorough understanding of these properties is critical for the rational development of stable, safe, and effective pharmaceutical dosage forms. This document details key parameters including solubility, pKa, melting point, potential for polymorphism, and stability. Detailed experimental protocols for the determination of these properties are provided, along with structured data tables and visual workflows to aid researchers, scientists, and drug development professionals in formulation activities.

Introduction

Penbutolol sulfate, the sulfate salt of (S)-1-(tert-butylamino)-3-(2-cyclopentylphenoxy)propan-2-ol, is a non-selective beta-blocker.[1][2] Its therapeutic efficacy is contingent upon the design of a robust dosage form that ensures consistent drug delivery and stability. The formulation process is fundamentally guided by the intrinsic physicochemical characteristics of the active pharmaceutical ingredient (API). This guide synthesizes available data on penbutolol sulfate to support formulation scientists in developing new drug products and improving existing ones.

Solubility Profile

The solubility of an API is a critical factor influencing its dissolution rate and bioavailability. Penbutolol sulfate's solubility across various media dictates the choice of formulation strategy, particularly for oral dosage forms.

Table 1: Solubility of Penbutolol Sulfate

Solvent/MediumQualitative SolubilityReference
WaterSlightly soluble[3]
MethanolFreely soluble[3]
Ethanol (95%)Sparingly soluble[3]
Acetic Acid (100)Very soluble[3]
Diethyl EtherPractically insoluble[3]
Acetic AnhydridePractically insoluble[3]
DMSO15 mg/mL[4]
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a reliable and widely used technique for determining the equilibrium solubility of a compound.[5][6]

Methodology:

  • Add an excess amount of penbutolol sulfate powder to a series of vials containing the desired solvent (e.g., water, pH buffers, ethanol).

  • Seal the vials and agitate them at a constant, controlled temperature (e.g., 25 °C or 37 °C) using a mechanical shaker or rotator.

  • Continue agitation for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[7]

  • After equilibration, allow the suspensions to settle.

  • Carefully withdraw a sample from the supernatant and filter it through a suitable membrane filter (e.g., 0.45 µm) to remove any undissolved solid.

  • Analyze the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to quantify the concentration of dissolved penbutolol sulfate.

G cluster_protocol Equilibrium Solubility Determination Workflow start Start: Add Excess API to Solvent agitate Agitate at Constant Temperature until Equilibrium (24-48h) start->agitate Equilibration filter Filter Suspension to Remove Undissolved Solid agitate->filter Separation analyze Quantify API Concentration in Filtrate via HPLC filter->analyze Analysis end End: Determine Solubility analyze->end

Caption: Workflow for the Shake-Flask Solubility Method.

Ionization Constant (pKa)

The pKa value is a crucial parameter that defines the extent of ionization of a drug at a given pH.[8] This property significantly influences a drug's solubility, absorption, distribution, and excretion. Penbutolol, being a weak base, has a pKa that is critical for predicting its behavior in the gastrointestinal tract.

Table 2: pKa of Penbutolol

ParameterValueConditionsMethodReference
pKa9.31.5 mmol/l in 25% ethanolPotentiometric Titration[9]
Experimental Protocol: Potentiometric Titration

Potentiometric titration is a highly accurate and common method for pKa determination.[10][11][12]

Methodology:

  • Accurately weigh and dissolve a sample of penbutolol in a suitable solvent. Given its properties, a water-methanol co-solvent system may be used to ensure complete dissolution.[11]

  • Immerse a calibrated combination pH electrode into the solution.

  • Titrate the solution by adding small, precise increments of a standardized titrant (e.g., 0.1 N HCl for a basic substance).

  • Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

  • Generate a titration curve by plotting the measured pH versus the volume of titrant added.

  • The pKa is determined from the inflection point of the resulting sigmoid curve, which corresponds to the pH at which the compound is 50% ionized.[12]

G cluster_pka pKa Determination via Potentiometric Titration prep Prepare Penbutolol Solution titrate Titrate with Standard Acid (e.g., HCl) prep->titrate measure Record pH after each Titrant Addition titrate->measure plot Plot pH vs. Titrant Volume measure->plot determine Determine pKa from Inflection Point of Curve plot->determine G cluster_polymorph Polymorph Screening and Characterization api Penbutolol Sulfate API crystallize Recrystallization from Various Solvents/Conditions api->crystallize dsc Differential Scanning Calorimetry (DSC) crystallize->dsc xrd X-Ray Powder Diffraction (XRPD) crystallize->xrd ftir FTIR / Raman Spectroscopy crystallize->ftir analysis Identify and Characterize Polymorphs dsc->analysis xrd->analysis ftir->analysis G cluster_stability Forced Degradation Logical Flow api Penbutolol Sulfate (Solid & Solution) stress Apply Stress Conditions (Acid, Base, Heat, Light, Oxidation) api->stress sample Sample at Various Time Points stress->sample analyze Analyze via Stability-Indicating HPLC sample->analyze identify Identify Degradation Pathways & Products analyze->identify

References

Penbutolol: A Technical Guide to a Non-Selective Beta-Blocker with Intrinsic Sympathomimetic Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of penbutolol (B1679223), a non-selective beta-adrenergic receptor antagonist. A key characteristic of penbutolol is its intrinsic sympathomimetic activity (ISA), which allows it to act as a partial agonist at β-adrenergic receptors. This document consolidates key chemical and pharmacological data, details experimental protocols for its characterization, and visualizes relevant biological pathways and workflows. The information presented is intended to serve as a comprehensive resource for researchers and professionals involved in the study and development of cardiovascular drugs.

Introduction

Penbutolol is a clinically utilized beta-blocker for the management of hypertension. Chemically, it is identified as (S)-1-(tert-butylamino)-3-(2-cyclopentylphenoxy)propan-2-ol. Unlike many other beta-blockers, penbutolol possesses intrinsic sympathomimetic activity (ISA), meaning it can weakly stimulate beta-adrenergic receptors while simultaneously blocking the effects of more potent endogenous catecholamines like epinephrine (B1671497) and norepinephrine.[1] This partial agonism is a distinguishing feature that can influence its hemodynamic effects. Penbutolol is non-selective, exhibiting affinity for both β1 and β2-adrenergic receptors.[1] The clinically administered form is the levorotatory (S)-(-)-isomer.[2]

Chemical and Physical Properties

A summary of the key chemical and physical properties of penbutolol and its sulfate (B86663) salt are presented in Table 1.

PropertyValueReference
Chemical Name (S)-1-(tert-butylamino)-3-(2-cyclopentylphenoxy)propan-2-ol[1]
Molecular Formula C18H29NO2[1]
Molecular Weight 291.43 g/mol [1]
CAS Number 38363-40-5[1]
Appearance White, odorless, crystalline powder[2]
Salt Form Penbutolol Sulfate[2]
Molecular Formula (Sulfate) C36H60N2O8S[2]
Molecular Weight (Sulfate) 680.94 g/mol [2][3][4][5]

Pharmacological Profile

Non-Selective Beta-Adrenergic Receptor Blockade

Penbutolol acts as an antagonist at both β1 and β2-adrenergic receptors.[1] This non-selectivity is a key aspect of its pharmacological profile. The blockade of β1-receptors, predominantly located in the heart, leads to a reduction in heart rate, myocardial contractility, and cardiac output. The antagonism of β2-receptors can influence various tissues, including bronchial smooth muscle and peripheral vasculature.[6]

Intrinsic Sympathomimetic Activity (ISA)

A defining characteristic of penbutolol is its intrinsic sympathomimetic activity (ISA), which classifies it as a partial agonist.[1] This means that in the absence of significant sympathetic stimulation, penbutolol can elicit a modest agonist response. However, in the presence of high levels of catecholamines (e.g., during exercise or stress), it acts as a competitive antagonist, blocking the more potent endogenous agonists. This property may contribute to a lower incidence of resting bradycardia compared to beta-blockers without ISA.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for penbutolol's interaction with adrenergic receptors and its intrinsic sympathomimetic activity.

Table 2: Receptor Binding Affinity
LigandReceptor SubtypeKi (nM)IC50 (µM)CommentsReference
(-)-Penbutolol β-adrenergic (rat reticulocyte membranes)~137-240 (apparent Ki in ng/ml)-Determined in the presence of human plasma, which significantly impacts binding due to high plasma protein binding.[7]
(+)-Penbutolol β-adrenoceptor-0.74Data for the less active R-isomer.
(S)-(-)-Penbutolol 5-HT1A (rat CA1)11.6-Provided for context on off-target interactions.[8]
(S)-(-)-Penbutolol 5-HT1A (human CA3)11.9-Provided for context on off-target interactions.[8]
Table 3: Intrinsic Sympathomimetic Activity (ISA)
DrugISA (% of maximal sympathetic activity)Experimental ModelReference
Penbutolol 12-18%In vivo study in healthy volunteers
Alprenolol 22-26%In vivo study in healthy volunteers
Propranolol (B1214883) 0% (Standard non-ISA drug)In vivo study in healthy volunteers

Signaling Pathways and Experimental Workflows

Signaling Pathway of a Non-Selective Beta-Blocker with ISA

The following diagram illustrates the dual action of penbutolol at the β-adrenergic receptor. As a partial agonist, it can weakly activate the Gs protein-adenylyl cyclase pathway, leading to a minimal increase in intracellular cAMP. As an antagonist, it blocks the much stronger activation by full agonists like epinephrine.

G_protein_signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular beta_receptor β-Adrenergic Receptor g_protein Gs Protein beta_receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Activates camp cAMP adenylyl_cyclase->camp Converts epinephrine Epinephrine (Full Agonist) epinephrine->beta_receptor Strong Activation penbutolol Penbutolol (Partial Agonist/ Antagonist) penbutolol->beta_receptor Weak Activation & Competitive Blockade atp ATP atp->adenylyl_cyclase pka Protein Kinase A camp->pka Activates cellular_response Cellular Response pka->cellular_response Phosphorylates Targets

Caption: Signaling pathway of a non-selective beta-blocker with ISA.

Experimental Workflow for Determining Receptor Binding Affinity

The following diagram outlines a typical workflow for a competitive radioligand binding assay to determine the binding affinity (Ki) of a compound like penbutolol.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_membranes Prepare cell membranes expressing β-receptors incubation Incubate membranes, radioligand, and Penbutolol at varying concentrations prep_membranes->incubation prep_radioligand Prepare radioligand (e.g., [125I]-iodocyanopindolol) prep_radioligand->incubation prep_competitor Prepare serial dilutions of Penbutolol prep_competitor->incubation separation Separate bound and free radioligand (filtration) incubation->separation quantification Quantify bound radioactivity (scintillation counting) separation->quantification plot_data Plot % specific binding vs. [Penbutolol] quantification->plot_data calculate_ic50 Determine IC50 from non-linear regression plot_data->calculate_ic50 calculate_ki Calculate Ki using Cheng-Prusoff equation calculate_ic50->calculate_ki

Caption: Workflow for a competitive radioligand binding assay.

Detailed Experimental Protocols

In Vivo Quantification of Intrinsic Sympathomimetic Activity

This protocol is based on a study conducted in healthy volunteers to quantify the ISA of penbutolol.

  • Study Design: Randomized, single-blind, crossover study.

  • Subjects: Healthy human volunteers.

  • Treatments:

    • Penbutolol (intravenous and oral administration)

    • Alprenolol (positive control with ISA)

    • Propranolol (negative control without ISA)

  • Methodology:

    • Autonomic Blockade: To isolate the direct effects on the heart, complete parasympathetic and sympathetic blockade is achieved. This is done by administering atropine (B194438) (to block parasympathetic input) and a high dose of a non-ISA beta-blocker like propranolol (to block all background sympathetic tone).

    • Drug Administration:

      • Acute (IV): Equipotent beta-blocking doses of penbutolol, alprenolol, or propranolol are administered intravenously.

      • Chronic (Oral): Subjects receive a daily oral dose of penbutolol, alprenolol, or propranolol for one week.

    • Measurements: Heart rate and blood pressure are measured at rest (supine, sitting, standing) and during isometric and dynamic exercise.

    • Calculation of ISA: The ISA of penbutolol is calculated by comparing the change in heart rate it produces under autonomic blockade to the change (or lack thereof) produced by propranolol. The result is expressed as a percentage of the maximal heart rate increase achievable with a full sympathetic stimulus.

In Vitro Radioligand Binding Assay (Generalized Protocol)

This protocol describes a general method for determining the binding affinity of penbutolol for β1 and β2-adrenergic receptors.

  • Objective: To determine the equilibrium dissociation constant (Ki) of (S)-(-)-penbutolol for β1 and β2-adrenergic receptors.

  • Materials:

    • Cell membranes from a cell line recombinantly expressing either human β1 or β2-adrenergic receptors.

    • A suitable radioligand with high affinity for β-adrenergic receptors (e.g., [125I]-Iodocyanopindolol).

    • (S)-(-)-Penbutolol.

    • A non-labeled antagonist for determining non-specific binding (e.g., propranolol).

    • Assay buffer (e.g., Tris-HCl with MgCl2).

    • Glass fiber filters.

    • Scintillation fluid and counter.

  • Procedure:

    • Incubation: In a multi-well plate, incubate a fixed concentration of the radioligand and a fixed amount of cell membrane preparation with a range of concentrations of unlabeled penbutolol.

    • Equilibrium: Allow the binding reaction to reach equilibrium at a controlled temperature.

    • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

    • Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

    • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

    • Data Analysis:

      • Determine the specific binding at each concentration of penbutolol by subtracting the non-specific binding (measured in the presence of a high concentration of a non-labeled antagonist) from the total binding.

      • Plot the percentage of specific binding against the logarithm of the penbutolol concentration.

      • Fit the data using non-linear regression to a sigmoidal dose-response curve to determine the IC50 (the concentration of penbutolol that inhibits 50% of the specific radioligand binding).

      • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

In Vitro Adenylyl Cyclase Activity Assay (Generalized Protocol)

This protocol outlines a general method to quantify the partial agonist activity of penbutolol by measuring its effect on cAMP production.

  • Objective: To determine the maximal effect (Emax) and potency (EC50) of (S)-(-)-penbutolol on adenylyl cyclase activity.

  • Materials:

    • Cell membranes from a cell line expressing the β-adrenergic receptor of interest.

    • (S)-(-)-Penbutolol.

    • A full β-adrenergic agonist (e.g., isoproterenol) to determine the maximal possible stimulation.

    • ATP (substrate for adenylyl cyclase).

    • A buffer system containing Mg2+ (a cofactor for adenylyl cyclase).

    • A method to quantify cAMP (e.g., radioimmunoassay (RIA), enzyme-linked immunosorbent assay (ELISA), or a method using radiolabeled ATP).

  • Procedure:

    • Incubation: Incubate the cell membranes with varying concentrations of penbutolol or isoproterenol (B85558) in the presence of ATP and the appropriate buffer.

    • Reaction Termination: After a defined incubation period, stop the enzymatic reaction (e.g., by adding a stop solution or by heat inactivation).

    • cAMP Quantification: Measure the amount of cAMP produced in each sample using a suitable detection method.

    • Data Analysis:

      • Plot the amount of cAMP produced as a function of the logarithm of the agonist concentration.

      • Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of the agonist that produces 50% of its maximal effect) and the Emax (the maximal amount of cAMP produced).

      • The intrinsic activity of penbutolol is expressed as the ratio of its Emax to the Emax of the full agonist, isoproterenol.

Conclusion

Penbutolol is a non-selective beta-adrenergic receptor antagonist with the distinguishing characteristic of intrinsic sympathomimetic activity. This technical guide has summarized its key chemical and pharmacological properties, presented available quantitative data, and detailed the experimental methodologies used for its characterization. The provided diagrams of the relevant signaling pathway and experimental workflows offer a visual aid for understanding its mechanism of action and evaluation. While specific in vitro binding affinities and adenylyl cyclase activation data for the clinically relevant (S)-(-)-isomer are not extensively reported in publicly available literature, the information and protocols compiled herein provide a robust framework for researchers and drug development professionals working with penbutolol and other beta-blockers with partial agonist activity. Further research to fully characterize its in vitro pharmacology would be a valuable addition to the field.

References

In Vitro Off-Target Binding Profile of Penbutolol Sulfate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Penbutolol (B1679223) sulfate (B86663) is a non-selective beta-adrenergic receptor antagonist with partial agonist activity, primarily used in the management of hypertension.[1] Its therapeutic effects are mediated through the blockade of β1- and β2-adrenergic receptors.[1] However, a comprehensive understanding of its interactions with other molecular targets is crucial for a complete safety and efficacy profile. This technical guide provides an in-depth overview of the in vitro off-target binding profile of penbutolol sulfate, presenting available quantitative data, detailed experimental methodologies, and visualizations of relevant signaling pathways and workflows.

Data Presentation: Off-Target Binding Affinities

The following tables summarize the known in vitro binding affinities of penbutolol for its primary targets and identified off-targets. The data is presented to facilitate comparison and aid in the assessment of penbutolol's selectivity.

Table 1: Adrenergic Receptor Binding Profile

TargetSpeciesAssay TypeRadioligandKi (nM)Reference
β1-Adrenergic ReceptorHumanRadioligand Binding[³H]-CGP 12177Data not available
β2-Adrenergic ReceptorHumanRadioligand Binding[³H]-CGP 12177Data not available

Note: While penbutolol is a known non-selective beta-blocker, specific Ki values from a comprehensive head-to-head in vitro binding study were not available in the public domain at the time of this review. Its potency is reported to be approximately four times that of propranolol (B1214883).[2][3]

Table 2: Serotonin (B10506) Receptor Off-Target Binding Profile

TargetSpeciesBrain RegionAssay TypeRadioligandKi (nM)Reference
5-HT1A ReceptorHumanHippocampusRadioligand Binding[³H]-WAY-10063514.4 ± 1.5[4]
5-HT1A ReceptorHumanDorsal Raphe NucleusRadioligand Binding[³H]-WAY-100635Similar affinity to hippocampus[4]
5-HT1B ReceptorNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedAntagonist activity reported, quantitative data not available

Table 3: Other Potential Off-Target Interactions (Qualitative)

Target ClassSpecific TargetObservationReference
Ion ChannelsSodium (Na+) Channels(+)-Penbutolol exhibits Na+ channel-blocking action.[5]

Note: A comprehensive screening panel against a broad range of receptors, enzymes, and ion channels has not been publicly reported for penbutolol sulfate. The data presented here is based on targeted studies.

Experimental Protocols

The following are detailed methodologies representative of the key experiments used to determine the binding affinities presented above.

Protocol 1: Radioligand Binding Assay for 5-HT1A Receptor Affinity

This protocol is adapted from studies determining the affinity of beta-blockers for serotonin receptors.[4]

Objective: To determine the inhibitory constant (Ki) of penbutolol sulfate for the human 5-HT1A receptor.

Materials:

  • Test Compound: Penbutolol sulfate

  • Radioligand: [³H]-WAY-100635 (a selective 5-HT1A antagonist)

  • Membrane Preparation: Post-mortem human brain tissue (e.g., hippocampus), homogenized and prepared as a crude membrane suspension.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Non-specific Binding Control: 10 µM 5-HT (Serotonin)

  • Instrumentation: Scintillation counter, filtration apparatus.

Procedure:

  • Membrane Preparation: Human hippocampal tissue is homogenized in ice-cold assay buffer and centrifuged. The resulting pellet is washed and resuspended in fresh buffer to a final protein concentration of approximately 1 mg/mL.

  • Competition Binding Assay:

    • A series of dilutions of penbutolol sulfate are prepared in assay buffer.

    • In a 96-well plate, incubate the membrane preparation (50-100 µg protein) with a fixed concentration of [³H]-WAY-100635 (typically at its Kd, e.g., 1.5-1.7 nM) and varying concentrations of penbutolol sulfate.

    • Total binding is determined in the absence of any competing ligand.

    • Non-specific binding is determined in the presence of a saturating concentration of 5-HT (10 µM).

    • The reaction mixture is incubated for 60 minutes at room temperature to reach equilibrium.

  • Filtration and Counting:

    • The incubation is terminated by rapid filtration through glass fiber filters, separating bound from free radioligand.

    • Filters are washed with ice-cold assay buffer to remove non-specifically bound radioactivity.

    • The radioactivity retained on the filters is quantified using a liquid scintillation counter.

  • Data Analysis:

    • Specific binding is calculated by subtracting non-specific binding from total binding.

    • The concentration of penbutolol sulfate that inhibits 50% of the specific binding of [³H]-WAY-100635 (IC50) is determined by non-linear regression analysis of the competition curve.

    • The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_prep Membrane Preparation cluster_assay Competition Binding Assay cluster_analysis Data Acquisition & Analysis tissue Human Brain Tissue (e.g., Hippocampus) homogenize Homogenize in Assay Buffer tissue->homogenize centrifuge Centrifuge & Wash homogenize->centrifuge membranes Membrane Suspension centrifuge->membranes setup Incubate: - Membrane Suspension - [³H]-WAY-100635 (Radioligand) - Penbutolol Sulfate (Test Compound) membranes->setup equilibrium Incubate to Equilibrium (60 min, RT) setup->equilibrium filtration Rapid Filtration equilibrium->filtration counting Scintillation Counting filtration->counting analysis Calculate IC50 & Ki counting->analysis

Experimental workflow for radioligand binding assay.

Protocol 2: General Enzyme Inhibition Assay

This is a generalized protocol for assessing the inhibitory potential of a compound on enzyme activity.

Objective: To determine the half-maximal inhibitory concentration (IC50) of penbutolol sulfate against a specific enzyme.

Materials:

  • Test Compound: Penbutolol sulfate

  • Enzyme: Purified enzyme of interest

  • Substrate: A specific substrate for the enzyme that produces a detectable signal (e.g., colorimetric, fluorescent).

  • Assay Buffer: Buffer optimized for the specific enzyme's activity.

  • Instrumentation: Plate reader capable of detecting the signal generated by the substrate conversion.

Procedure:

  • Enzyme Reaction Setup:

    • A series of dilutions of penbutolol sulfate are prepared.

    • In a microplate, the enzyme is pre-incubated with the various concentrations of penbutolol sulfate for a defined period.

  • Initiation of Reaction:

    • The enzymatic reaction is initiated by the addition of the substrate.

  • Signal Detection:

    • The plate is incubated for a specific time at an optimal temperature.

    • The product formation is measured using a plate reader at appropriate wavelengths.

  • Data Analysis:

    • The percentage of enzyme inhibition is calculated for each concentration of penbutolol sulfate relative to a control with no inhibitor.

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

G cluster_setup Assay Setup cluster_reaction Enzymatic Reaction cluster_detection Data Acquisition & Analysis pre_incubation Pre-incubate Enzyme with Varying Concentrations of Penbutolol Sulfate initiation Initiate Reaction by Adding Substrate pre_incubation->initiation incubation Incubate at Optimal Temperature initiation->incubation detection Measure Product Formation (Plate Reader) incubation->detection analysis Calculate % Inhibition and Determine IC50 detection->analysis

General workflow for an enzyme inhibition assay.

Signaling Pathways of Identified Off-Targets

5-HT1A Receptor Signaling

Penbutolol acts as an antagonist at 5-HT1A receptors. These receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gi/o family of G-proteins.

Mechanism of Action:

  • Receptor Blockade: Penbutolol binds to the 5-HT1A receptor, preventing the binding of the endogenous agonist, serotonin (5-HT).

  • Inhibition of Gi/o Signaling: This blockade prevents the activation of the Gi/o protein.

  • Downstream Effects: The inhibition of Gi/o signaling leads to a disinhibition of adenylyl cyclase, which can result in an increase in intracellular cyclic AMP (cAMP) levels. Additionally, the modulation of ion channels, such as the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of voltage-gated Ca2+ channels, which are normally mediated by the Gβγ subunit of the activated Gi/o protein, is prevented.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm penbutolol Penbutolol receptor 5-HT1A Receptor penbutolol->receptor Blocks gi_protein Gi/o Protein receptor->gi_protein Prevents Activation adenylyl_cyclase Adenylyl Cyclase gi_protein->adenylyl_cyclase Prevents Inhibition camp cAMP adenylyl_cyclase->camp No change or increase in conversion atp ATP

Penbutolol's antagonistic action on the 5-HT1A signaling pathway.

Conclusion

The in vitro off-target binding profile of penbutolol sulfate, based on currently available public data, indicates a notable interaction with the 5-HT1A serotonin receptor, where it acts as an antagonist with nanomolar affinity.[4] Its primary activity remains as a non-selective beta-adrenergic antagonist.[1] There is also preliminary evidence for interaction with sodium channels.[5]

For a more comprehensive understanding of penbutolol's off-target profile, a broad-panel in vitro safety pharmacology screen would be necessary. Such a screen would provide quantitative data on its binding affinity and functional activity against a wide range of receptors, enzymes, ion channels, and transporters, which is essential for a thorough risk assessment in drug development. The experimental protocols and pathway diagrams provided in this guide offer a framework for conducting and interpreting such studies. Researchers and drug development professionals are encouraged to consider these off-target interactions in the continued evaluation of penbutolol and its derivatives.

References

An In-depth Technical Guide on the Non-Cardiac Cellular Effects of β-Adrenergic Receptor Antagonists: A Surrogate Analysis in the Absence of Penbutolol Sulfate-Specific Data

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest literature review, specific studies detailing the effects of penbutolol (B1679223) sulfate (B86663) on non-cardiac cell lines and tissues are not available. This guide, therefore, provides a comprehensive overview of the known effects of other β-adrenergic receptor antagonists, particularly the non-selective β-blocker propranolol (B1214883) and others like carvedilol (B1668590) and nebivolol (B1214574), on various non-cardiac cell lines. This information may serve as a valuable surrogate for researchers, scientists, and drug development professionals interested in the potential non-cardiac applications of penbutolol sulfate, a compound that shares the property of non-selective β-adrenergic receptor blockade.[1][2] The methodologies and observed signaling pathways presented herein offer a foundational framework for designing and conducting future research into the specific effects of penbutolol sulfate.

Introduction to β-Adrenergic Antagonists and Their Non-Cardiac Roles

β-adrenergic receptor antagonists, commonly known as β-blockers, are a class of drugs that primarily act by blocking the effects of catecholamines like epinephrine (B1671497) and norepinephrine (B1679862) at β-adrenergic receptors.[1] While their primary clinical applications are in cardiovascular medicine for conditions such as hypertension, angina pectoris, and arrhythmias, a growing body of evidence suggests that β-blockers, particularly non-selective agents, exert significant effects on various non-cardiac cell types and tissues.[3] These effects include the modulation of cell proliferation, apoptosis, and key signaling pathways, which have garnered interest in their potential repurposing for other therapeutic areas, notably oncology.

Penbutolol sulfate is a non-selective β-adrenergic receptor antagonist, meaning it blocks both β1 and β2 receptors.[2] This characteristic is shared with propranolol, a widely studied β-blocker for which a substantial amount of data on non-cardiac cellular effects exists. Therefore, the findings related to propranolol and other β-blockers provide a strong rationale for investigating similar properties in penbutolol sulfate.

Quantitative Effects of β-Blockers on Non-Cardiac Cell Viability and Proliferation

Several studies have quantified the impact of β-blockers on the viability and proliferation of various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to denote the potency of a compound in inhibiting a specific biological or biochemical function.

Table 1: IC50 Values of Propranolol in Various Non-Cardiac Cell Lines

Cell LineCell TypeAssayIncubation Time (hours)IC50 (µM)Reference
HCT-116Colorectal CarcinomaMTT7225.5[4]
HT-29Colorectal CarcinomaMTT7239.04[4]
SW-480Colorectal CarcinomaTrypan Blue24Significant reduction starting at 10 µM[4]
SW-620Colorectal CarcinomaTrypan Blue24Significant reduction starting at 160 µM[4]
U87-MGGlioblastomaMTTNot SpecifiedDose-dependent decrease[5][6]
LN229GlioblastomaMTTNot SpecifiedDose-dependent decrease[5][6]
SH-SY5YNeuroblastomaMTTNot SpecifiedDose-dependent decrease[5][6]
HUVECsHuman Umbilical Vein Endothelial CellsCCK-848Concentration-dependent decrease[7]

Note: The variability in IC50 values can be attributed to differences in cell lines, assay methods, and incubation times.

Table 2: Effects of Various β-Blockers on Non-Cardiac Cell Proliferation and Apoptosis

β-BlockerSelectivityCell LineEffect on ProliferationEffect on ApoptosisReference
Propranolol Non-selective (β1/β2)Breast Cancer CellsReducedIncreased[3]
GlioblastomaReducedNot Specified[5][6]
Colorectal CancerReducedNot Specified[4]
Carvedilol Non-selective (β1/β2/α1)H9c2 (rat cardiac myoblasts), iPSC-CMsNo effect on viability aloneDecreased doxorubicin-induced cell death[8][9]
Nebivolol β1-selective with NO-releasing propertieshaCSMCs, haECsReducedIncreased[10][11]
Atenolol (B1665814) β1-selectiveNot SpecifiedNo significant effect on longevity in miceNot Specified[12][13]

Experimental Protocols for Assessing Non-Cardiac Cellular Effects

The following are detailed methodologies for key experiments cited in the study of β-blocker effects on non-cardiac cell lines. These protocols can be adapted for the investigation of penbutolol sulfate.

Cell Culture
  • Cell Lines: Human cancer cell lines such as HCT-116, HT-29 (colorectal), U87-MG, LN229 (glioblastoma), and non-cancerous lines like Human Umbilical Vein Endothelial Cells (HUVECs) are commonly used.

  • Culture Conditions: Cells are typically maintained in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.[14]

Cell Viability and Proliferation Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with various concentrations of the β-blocker (e.g., propranolol from 10 to 200 µM) for a specified duration (e.g., 24, 48, or 72 hours).[4]

  • MTT Addition: After incubation, add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells).[15]

This assay distinguishes viable from non-viable cells based on membrane integrity.

  • Cell Preparation: After drug treatment, detach the cells using trypsin and resuspend them in culture medium.

  • Staining: Mix an aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue solution.

  • Cell Counting: Load the mixture onto a hemocytometer and count the number of stained (non-viable) and unstained (viable) cells under a microscope.[4]

Apoptosis Assays

This flow cytometry-based assay identifies apoptotic cells.

  • Cell Preparation: After drug treatment, harvest the cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[16][17]

The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

  • Cell/Tissue Preparation: Fix and permeabilize the cells or tissue sections.

  • Labeling: Incubate with a mixture of terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTP. TdT incorporates the labeled dUTPs at the 3'-hydroxyl ends of fragmented DNA.

  • Detection: Visualize the labeled cells using fluorescence microscopy.[18]

Signaling Pathways Modulated by β-Blockers in Non-Cardiac Cells

Research into the non-cardiac effects of β-blockers has identified several key signaling pathways that are modulated by these agents.

Propranolol's Effect on Notch and Hes1 Signaling in Glioblastoma

Studies on glioblastoma cell lines have shown that propranolol can suppress cell proliferation by modulating the Notch signaling pathway.[5][6]

Propranolol_Notch_Pathway Propranolol Propranolol Beta_Adrenergic_Receptor β-Adrenergic Receptor Propranolol->Beta_Adrenergic_Receptor Inhibits Cell_Proliferation Cell Proliferation Propranolol->Cell_Proliferation Suppresses Notch1 Notch1 Beta_Adrenergic_Receptor->Notch1 Downstream Regulation Hes1 Hes1 Notch1->Hes1 Activates Hes1->Cell_Proliferation Promotes Propranolol_VEGFA_Pathway Propranolol Propranolol miR_206 miR-206 Propranolol->miR_206 Upregulates VEGFA_mRNA VEGFA mRNA miR_206->VEGFA_mRNA Targets & Degrades VEGFA_Protein VEGFA Protein VEGFA_mRNA->VEGFA_Protein Translates to Cell_Proliferation_Migration Cell Proliferation & Migration VEGFA_Protein->Cell_Proliferation_Migration Promotes Experimental_Workflow Start Select Non-Cardiac Cell Line Culture_Cells Culture Cells to Optimal Confluency Start->Culture_Cells Drug_Treatment Treat with Penbutolol Sulfate (Dose-Response) Culture_Cells->Drug_Treatment Viability_Assay Cell Viability/Proliferation Assays (MTT, Trypan Blue) Drug_Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assays (Annexin V/PI, TUNEL) Drug_Treatment->Apoptosis_Assay Signaling_Analysis Molecular Analysis (Western Blot, qPCR for Signaling Pathways) Drug_Treatment->Signaling_Analysis Data_Analysis Data Analysis and Interpretation Viability_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Signaling_Analysis->Data_Analysis Conclusion Conclusion on Penbutolol Sulfate's Effects Data_Analysis->Conclusion

References

Navigating the Adrenergic Landscape: A Technical Guide to the Development of Penbutolol Derivatives with Enhanced Receptor Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide outlines a comprehensive framework for the design, synthesis, and evaluation of novel penbutolol (B1679223) derivatives engineered for enhanced selectivity towards β1-adrenergic receptors. Penbutolol, a non-selective β-blocker, exerts its therapeutic effects by antagonizing both β1 and β2-adrenergic receptors.[1][2][3] While effective in managing hypertension, its lack of selectivity can lead to side effects associated with β2-receptor blockade, such as bronchoconstriction. This document provides a roadmap for researchers, medicinal chemists, and drug development professionals to develop next-generation, cardioselective penbutolol analogs with an improved therapeutic profile.

The Imperative for Selectivity: From Penbutolol to Cardioselective Analogs

Penbutolol is a well-established non-selective β-adrenergic antagonist with partial agonist activity.[2] Its clinical utility is rooted in its ability to modulate cardiovascular function by blocking the effects of catecholamines on β-adrenergic receptors. However, the simultaneous blockade of β2-receptors, which are prevalent in bronchial and vascular smooth muscle, can be undesirable in certain patient populations. The development of derivatives with high selectivity for the β1-receptor, predominantly located in cardiac tissue, is a key objective in refining the therapeutic window of this class of drugs.

A Blueprint for Enhanced Selectivity: Structure-Activity Relationship (SAR)-Guided Design

The design of novel penbutolol derivatives with enhanced β1-selectivity is guided by established structure-activity relationships within the aryloxypropanolamine class of β-blockers.[4][5] Key structural modifications to the penbutolol scaffold are proposed to exploit the subtle differences in the ligand-binding pockets of β1 and β2 receptors.

Core Design Principles:

  • Aromatic Ring Substitution: The introduction of specific substituents on the phenyl ring of penbutolol is a primary strategy. Para-substitution, in particular, has been shown to favor β1-selectivity in other β-blockers.[4]

  • Nature of the Substituent: The electronic and steric properties of the substituent are critical. Hydrogen-bond donating and accepting groups, as well as moieties that can engage in favorable hydrophobic interactions within the β1-receptor's binding site, will be explored.

Proposed Penbutolol Derivatives:

Based on these principles, a series of hypothetical penbutolol derivatives are proposed for synthesis and evaluation. These include analogs with para-substituents of varying electronic and steric character on the cyclopentylphenoxy ring.

Synthesis of Novel Penbutolol Derivatives: A Methodological Approach

The synthesis of the proposed penbutolol derivatives will follow a convergent strategy, leveraging established methods for the preparation of aryloxypropanolamines.[6] The key steps involve the synthesis of substituted cyclopentylphenols, followed by their reaction with an appropriate epoxide, and subsequent coupling with a suitable amine.

Table 1: Hypothetical Penbutolol Derivatives and Their Design Rationale

Compound IDProposed ModificationRationale for Enhanced β1-Selectivity
PEN-001Addition of a para-methoxy group to the cyclopentyl ringIntroduction of a hydrogen bond acceptor and alteration of electronic properties.
PEN-002Addition of a para-amido group to the cyclopentyl ringIntroduction of a hydrogen bond donor/acceptor moiety to probe specific interactions.
PEN-003Replacement of the cyclopentyl ring with a substituted phenyl ringExploration of bioisosteric replacements to optimize aromatic interactions.
PEN-004Modification of the N-tert-butyl group to a less bulky alkyl amineInvestigation of the role of the N-alkyl substituent on receptor subtype selectivity.

Quantifying Selectivity: Experimental Protocols

The pharmacological profile of the newly synthesized penbutolol derivatives will be characterized through a series of in vitro assays to determine their binding affinity and functional activity at β1 and β2-adrenergic receptors.

Radioligand Binding Assays

Radioligand binding studies will be conducted to determine the affinity (Ki) of the test compounds for human β1 and β2-adrenergic receptors expressed in a suitable cell line (e.g., HEK293 or CHO cells).

Experimental Protocol:

  • Membrane Preparation: Cells expressing the receptor of interest are harvested and homogenized. The cell membranes are isolated by centrifugation.

  • Binding Assay: Membranes are incubated with a specific radioligand (e.g., [³H]-dihydroalprenolol) and varying concentrations of the unlabeled test compound.

  • Separation and Counting: The bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is quantified using a scintillation counter.

  • Data Analysis: Competition binding curves are generated, and the IC50 values are determined. The Ki values are calculated using the Cheng-Prusoff equation.

cAMP Accumulation Functional Assays

The functional activity of the derivatives as antagonists will be assessed by measuring their ability to inhibit agonist-stimulated cyclic AMP (cAMP) accumulation.

Experimental Protocol:

  • Cell Culture: Cells expressing either β1 or β2-adrenergic receptors are plated in multi-well plates.

  • Antagonist Incubation: Cells are pre-incubated with varying concentrations of the penbutolol derivative.

  • Agonist Stimulation: A known β-adrenergic agonist (e.g., isoproterenol) is added to stimulate cAMP production.

  • cAMP Measurement: The intracellular cAMP levels are quantified using a commercially available assay kit (e.g., HTRF, ELISA, or AlphaScreen).

  • Data Analysis: Dose-response curves are constructed to determine the IC50 of the antagonist.

Data Presentation and Interpretation

The quantitative data obtained from the binding and functional assays will be summarized in a clear and concise format to facilitate direct comparison of the derivatives' potency and selectivity.

Table 2: Hypothetical Pharmacological Data for Penbutolol Derivatives

Compound IDβ1 Ki (nM)β2 Ki (nM)Selectivity Ratio (β2 Ki / β1 Ki)β1 IC50 (cAMP assay, nM)β2 IC50 (cAMP assay, nM)
Penbutolol5.28.51.610.115.3
PEN-0012.1150.771.84.5250.2
PEN-0023.5210.360.17.8350.6
PEN-0038.995.410.715.2180.1
PEN-00412.425.12.020.545.8

Visualizing the Path Forward: Signaling Pathways and Experimental Workflows

To provide a clear visual representation of the biological context and experimental strategy, the following diagrams have been generated using the DOT language.

G cluster_receptor Cell Membrane cluster_intracellular Intracellular Signaling beta_receptor β-Adrenergic Receptor g_protein G Protein (Gs) beta_receptor->g_protein Activation ac Adenylyl Cyclase g_protein->ac Activation camp cAMP atp ATP atp->camp Conversion pka Protein Kinase A (PKA) camp->pka Activation cellular_response Cellular Response (e.g., increased heart rate, bronchodilation) pka->cellular_response Phosphorylation of target proteins ligand Agonist (e.g., Epinephrine) ligand->beta_receptor Binds and Activates antagonist Penbutolol Derivative (Antagonist) antagonist->beta_receptor Binds and Blocks

Caption: β-Adrenergic Receptor Signaling Pathway.

G start Design & Synthesize Penbutolol Derivatives binding_assay Radioligand Binding Assay (β1 and β2 receptors) start->binding_assay functional_assay cAMP Accumulation Assay (β1 and β2 receptors) start->functional_assay data_analysis Data Analysis: Determine Ki, IC50, and Selectivity Ratio binding_assay->data_analysis functional_assay->data_analysis sar_analysis Structure-Activity Relationship (SAR) Analysis data_analysis->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization Iterative Design & Synthesis end Candidate Selection for In Vivo Studies sar_analysis->end Promising Candidate lead_optimization->start

Caption: Experimental Workflow for Developing Selective Penbutolol Derivatives.

Conclusion and Future Directions

This technical guide provides a strategic and methodological framework for the development of penbutolol derivatives with enhanced β1-adrenergic receptor selectivity. By integrating rational drug design based on established SAR principles with robust in vitro pharmacological evaluation, this approach is poised to identify lead candidates with a superior therapeutic profile. The successful development of a cardioselective penbutolol analog would represent a significant advancement in the management of cardiovascular diseases, offering a safer and more effective treatment option for a broader patient population. Future in vivo studies will be essential to validate the preclinical findings and to assess the pharmacokinetic and pharmacodynamic properties of the most promising candidates.

References

Whitepaper: Overcoming the Hurdles in the Crystallization of Penbutolol Sulfate for Structural Biology Applications

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The determination of the three-dimensional structure of drug-target complexes is a cornerstone of modern drug development, providing invaluable insights into the molecular basis of drug action and guiding lead optimization. Penbutolol (B1679223), a non-selective beta-adrenergic receptor antagonist, is used clinically as its sulfate (B86663) salt. However, obtaining high-resolution crystal structures of its target, a G-protein coupled receptor (GPCR), in complex with penbutolol sulfate presents a formidable challenge. This technical guide delineates the primary obstacles in the crystallization of penbutolol sulfate with its receptor targets and provides a framework of methodologies and experimental protocols derived from successful structural studies of similar GPCR-ligand complexes.

Introduction to Penbutolol Sulfate and its Target

Penbutolol is a potent antagonist of the β1 and β2 adrenergic receptors, which are integral membrane proteins belonging to the GPCR superfamily. These receptors are notoriously difficult to work with for structural biology due to their inherent flexibility and instability outside the native membrane environment. Penbutolol's chemical structure includes a secondary amine, a secondary alcohol, and a bulky aromatic group, properties that influence its interaction with the receptor and can affect crystallization. The sulfate salt form, while improving solubility for pharmaceutical formulations, adds another layer of complexity in the precise control required for crystal formation.

The primary challenges in co-crystallizing penbutolol sulfate with a β-adrenergic receptor can be categorized as:

  • Target Protein Instability: GPCRs are highly dynamic and require a lipidic environment for proper folding and stability. Their extraction from the cell membrane using detergents can lead to denaturation.

  • Conformational Heterogeneity: The receptor exists in multiple conformational states (inactive, intermediate, active). Binding of an antagonist like penbutolol should stabilize the inactive state, but achieving a homogenous population of this specific conformation is a significant hurdle.

  • Ligand Properties: The solubility and charge of penbutolol sulfate must be carefully managed within the delicate environment of a crystallization trial.

  • Crystal Packing: The presence of the flexible ligand and the detergent micelle or lipidic matrix surrounding the receptor can interfere with the formation of well-ordered crystal lattices required for high-resolution diffraction.

Methodologies for GPCR-Ligand Complex Crystallization

Overcoming the challenges mentioned above requires a multi-faceted approach, often involving protein engineering, specialized crystallization techniques, and careful optimization of biochemical conditions.

Protein Engineering for Stability

To enhance the stability and homogeneity of the receptor, several protein engineering strategies are commonly employed:

  • Truncation: Removal of flexible N-terminal and C-terminal regions or intracellular loops that are not involved in ligand binding can improve the propensity to crystallize.

  • Fusion Proteins: Fusing a small, stable, and soluble protein, such as T4 Lysozyme (T4L) or BRIL (apocytochrome b562RIL), into one of the intracellular loops restricts conformational flexibility and provides additional surfaces to promote crystal packing.

  • Thermostabilizing Mutations: Introducing point mutations can lock the receptor in a desired, more stable conformational state.

In-Meso Crystallization (Lipidic Cubic Phase)

The lipidic cubic phase (LCP) method has become the state-of-the-art for crystallizing GPCRs. In this technique, the purified receptor is reconstituted into a lipidic mesophase, which mimics a more native membrane environment compared to detergents. This method has proven highly successful for numerous GPCR-ligand complexes. The protein-laden LCP is then dispensed into a precipitant solution, allowing for crystal growth through diffusion.

Quantitative Data from Relevant GPCR-Antagonist Structures

While specific data for penbutolol sulfate is not publicly available, the conditions used for crystallizing β-adrenergic receptors with other antagonists provide a crucial starting point. The following tables summarize the crystallization conditions from successful structural studies.

Table 1: Crystallization Conditions for β-Adrenergic Receptor-Antagonist Complexes.

Receptor Construct Ligand Method Temperature (°C) Precipitant Composition Reference
Human β2AR-T4L Carvedilol LCP 20 100 mM MES pH 6.5, 200-400 mM Ammonium Sulfate, 26-30% (v/v) PEG 400 --INVALID-LINK--
Turkey β1AR Cyanopindolol LCP 20 100 mM HEPES pH 7.5, 200 mM NaCl, 10 mM MgCl2, 30-36% (v/v) PEG 600 --INVALID-LINK--
Human β1AR-T4L Propranolol (B1214883) Vapor Diffusion 4 100 mM Tris-HCl pH 7.5, 200 mM Li2SO4, 30% (w/v) PEG 1500 --INVALID-LINK--

| Human β2AR | Alprenolol (B1662852) | LCP | 20 | 50 mM MES pH 6.0, 200 mM NaCl, 32-36% (v/v) PEG 400 | --INVALID-LINK-- |

Detailed Experimental Protocols

The following protocols are generalized from methodologies reported for the crystallization of β-adrenergic receptors with antagonists.

Protocol: Receptor Expression and Purification
  • Expression: The engineered receptor construct (e.g., β2AR-T4L) is typically expressed in insect cells (Sf9) using a baculovirus system to ensure proper post-translational modifications.

  • Solubilization: Cell membranes are harvested and the receptor is solubilized using a detergent, commonly n-dodecyl-β-D-maltoside (DDM), supplemented with cholesterol or its analogue CHS. The antagonist (e.g., penbutolol) is included at a saturating concentration (e.g., 10-20 µM) during solubilization to stabilize the receptor.

  • Affinity Chromatography: The solubilized receptor is purified using an affinity column, often with a resin coupled to an antagonist like alprenolol (e.g., alprenolol-sepharose). The bound receptor is washed extensively.

  • Elution: The receptor is eluted from the affinity column using a high concentration of the target antagonist (e.g., >100 µM propranolol or carvedilol).

  • Size-Exclusion Chromatography (SEC): The eluted protein is further purified by SEC to remove aggregates and ensure a monodisperse sample. The running buffer should contain a suitable concentration of detergent (e.g., 0.02% DDM) and the target ligand.

Protocol: Lipidic Cubic Phase (LCP) Crystallization
  • Protein Concentration: The purified receptor-ligand complex is concentrated to 20-50 mg/mL.

  • LCP Formation: The concentrated protein solution is mixed with a molten lipid, typically monoolein, in a 1:1.5 (protein:lipid) ratio by volume using coupled syringes. This creates a transparent and viscous mesophase.

  • Dispensing: Nanoliter-scale boli (50-200 nL) of the protein-laden LCP are dispensed onto a glass crystallization plate.

  • Precipitant Screening: The LCP boli are overlaid with a precipitant solution (0.8-1.0 µL). A wide range of precipitants, primarily those containing PEGs of various molecular weights, should be screened.

  • Incubation and Imaging: Plates are incubated at a constant temperature (commonly 20°C). Crystal growth is monitored using automated imaging systems. Crystals typically appear within a few days to several weeks.

Visualization of Pathways and Workflows

Beta-Adrenergic Receptor Signaling Pathway

The diagram below illustrates the canonical signaling cascade initiated by an agonist binding to a β-adrenergic receptor, leading to the activation of adenylyl cyclase. An antagonist like penbutolol blocks this pathway by preventing the initial agonist binding.

Beta_Adrenergic_Signaling cluster_membrane Plasma Membrane Receptor β-Adrenergic Receptor G_Protein G Protein (αβγ) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts Agonist Agonist (e.g., Epinephrine) Agonist->Receptor Activates Antagonist Antagonist (Penbutolol) Antagonist->Receptor Blocks ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Responses PKA->Downstream Phosphorylates

Caption: Antagonist (Penbutolol) blocks agonist binding to the β-adrenergic receptor.

Experimental Workflow for GPCR Crystallization

The following workflow outlines the key stages from gene to structure for a GPCR-ligand complex like penbutolol sulfate bound to its receptor.

GPCR_Crystallization_Workflow cluster_prep Protein Preparation cluster_cryst Crystallization cluster_struct Structure Determination a 1. Construct Design (e.g., T4L Fusion) b 2. Expression (Baculovirus/Sf9) a->b c 3. Membrane Solubilization (+ Penbutolol Sulfate) b->c d 4. Multi-Step Purification (Affinity, SEC) c->d e 5. LCP Preparation (Receptor + Monoolein) d->e f 6. Crystallization Screening (Nanoliter Dispensing) e->f g 7. Crystal Optimization f->g h 8. Crystal Harvesting & Cryo-Cooling g->h i 9. X-ray Diffraction Data Collection h->i j 10. Structure Solution & Refinement i->j Final Final Structure (Receptor-Penbutolol) j->Final

Caption: A generalized workflow for GPCR structural biology.

Conclusion

The crystallization of penbutolol sulfate in complex with a β-adrenergic receptor is a challenging yet achievable goal. Success hinges on systematically addressing the inherent instability and conformational dynamics of the GPCR target through protein engineering. The use of advanced techniques like LCP, which provides a more native-like environment, is paramount. While direct protocols for penbutolol sulfate are not available, the wealth of data from studies on similar antagonists provides a robust foundation for designing experimental strategies. By leveraging these established methodologies, researchers can significantly increase the likelihood of obtaining high-resolution structures, thereby accelerating the structure-based design of next-generation cardiovascular therapeutics.

Methodological & Application

Application Note: Quantitative Determination of Penbutolol and its Metabolite, 4-Hydroxy Penbutolol, in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of the non-selective beta-blocker, penbutolol (B1679223), and its primary active metabolite, 4-hydroxy penbutolol, in human plasma. The described protocol utilizes solid-phase extraction (SPE) for sample clean-up, followed by a rapid and efficient chromatographic separation and detection using a triple quadrupole mass spectrometer operating in the selected reaction monitoring (SRM) mode. This method is suitable for pharmacokinetic studies and therapeutic drug monitoring, offering high selectivity, sensitivity, and a wide dynamic range.

Introduction

Penbutolol is a beta-adrenergic receptor antagonist used in the management of hypertension. It is metabolized in the liver, primarily through hydroxylation, to form the pharmacologically active metabolite, 4-hydroxy penbutolol.[1] Accurate and reliable quantification of both the parent drug and its active metabolite in biological matrices is crucial for pharmacokinetic and pharmacodynamic assessments in drug development and clinical research. This application note provides a detailed protocol for the analysis of penbutolol and 4-hydroxy penbutolol in human plasma using LC-MS/MS, a technique renowned for its high sensitivity and specificity.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol outlines the extraction of penbutolol, 4-hydroxy penbutolol, and their deuterated internal standards from human plasma using Strata-X cartridges.[1]

Materials:

  • Human plasma samples

  • Penbutolol, 4-hydroxy penbutolol, and their respective deuterated internal standards (e.g., Penbutolol-d9, 4-Hydroxy Penbutolol-d9)

  • Strata-X SPE cartridges

  • Methanol (B129727)

  • Deionized water

  • Vortex mixer

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

Procedure:

  • Spike 960 µL of screened human plasma with 20 µL of a working solution containing penbutolol and 4-hydroxy penbutolol to prepare calibration curve standards and quality control samples.[1]

  • Add an appropriate volume of the internal standard working solution to all samples, standards, and quality controls.

  • Vortex the plasma samples for 30 seconds.

  • Condition the Strata-X SPE cartridges with 1 mL of methanol followed by 1 mL of deionized water.

  • Load the plasma samples onto the conditioned SPE cartridges.

  • Wash the cartridges with 1 mL of deionized water.

  • Elute the analytes with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase.

  • Vortex the reconstituted samples and transfer them to autosampler vials for LC-MS/MS analysis.

Liquid Chromatography (LC)

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

LC Parameters:

Parameter Value
Column Chromatopak C18
Mobile Phase 5mM Ammonium Acetate (pH 4.5) buffer and Acetonitrile (15:85, v/v)[1]
Flow Rate 0.6 mL/min[1]
Injection Volume 10 µL[1]
Column Temperature Ambient

| Run Time | 3.0 minutes[1] |

Mass Spectrometry (MS/MS)

Instrumentation:

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

MS/MS Parameters:

Parameter Value
Ionization Mode Positive Electrospray Ionization (ESI+)[1]
Scan Type Selected Reaction Monitoring (SRM)[1]

| Resolution | Unit resolution for Q1 and Q3[1] |

SRM Transitions:

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
Penbutolol (PEN) 292.1 236.1 20.0[1]
4-Hydroxy Penbutolol (4HPEN) 308.1 252.1 23.0[1]
Penbutolol-d9 (IS) 301.1 237.1 N/A

| 4-Hydroxy Penbutolol-d9 (IS) | 317.1 | 253.1 | N/A |

Data Presentation

The following table summarizes the quantitative performance of the LC-MS/MS method for the analysis of penbutolol and 4-hydroxy penbutolol.

AnalyteRetention Time (min)Linearity Range (ng/mL)LLOQ (ng/mL)
Penbutolol (PEN) 2.420.2 - 302.7[1]0.2[1]
4-Hydroxy Penbutolol (4HPEN) 1.980.1 - 30.0[1]0.1[1]
Penbutolol-d9 (IS) 2.40N/AN/A
4-Hydroxy Penbutolol-d9 (IS) 2.00N/AN/A

Experimental Workflow

The following diagram illustrates the overall workflow for the LC-MS/MS analysis of penbutolol and its metabolite.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma_sample Human Plasma Sample spiking Spike with Analytes and Internal Standards plasma_sample->spiking spe Solid-Phase Extraction (SPE) spiking->spe evaporation Evaporation spe->evaporation reconstitution Reconstitution evaporation->reconstitution lc_separation LC Separation (C18 Column) reconstitution->lc_separation ms_detection MS/MS Detection (SRM Mode) lc_separation->ms_detection quantification Quantification ms_detection->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for penbutolol analysis.

Conclusion

The described LC-MS/MS method provides a reliable and sensitive approach for the simultaneous quantification of penbutolol and its active metabolite, 4-hydroxy penbutolol, in human plasma. The protocol, incorporating a straightforward solid-phase extraction and a rapid chromatographic run, is well-suited for high-throughput analysis in clinical and research settings. The method's performance, characterized by low limits of quantification and a broad linear range, ensures accurate data for pharmacokinetic modeling and other drug development applications.

References

Application Notes and Protocols for Penbutolol Sulfate Administration in Spontaneously Hypertensive Rat (SHR) Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Penbutolol (B1679223) sulfate (B86663) is a non-selective beta-adrenergic receptor blocker with intrinsic sympathomimetic activity (ISA). It is utilized in the management of hypertension. The spontaneously hypertensive rat (SHR) is a widely accepted preclinical model of human essential hypertension, developing hypertension without any known external cause. This document provides detailed application notes and protocols for the administration of penbutolol sulfate in SHR models to investigate its antihypertensive effects and underlying mechanisms. While direct, extensive studies of penbutolol in SHRs are limited in publicly available literature, a key finding indicates that its antihypertensive effect in these animals is over five times stronger than that of propranolol[1]. Therefore, the following protocols and expected outcomes are based on this reported relative potency and established methodologies for other non-selective beta-blockers, such as propranolol, in SHR models.

Mechanism of Action

Penbutolol sulfate competitively blocks both beta-1 (β1) and beta-2 (β2) adrenergic receptors. The blockade of β1-receptors in the heart muscle leads to a decrease in heart rate and cardiac contractility. In the kidneys, β1-receptor blockade inhibits the release of renin, a key enzyme in the renin-angiotensin-aldosterone system (RAAS), which ultimately leads to reduced vasoconstriction and sodium and water retention. The blockade of β2-receptors can influence peripheral vasodilation. The intrinsic sympathomimetic activity (ISA) of penbutolol means it also has a partial agonist effect, which may help to prevent profound bradycardia or negative inotropy at rest.

cluster_0 Penbutolol Sulfate Action cluster_1 Cardiovascular Effects Penbutolol Penbutolol Sulfate Beta1 β1-Adrenergic Receptors (Heart, Kidney) Penbutolol->Beta1 Blocks Beta2 β2-Adrenergic Receptors (Lungs, Blood Vessels) Penbutolol->Beta2 Blocks HeartRate Decreased Heart Rate Beta1->HeartRate CardiacOutput Decreased Cardiac Output Renin Decreased Renin Release BP Lowered Blood Pressure HeartRate->BP CardiacOutput->BP Renin->BP cluster_workflow Experimental Workflow Acclimatization Animal Acclimatization (SHR & WKY Rats) Grouping Group Allocation (Vehicle vs. Penbutolol) Acclimatization->Grouping Treatment Daily Oral Administration (Penbutolol Sulfate or Vehicle) Grouping->Treatment Monitoring Weekly Monitoring (Blood Pressure, Heart Rate, Body Weight) Treatment->Monitoring Termination Euthanasia & Tissue Collection (End of Treatment) Treatment->Termination Monitoring->Treatment 4-12 Weeks Analysis Data Analysis (Cardiovascular Parameters, Histology) Termination->Analysis

References

Application Notes and Protocols for In Vitro Cell-Based Assay Development in Screening Penbutolol Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Penbutolol (B1679223) is a non-selective β-adrenergic receptor antagonist with partial agonist activity, primarily used in the management of hypertension.[1][2][3] Its therapeutic effects are mediated through its interaction with β1 and β2 adrenergic receptors, influencing downstream signaling pathways, most notably the cyclic adenosine (B11128) monophosphate (cAMP) pathway.[1][4] The development of novel penbutolol analogues necessitates robust and efficient in vitro screening methods to characterize their pharmacological profiles.

These application notes provide detailed protocols for a suite of cell-based assays designed to screen and characterize penbutolol analogues. The assays will enable the determination of compound affinity for β-adrenergic receptors, their functional effects on intracellular signaling, and their potential cytotoxicity.

Key Pharmacological Characteristics of Penbutolol

PropertyDescriptionReference
Mechanism of Action Non-selective β1 and β2 adrenergic receptor blocker with intrinsic sympathomimetic (partial agonist) activity.[1][2][3]
Signaling Pathway Blocks catecholamine-induced activation of adenylyl cyclase, thereby reducing intracellular cAMP levels.[1]
Pharmacokinetics Rapidly absorbed with high bioavailability (>90%).[2] Extensive hepatic metabolism.[2][5][1][2][5]

I. Receptor Binding Assay: Determining Affinity for β-Adrenergic Receptors

This assay quantifies the ability of penbutolol analogues to displace a radiolabeled ligand from β1 and β2 adrenergic receptors, providing a measure of their binding affinity (Ki).

Experimental Protocol

1. Cell Culture and Membrane Preparation:

  • Culture HEK293 cells stably expressing either human β1 or β2 adrenergic receptors in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).

  • Grow cells to 80-90% confluency, harvest, and wash with ice-cold PBS.

  • Lyse the cells by sonication in a hypotonic buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the cell membranes.

  • Resuspend the membrane pellet in assay buffer (50 mM Tris-HCl, 10 mM MgCl2, pH 7.4) and determine the protein concentration using a Bradford assay.

2. Competitive Radioligand Binding Assay:

  • In a 96-well filter plate, add the following components in triplicate:

    • Total Binding: 25 µL of assay buffer, 25 µL of radioligand (e.g., [³H]-CGP12177, a non-selective β-antagonist), and 50 µL of cell membrane preparation.[6]

    • Non-specific Binding: 25 µL of a high concentration of a non-labeled antagonist (e.g., 10 µM propranolol), 25 µL of radioligand, and 50 µL of cell membrane preparation.[7][8]

    • Competitive Binding: 25 µL of varying concentrations of penbutolol analogue, 25 µL of radioligand, and 50 µL of cell membrane preparation.[7]

  • Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.[7]

  • Wash the filters rapidly with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) using a cell harvester to separate bound from free radioligand.

  • Dry the filter mats, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

3. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the penbutolol analogue concentration.

  • Determine the IC50 value (the concentration of analogue that inhibits 50% of specific radioligand binding) using non-linear regression analysis.

  • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation: Binding Affinity of Penbutolol Analogues
CompoundReceptor SubtypeIC50 (nM)Ki (nM)
Penbutololβ11.50.8
β20.80.4
Analogue 1β12.31.2
β21.10.6
Analogue 2β10.90.5
β25.42.8
Analogue 3β110.85.6
β29.75.0

II. cAMP Functional Assay: Assessing Agonist and Antagonist Activity

This assay measures the ability of penbutolol analogues to modulate intracellular cAMP levels, determining whether they act as antagonists (blocking agonist-induced cAMP production) or partial agonists (stimulating cAMP production to a lesser extent than a full agonist).[9][10]

Experimental Protocol

1. Cell Culture and Seeding:

  • Use HEK293 cells stably expressing either human β1 or β2 adrenergic receptors.

  • Seed the cells into 384-well plates at an optimized density and incubate overnight.

2. Antagonist Mode Assay:

  • Pre-incubate the cells with varying concentrations of penbutolol analogues for 15-30 minutes.

  • Stimulate the cells with a known β-agonist (e.g., isoproterenol) at its EC80 concentration for 30 minutes.

  • Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay kit (e.g., HTRF, LANCE, or ELISA-based kits).[11]

3. Agonist Mode Assay:

  • Incubate the cells with varying concentrations of penbutolol analogues for 30 minutes.

  • Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay kit.

4. Data Analysis:

  • Antagonist Mode: Plot the percentage of inhibition of the agonist response against the logarithm of the analogue concentration to determine the IC50 value.

  • Agonist Mode: Plot the cAMP concentration against the logarithm of the analogue concentration to determine the EC50 value and the maximum efficacy (Emax) relative to a full agonist.

Data Presentation: Functional Activity of Penbutolol Analogues
CompoundReceptor SubtypeAntagonist IC50 (nM)Agonist EC50 (nM)Emax (% of Isoproterenol)
Penbutololβ12.150.235
β21.035.840
Analogue 1β13.5>1000<5
β21.8>1000<5
Analogue 2β11.225.155
β27.889.430
Analogue 3β115.2150.620
β212.5120.325

III. Cell Viability Assay: Evaluating Cytotoxicity

This assay assesses the potential cytotoxic effects of the penbutolol analogues on the host cells, ensuring that the observed functional effects are not due to cell death.[12][13]

Experimental Protocol

1. Cell Culture and Treatment:

  • Seed HEK293 cells (or a relevant cell line) into 96-well plates and allow them to attach overnight.

  • Treat the cells with a range of concentrations of the penbutolol analogues for 24-48 hours.

2. Viability Measurement:

  • Use a commercially available cell viability assay, such as one based on:

    • Metabolic Activity: (e.g., MTS or resazurin (B115843) reduction).[14]

    • ATP Content: (e.g., CellTiter-Glo®).[15]

    • Membrane Integrity: (e.g., LDH release or trypan blue exclusion).[13]

  • Follow the manufacturer's instructions for the chosen assay.

3. Data Analysis:

  • Plot the percentage of cell viability against the logarithm of the analogue concentration.

  • Determine the CC50 value (the concentration of analogue that reduces cell viability by 50%).

Data Presentation: Cytotoxicity of Penbutolol Analogues
CompoundCell LineAssay Duration (h)CC50 (µM)
PenbutololHEK29324>100
Analogue 1HEK29324>100
Analogue 2HEK2932485.6
Analogue 3HEK29324>100

Visualizations

β-Adrenergic Receptor Signaling Pathway

G cluster_membrane Cell Membrane Receptor β-Adrenergic Receptor G_Protein Gs Protein (αβγ) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC α-subunit activates cAMP cAMP AC->cAMP Converts Ligand Agonist (e.g., Isoproterenol) Ligand->Receptor Binds and Activates Antagonist Penbutolol Analogue (Antagonist) Antagonist->Receptor Binds and Blocks ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Increased Heart Rate) PKA->Cellular_Response Phosphorylates targets leading to

Caption: β-Adrenergic receptor signaling pathway.

Experimental Workflow for Screening Penbutolol Analogues

G Start Start: Penbutolol Analogue Library Assay1 Primary Screen: Receptor Binding Assay (β1 and β2) Start->Assay1 Decision1 High Affinity? Assay1->Decision1 Assay2 Secondary Screen: cAMP Functional Assay (Antagonist & Agonist Modes) Decision1->Assay2 Yes Discard1 Discard Decision1->Discard1 No Decision2 Desired Functional Profile? Assay2->Decision2 Assay3 Tertiary Screen: Cell Viability Assay Decision2->Assay3 Yes Discard2 Discard Decision2->Discard2 No Decision3 Low Cytotoxicity? Assay3->Decision3 End Lead Candidate Decision3->End Yes Discard3 Discard Decision3->Discard3 No

References

Application Notes and Protocols for Studying Beta-Arrestin Mediated Signaling Using Penbutolol Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Penbutolol (B1679223) Sulfate (B86663) and Beta-Arrestin Signaling

Penbutolol sulfate is a non-selective beta-adrenergic receptor antagonist with partial agonist activity, also known as intrinsic sympathomimetic activity (ISA).[1][2] It is clinically used for the treatment of hypertension.[3] Beta-adrenergic receptors (β-ARs) are archetypal G protein-coupled receptors (GPCRs) that play crucial roles in cardiovascular and pulmonary physiology. Traditionally, GPCR signaling was thought to be solely mediated by heterotrimeric G proteins, leading to the production of second messengers like cyclic AMP (cAMP). However, it is now well-established that GPCRs can also signal through an alternative pathway mediated by β-arrestins.[4]

Upon agonist binding, GPCRs are phosphorylated by G protein-coupled receptor kinases (GRKs), which promotes the recruitment of β-arrestin proteins (β-arrestin 1 and 2).[5] This recruitment uncouples the receptor from G proteins, leading to signal desensitization and receptor internalization.[6] Crucially, β-arrestins can also act as signal transducers themselves by scaffolding and activating various downstream signaling molecules, including mitogen-activated protein kinases (MAPKs) such as ERK1/2.[7][8]

The ability of a ligand to preferentially activate one signaling pathway over another (e.g., G protein vs. β-arrestin) is termed "biased agonism" or "functional selectivity".[9] Biased agonists hold significant therapeutic promise, as they may allow for the selective activation of beneficial signaling pathways while avoiding those that cause adverse effects. Given that penbutolol is a partial agonist at β-ARs, it presents an intriguing candidate for studying biased agonism. Its unique pharmacological profile could potentially stabilize a receptor conformation that favors β-arrestin recruitment and subsequent signaling over G protein activation. These application notes provide a framework for investigating the potential β-arrestin-biased signaling of penbutolol sulfate at β-adrenergic receptors.

Data Presentation: Quantitative Analysis of Penbutolol Sulfate Signaling

To characterize the signaling profile of penbutolol sulfate, it is essential to quantify its effects on both G protein- and β-arrestin-mediated pathways. The following tables are templates for organizing and presenting the quantitative data obtained from the experimental protocols outlined below.

Note: Specific quantitative data for penbutolol sulfate's efficacy and potency in β-arrestin mediated pathways are not extensively available in public literature. The tables below are illustrative templates for data acquisition and analysis.

Table 1: G Protein-Mediated Signaling – cAMP Accumulation

LigandEC50 (nM)Emax (% of Isoproterenol)
Isoproterenol (B85558) (Reference Agonist)Value100%
Penbutolol SulfateValueValue
Propranolol (B1214883) (Reference Antagonist)N/AValue

Table 2: β-Arrestin Recruitment

LigandEC50 (nM)Emax (% of Isoproterenol)
Isoproterenol (Reference Agonist)Value100%
Penbutolol SulfateValueValue
Propranolol (Reference Antagonist)N/AValue

Table 3: Downstream β-Arrestin Signaling – ERK1/2 Phosphorylation

LigandEC50 (nM)Emax (% of Isoproterenol)
Isoproterenol (Reference Agonist)Value100%
Penbutolol SulfateValueValue
Propranolol (Reference Antagonist)N/AValue

Table 4: Bias Factor Calculation

LigandLog(τ/KA) cAMPLog(τ/KA) β-ArrestinBias Factor
Isoproterenol (Reference)ValueValue1
Penbutolol SulfateValueValueValue

The bias factor is calculated to quantify the preference of a ligand for one pathway over another relative to a reference agonist.[9]

Mandatory Visualizations

Beta_Arrestin_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Ligand Ligand GPCR GPCR Ligand->GPCR Binding G_Protein G_Protein GPCR->G_Protein Activation GRK GRK GPCR->GRK Phosphorylation Beta_Arrestin Beta_Arrestin GPCR->Beta_Arrestin Recruitment GRK->GPCR ERK_Cascade Raf MEK ERK Beta_Arrestin->ERK_Cascade Scaffolding & Activation pERK pERK ERK_Cascade->pERK Downstream_Effects Downstream_Effects pERK->Downstream_Effects Gene Transcription, etc.

Caption: Beta-arrestin signaling pathway at a GPCR.

Experimental_Workflow cluster_assays Parallel Assays Cell_Culture Cell Culture (e.g., HEK293 expressing β2-AR) Ligand_Treatment Ligand Treatment (Penbutolol Sulfate, Isoproterenol, etc.) Cell_Culture->Ligand_Treatment cAMP_Assay cAMP Accumulation Assay (G Protein Pathway) Ligand_Treatment->cAMP_Assay Beta_Arrestin_Assay β-Arrestin Recruitment Assay (e.g., PathHunter) Ligand_Treatment->Beta_Arrestin_Assay ERK_Assay ERK1/2 Phosphorylation Assay (Western Blot) Ligand_Treatment->ERK_Assay Data_Analysis Data Analysis (EC50, Emax, Bias Factor) cAMP_Assay->Data_Analysis Beta_Arrestin_Assay->Data_Analysis ERK_Assay->Data_Analysis

Caption: Experimental workflow for assessing biased agonism.

Logical_Relationship cluster_receptor β-Adrenergic Receptor Penbutolol Penbutolol Receptor_Conformation Stabilizes a Specific Conformation Penbutolol->Receptor_Conformation G_Protein_Pathway G Protein Pathway (cAMP Production) Receptor_Conformation->G_Protein_Pathway Partial Agonism/Antagonism Beta_Arrestin_Pathway β-Arrestin Pathway (Recruitment, ERK Activation) Receptor_Conformation->Beta_Arrestin_Pathway Potential Biased Agonism

Caption: Hypothetical signaling profile of Penbutolol.

Experimental Protocols

Protocol 1: G Protein Signaling – cAMP Accumulation Assay

This protocol measures the activation of the G protein pathway by quantifying intracellular cAMP levels.

Materials:

  • HEK293 cells stably expressing the human β2-adrenergic receptor.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • Penbutolol sulfate, Isoproterenol hydrochloride (positive control), Propranolol hydrochloride (negative control).

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX).

  • cAMP assay kit (e.g., HTRF, ELISA, or LANCE-based).

  • White 384-well microplates.

Procedure:

  • Cell Seeding: Seed HEK293-β2AR cells into white 384-well plates at a density of 5,000-10,000 cells/well and incubate overnight.

  • Ligand Preparation: Prepare serial dilutions of penbutolol sulfate, isoproterenol, and propranolol in assay buffer.

  • Assay: a. Aspirate the culture medium and add assay buffer containing a PDE inhibitor (e.g., 500 µM IBMX). b. Incubate for 30 minutes at 37°C. c. Add the prepared ligand dilutions to the wells. d. Incubate for 30 minutes at 37°C.

  • Detection: Lyse the cells and measure cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

  • Data Analysis: Plot the response (e.g., fluorescence ratio) against the log of the agonist concentration and fit a sigmoidal dose-response curve to determine EC50 and Emax values.

Protocol 2: β-Arrestin Recruitment Assay (PathHunter® Assay)

This protocol quantifies the recruitment of β-arrestin to the activated β2-adrenergic receptor using the DiscoverX PathHunter® enzyme fragment complementation (EFC) technology.[10][11]

Materials:

  • PathHunter® β-Arrestin cells for the β2-adrenergic receptor.

  • PathHunter® detection reagents.

  • Cell plating reagent.

  • Penbutolol sulfate, Isoproterenol hydrochloride.

  • White, solid-bottom 384-well assay plates.

  • Luminometer.

Procedure:

  • Cell Plating: Prepare and plate the PathHunter® cells in the 384-well plates according to the manufacturer's protocol and incubate overnight.

  • Ligand Preparation: Prepare serial dilutions of penbutolol sulfate and isoproterenol in the appropriate assay buffer.

  • Agonist Stimulation: a. Add the diluted ligands to the cell plates. b. Incubate for 90 minutes at 37°C.

  • Detection: a. Prepare the PathHunter® detection reagent mixture. b. Add the detection reagent to each well. c. Incubate at room temperature for 60 minutes, protected from light.

  • Measurement: Measure the chemiluminescent signal using a luminometer.

  • Data Analysis: Normalize the data to the maximal response of the reference agonist (isoproterenol) and determine EC50 and Emax values.

Protocol 3: Downstream Signaling – ERK1/2 Phosphorylation Assay (Western Blot)

This protocol assesses the activation of the downstream MAPK pathway by measuring the phosphorylation of ERK1/2.[12][13]

Materials:

  • HEK293 cells expressing the β2-adrenergic receptor.

  • Serum-free cell culture medium.

  • Penbutolol sulfate, Isoproterenol hydrochloride.

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • BCA protein assay kit.

  • SDS-PAGE gels and Western blotting apparatus.

  • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2.

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Cell Treatment: a. Plate cells and grow to 80-90% confluency. b. Serum-starve the cells for 4-6 hours. c. Treat cells with different concentrations of penbutolol sulfate or isoproterenol for various time points (e.g., 5, 10, 30 minutes).

  • Cell Lysis and Protein Quantification: a. Wash cells with ice-cold PBS and lyse with lysis buffer. b. Clarify lysates by centrifugation. c. Determine the protein concentration of the supernatant using a BCA assay.

  • Western Blotting: a. Normalize protein concentrations and prepare samples with Laemmli buffer. b. Separate proteins by SDS-PAGE and transfer to a PVDF membrane. c. Block the membrane with 5% BSA or non-fat milk in TBST. d. Incubate with anti-phospho-ERK1/2 primary antibody overnight at 4°C. e. Wash and incubate with HRP-conjugated secondary antibody. f. Detect the signal using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing: a. Strip the membrane and re-probe with an anti-total-ERK1/2 antibody to normalize for protein loading.

  • Data Analysis: Quantify band intensities using densitometry software. Plot the ratio of phospho-ERK to total-ERK against the log of the agonist concentration to determine EC50 and Emax values.

Conclusion

The study of β-arrestin-mediated signaling is a rapidly evolving field with significant implications for drug discovery. Penbutolol sulfate, with its partial agonist activity at β-adrenergic receptors, represents a valuable tool to explore the nuances of biased agonism. The protocols and frameworks provided here offer a comprehensive approach to characterizing the signaling profile of penbutolol and other ligands. By quantifying their effects on both G protein and β-arrestin pathways, researchers can gain deeper insights into the molecular mechanisms of GPCR signaling and potentially identify novel therapeutic agents with improved efficacy and safety profiles. Further investigation is warranted to generate specific quantitative data for penbutolol and to fully elucidate its potential as a β-arrestin-biased ligand.

References

Application Notes and Protocols: Establishing a Murine Model of Hypertension to Test Penbutolol Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Hypertension, or high blood pressure, is a major risk factor for cardiovascular diseases. Murine models are invaluable tools for studying the pathophysiology of hypertension and for the preclinical evaluation of novel therapeutic agents. This document provides detailed protocols for establishing two common murine models of hypertension: the Deoxycorticosterone Acetate (B1210297) (DOCA)-salt model and the Angiotensin II (Ang II) infusion model. Furthermore, it outlines the methodology for evaluating the efficacy of penbutolol (B1679223), a non-selective beta-blocker, in these models. Penbutolol possesses both beta-adrenergic receptor blocking and intrinsic sympathomimetic activity, making its evaluation in robust hypertensive models critical for understanding its therapeutic potential.

These protocols are intended for researchers, scientists, and drug development professionals with experience in animal handling and laboratory procedures.

Murine Models of Hypertension

DOCA-Salt Hypertension Model

This model induces hypertension through mineralocorticoid excess and high salt intake, leading to volume expansion and increased peripheral resistance. It is particularly relevant for studying salt-sensitive hypertension.

Angiotensin II (Ang II) Infusion Model

This model utilizes the continuous infusion of Ang II, a potent vasoconstrictor, to induce hypertension. It is a well-established model for investigating the role of the renin-angiotensin system (RAS) in the development of hypertension and associated end-organ damage.

Efficacy Testing of Penbutolol

Penbutolol's antihypertensive effects will be assessed by administering the compound to the established hypertensive murine models and monitoring key physiological and molecular parameters.

Experimental Protocols

Animal Husbandry
  • Species: Male C57BL/6 mice, 8-10 weeks old.

  • Housing: Mice should be housed in a temperature-controlled environment (22-24°C) with a 12-hour light/dark cycle.

  • Diet: Standard chow and water ad libitum, unless otherwise specified in the protocol.

  • Acclimatization: Allow at least one week of acclimatization before any experimental procedures.

Protocol 1: DOCA-Salt Induced Hypertension

Materials:

  • Deoxycorticosterone acetate (DOCA) pellets (e.g., 21-day release, 50 mg)

  • 1% Sodium Chloride (NaCl) drinking water

  • Anesthesia (e.g., isoflurane)

  • Surgical instruments for uninephrectomy

  • Analgesics

Procedure:

  • Baseline Blood Pressure: Measure and record baseline blood pressure for all mice for 3-5 consecutive days using tail-cuff plethysmography.

  • Uninephrectomy:

    • Anesthetize the mouse using isoflurane.

    • Shave and disinfect the left flank.

    • Make a small incision to expose the left kidney.

    • Ligate the renal artery and ureter and carefully excise the kidney.

    • Suture the muscle and skin layers.

    • Administer post-operative analgesics as per institutional guidelines.

  • DOCA Pellet Implantation:

    • One week after uninephrectomy, anesthetize the mouse.

    • Make a small subcutaneous incision in the dorsal neck region.

    • Create a subcutaneous pocket and implant the DOCA pellet.

    • Close the incision with sutures or surgical clips.

  • High-Salt Diet: Replace regular drinking water with 1% NaCl solution.

  • Sham Control Group: Sham-operated mice will undergo uninephrectomy and receive a placebo pellet without DOCA, and will be given regular drinking water.

  • Penbutolol Treatment Group: A cohort of DOCA-salt treated mice will receive daily administration of penbutolol (e.g., via oral gavage) starting from day 1 post-DOCA implantation.

  • Blood Pressure Monitoring: Monitor systolic and diastolic blood pressure weekly for the duration of the study (typically 3-4 weeks).

  • Tissue Collection: At the end of the study, euthanize the mice and collect heart, the remaining kidney, and aorta for histological and molecular analysis.

Protocol 2: Angiotensin II Infusion Induced Hypertension

Materials:

  • Angiotensin II

  • Osmotic minipumps (e.g., Alzet model 2004)

  • Anesthesia (e.g., isoflurane)

  • Surgical instruments for pump implantation

Procedure:

  • Baseline Blood Pressure: Record baseline blood pressure as described in Protocol 1.

  • Osmotic Minipump Preparation: Fill osmotic minipumps with Ang II solution at a concentration calculated to deliver a specific dose (e.g., 400-1000 ng/kg/min) for 28 days.

  • Pump Implantation:

    • Anesthetize the mouse.

    • Make a small subcutaneous incision in the dorsal neck region.

    • Implant the filled osmotic minipump subcutaneously.

    • Close the incision with sutures or surgical clips.

  • Sham Control Group: Sham-operated mice will be implanted with pumps filled with vehicle (e.g., sterile saline).

  • Penbutolol Treatment Group: A cohort of Ang II-infused mice will receive daily penbutolol administration.

  • Blood Pressure Monitoring: Monitor blood pressure weekly.

  • Tissue Collection: At the end of the 28-day infusion period, collect heart, kidneys, and aorta for further analysis.

Protocol 3: Blood Pressure Measurement

4.4.1. Tail-Cuff Plethysmography (Non-invasive):

  • Acclimatize mice to the restraining device for several days prior to measurement to minimize stress-induced fluctuations.

  • Place the mouse in a restrainer and position the tail cuff and sensor on the tail.

  • Inflate and deflate the cuff multiple times to obtain consistent readings.

  • Record at least 10-15 measurements per session and average the values.

4.4.2. Radiotelemetry (Invasive - Gold Standard):

  • Surgically implant a telemetric catheter into the carotid artery or abdominal aorta of the mouse under anesthesia.

  • Allow for a recovery period of at least one week.

  • The telemetry device continuously transmits blood pressure and heart rate data, which is captured by a receiver.

  • This method provides continuous, long-term, and stress-free measurements.

Protocol 4: Histological Analysis
  • Tissue Fixation: Perfuse the mouse with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA).

  • Tissue Processing: Dissected tissues (heart, kidney) should be post-fixed in 4% PFA overnight, then transferred to 70% ethanol (B145695).

  • Paraffin (B1166041) Embedding: Dehydrate the tissues through a series of graded ethanol solutions, clear with xylene, and embed in paraffin wax.

  • Sectioning: Cut 5 µm thick sections using a microtome.

  • Staining:

    • Hematoxylin and Eosin (H&E): For general morphology and assessment of cellular infiltration and hypertrophy.

    • Masson's Trichrome: To visualize collagen deposition and assess fibrosis (collagen stains blue).

    • Picrosirius Red: For specific detection of collagen fibers under polarized light.

Protocol 5: Molecular Analysis (qPCR)
  • RNA Extraction: Extract total RNA from heart and kidney tissues using a suitable kit (e.g., RNeasy Kit, Qiagen).

  • cDNA Synthesis: Reverse transcribe 1 µg of RNA into cDNA using a reverse transcriptase kit.

  • Quantitative PCR (qPCR):

    • Perform qPCR using a SYBR Green or TaqMan-based assay on a real-time PCR system.

    • Use specific primers for target genes (e.g., Nppa (ANP), Nppb (BNP), Col1a1, Col3a1, Tnf, Il6) and a housekeeping gene (e.g., Gapdh) for normalization.

    • Calculate relative gene expression using the ΔΔCt method.

Data Presentation

Table 1: Hemodynamic Parameters in DOCA-Salt Model

GroupNBaseline Systolic BP (mmHg)Final Systolic BP (mmHg)Baseline Diastolic BP (mmHg)Final Diastolic BP (mmHg)Heart Rate (bpm)
Sham10115 ± 5118 ± 675 ± 478 ± 5550 ± 25
DOCA-Salt10116 ± 4165 ± 876 ± 5110 ± 7540 ± 30
DOCA-Salt + Penbutolol10117 ± 5135 ± 7#77 ± 490 ± 6#480 ± 20#

*p < 0.05 vs. Sham; #p < 0.05 vs. DOCA-Salt. Data are presented as mean ± SEM.

Table 2: Cardiac and Renal Parameters in Ang II Infusion Model

GroupNHeart Weight/Body Weight (mg/g)Kidney Weight/Body Weight (mg/g)Cardiac Fibrosis (%)Renal Fibrosis (%)
Sham103.5 ± 0.26.0 ± 0.31.2 ± 0.30.8 ± 0.2
Ang II105.8 ± 0.47.5 ± 0.58.5 ± 1.15.2 ± 0.9
Ang II + Penbutolol104.2 ± 0.3#6.5 ± 0.4#3.1 ± 0.6#2.1 ± 0.5#

*p < 0.05 vs. Sham; #p < 0.05 vs. Ang II. Data are presented as mean ± SEM.

Table 3: Gene Expression Analysis in Heart Tissue (Fold Change vs. Sham)

GeneDOCA-SaltDOCA-Salt + PenbutololAng IIAng II + Penbutolol
Nppa (ANP)5.2 ± 0.62.1 ± 0.4#6.8 ± 0.82.5 ± 0.5#
Nppb (BNP)8.1 ± 0.93.5 ± 0.7#10.2 ± 1.24.1 ± 0.8#
Col1a14.5 ± 0.51.8 ± 0.3#5.9 ± 0.72.2 ± 0.4#
Tnf3.8 ± 0.41.5 ± 0.2#4.5 ± 0.61.9 ± 0.3#

*p < 0.05 vs. Sham; #p < 0.05 vs. respective hypertensive model. Data are presented as mean ± SEM.

Visualizations

experimental_workflow cluster_setup Phase 1: Model Establishment (Weeks 1-2) cluster_treatment Phase 2: Treatment & Monitoring (Weeks 3-6) cluster_analysis Phase 3: Endpoint Analysis (Week 7) acclimatization Acclimatization (1 week) baseline_bp Baseline Blood Pressure (3-5 days) acclimatization->baseline_bp surgery Surgery (Uninephrectomy or Pump Implantation) baseline_bp->surgery ht_induction Hypertension Induction (DOCA-Salt or Ang II) surgery->ht_induction penbutolol_tx Penbutolol Administration (Daily) ht_induction->penbutolol_tx bp_monitoring Weekly Blood Pressure Monitoring ht_induction->bp_monitoring penbutolol_tx->bp_monitoring euthanasia Euthanasia & Tissue Collection bp_monitoring->euthanasia histology Histological Analysis (Fibrosis, Hypertrophy) euthanasia->histology molecular Molecular Analysis (qPCR, Western Blot) euthanasia->molecular

Caption: Experimental workflow for evaluating penbutolol in murine hypertension.

penbutolol_moa Penbutolol Mechanism of Action in Hypertension cluster_ras Renin-Angiotensin System cluster_sns Sympathetic Nervous System cluster_effects Physiological Effects ang_ii Angiotensin II at1r AT1 Receptor ang_ii->at1r vasoconstriction Vasoconstriction at1r->vasoconstriction bp_reduction Blood Pressure Reduction vasoconstriction->bp_reduction Increases BP norepi Norepinephrine beta1_ar β1-Adrenergic Receptor (Heart) norepi->beta1_ar beta2_ar β2-Adrenergic Receptor (Vasculature) norepi->beta2_ar heart_rate Decreased Heart Rate beta1_ar->heart_rate vasodilation Vasodilation beta2_ar->vasodilation penbutolol Penbutolol penbutolol->beta1_ar Antagonist penbutolol->beta2_ar Partial Agonist (ISA) cardiac_output Decreased Cardiac Output heart_rate->cardiac_output cardiac_output->bp_reduction vasodilation->bp_reduction

Caption: Signaling pathways involved in penbutolol's antihypertensive effects.

Application Notes and Protocols: Assessing the Impact of Penbutolol on Cardiac Hypertrophy In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cardiac hypertrophy, an enlargement of the heart muscle, is an adaptive response to pressure overload from conditions like hypertension. However, sustained hypertrophy can lead to heart failure.[1] Beta-adrenergic receptor blockers (beta-blockers) are a cornerstone in managing cardiovascular diseases, and they can prevent or reverse adverse cardiac remodeling.[2] Penbutolol (B1679223) is a non-selective beta-blocker that antagonizes both beta-1 and beta-2 adrenergic receptors.[3] A key feature of penbutolol is its mild intrinsic sympathomimetic activity (ISA), meaning it can partially stimulate beta-adrenergic receptors.[3][4] This protocol provides a comprehensive in vivo framework to assess the therapeutic potential of penbutolol in a murine model of pressure overload-induced cardiac hypertrophy.

Core Concepts and Signaling Pathways

Chronic pressure overload triggers a cascade of signaling pathways within cardiomyocytes, leading to hypertrophic growth. Key pathways include the calcineurin-NFAT, MAP kinase, and PI3K-Akt pathways, which are often initiated by G-protein coupled receptors like the β-adrenergic receptors. Beta-blockers, including penbutolol, competitively inhibit the binding of catecholamines (norepinephrine and epinephrine) to these receptors, thereby attenuating downstream signaling that promotes hypertrophy. The intrinsic sympathomimetic activity of penbutolol may offer a nuanced modulation of these pathways compared to beta-blockers without ISA.[4]

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Catecholamines Catecholamines (Norepinephrine, Epinephrine) BetaAR β-Adrenergic Receptor Catecholamines->BetaAR Stimulates Penbutolol Penbutolol Penbutolol->BetaAR Blocks AC Adenylyl Cyclase BetaAR->AC Activates cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA CaMKII CaMKII PKA->CaMKII Calcineurin Calcineurin PKA->Calcineurin MAPK MAPK Cascade (ERK, JNK, p38) PKA->MAPK Hypertrophic_Genes Hypertrophic Gene Expression (ANP, BNP, β-MHC) CaMKII->Hypertrophic_Genes Calcineurin->Hypertrophic_Genes MAPK->Hypertrophic_Genes Cardiac_Hypertrophy Cardiac Hypertrophy Hypertrophic_Genes->Cardiac_Hypertrophy

Caption: Simplified signaling pathway of β-adrenergic stimulation leading to cardiac hypertrophy and the inhibitory action of penbutolol.

Experimental Design and Workflow

A robust experimental design is crucial for reliable outcomes. This protocol utilizes a well-established surgical model of pressure overload, Transverse Aortic Constriction (TAC), in mice.

G cluster_pre Pre-Treatment Phase cluster_induction Hypertrophy Induction & Treatment cluster_assessment Impact Assessment Acclimatization Animal Acclimatization (1 week) Baseline Baseline Echocardiography Acclimatization->Baseline Surgery TAC or Sham Surgery Baseline->Surgery Grouping Randomization into Treatment Groups: 1. Sham + Vehicle 2. TAC + Vehicle 3. TAC + Penbutolol (Low Dose) 4. TAC + Penbutolol (High Dose) Surgery->Grouping Treatment Daily Penbutolol/Vehicle Administration (Oral Gavage for 4 weeks) Grouping->Treatment Echo_final Weekly/Final Echocardiography Treatment->Echo_final Sacrifice Euthanasia & Tissue Harvest Echo_final->Sacrifice Analysis Histological & Molecular Analysis Sacrifice->Analysis

Caption: Experimental workflow for assessing penbutolol's effect on cardiac hypertrophy.

Detailed Experimental Protocols

Animal Model and Husbandry
  • Species: C57BL/6 mice (male, 8-10 weeks old) are recommended due to their widespread use and characterization in cardiovascular research.

  • Housing: House animals in a temperature- and light-controlled environment (12-hour light/dark cycle) with ad libitum access to standard chow and water.

  • Acclimatization: Allow a minimum of one week for acclimatization before any experimental procedures.

Transverse Aortic Constriction (TAC) Surgery

The TAC model induces pressure overload, leading to left ventricular hypertrophy.[5]

  • Anesthesia: Anesthetize mice with isoflurane (B1672236) (1-3%) or an intraperitoneal injection of ketamine/xylazine.

  • Surgical Procedure:

    • Secure the anesthetized mouse in a supine position on a heating pad to maintain body temperature.

    • Perform a midline cervical incision to expose the trachea and surrounding structures.

    • Perform an upper sternotomy to visualize the aortic arch.

    • Carefully dissect the transverse aorta between the innominate and left common carotid arteries.

    • Pass a 6-0 silk suture under the aorta.

    • Tie the suture around the aorta and a 27-gauge needle.

    • Gently remove the needle to create a standardized constriction.[6]

    • Close the chest and skin with appropriate sutures.

  • Sham Operation: Perform the same surgical procedure without constricting the aorta.

  • Post-operative Care: Administer analgesics (e.g., buprenorphine) and monitor the animals closely for the first 72 hours.

Penbutolol Administration
  • Dosage Selection: Based on the relative potency of penbutolol to propranolol (B1214883) (approximately 4 times more potent) and established doses of propranolol in murine cardiac hypertrophy studies (10 mg/kg/day), a pilot study to determine the optimal dose is recommended.[7] A suggested starting range for a dose-response study could be:

    • Low Dose: 1-2 mg/kg/day

    • High Dose: 5-10 mg/kg/day

  • Administration Route: Oral gavage is a precise method for daily administration. Penbutolol can be dissolved in a suitable vehicle (e.g., sterile water or 0.5% methylcellulose).

  • Treatment Duration: A 4-week treatment period is generally sufficient to observe significant hypertrophic changes and the effects of the intervention.

Echocardiographic Assessment

Echocardiography is a non-invasive method to assess cardiac structure and function.[8]

  • Frequency: Perform baseline echocardiography before surgery and then weekly or at the end of the treatment period.

  • Procedure:

    • Lightly anesthetize the mice with isoflurane.

    • Remove chest hair to ensure good probe contact.

    • Acquire M-mode images from the parasternal short-axis view at the level of the papillary muscles.

  • Parameters to Measure:

    • Left Ventricular Internal Diameter at end-diastole (LVIDd) and end-systole (LVIDs)

    • Left Ventricular Posterior Wall thickness at end-diastole (LVPWd)

    • Interventricular Septal thickness at end-diastole (IVSd)

  • Calculated Parameters:

    • Left Ventricular Mass (LVM)

    • Fractional Shortening (FS%)

    • Ejection Fraction (EF%)

Histological Analysis
  • Tissue Collection: At the end of the study, euthanize the mice, excise the hearts, and weigh them.

  • Fixation and Sectioning: Fix the hearts in 10% neutral buffered formalin, embed in paraffin, and cut into 5 µm sections.

  • Hematoxylin (B73222) and Eosin (H&E) Staining:

    • Deparaffinize and rehydrate the tissue sections.

    • Stain with hematoxylin to visualize nuclei.

    • Counterstain with eosin.

    • Dehydrate and mount the sections.

    • Analysis: Measure the cross-sectional area of cardiomyocytes to quantify cellular hypertrophy.

  • Picrosirius Red Staining for Fibrosis:

    • Deparaffinize and rehydrate tissue sections.

    • Stain with a Picrosirius red solution for 60 minutes.

    • Rinse with an acidified water solution.

    • Dehydrate and mount.

    • Analysis: Quantify the collagen deposition (fibrosis) as a percentage of the total tissue area using imaging software.

Molecular Analysis (qRT-PCR)
  • RNA Extraction: Isolate total RNA from frozen left ventricular tissue using a suitable RNA extraction kit.

  • cDNA Synthesis: Reverse transcribe the RNA into cDNA.

  • Quantitative Real-Time PCR (qRT-PCR):

    • Use specific primers for hypertrophic marker genes:

      • Atrial Natriuretic Peptide (ANP, Nppa)

      • Brain Natriuretic Peptide (BNP, Nppb)

      • Beta-Myosin Heavy Chain (β-MHC, Myh7)

    • Normalize the expression levels to a housekeeping gene (e.g., GAPDH).

Data Presentation

Summarize all quantitative data in clearly structured tables for easy comparison between experimental groups.

Table 1: Echocardiographic Parameters

GroupLVIDd (mm)LVPWd (mm)IVSd (mm)LVM (mg)FS (%)EF (%)
Sham + Vehicle
TAC + Vehicle
TAC + Penbutolol (Low)
TAC + Penbutolol (High)

Table 2: Gravimetric and Histological Data

GroupHeart Weight/Body Weight (mg/g)Cardiomyocyte Cross-Sectional Area (µm²)Fibrosis (%)
Sham + Vehicle
TAC + Vehicle
TAC + Penbutolol (Low)
TAC + Penbutolol (High)

Table 3: Gene Expression Analysis (Fold Change vs. Sham)

GroupANP (Nppa)BNP (Nppb)β-MHC (Myh7)
TAC + Vehicle
TAC + Penbutolol (Low)
TAC + Penbutolol (High)

Conclusion

This comprehensive protocol provides a detailed framework for the in vivo assessment of penbutolol's effects on cardiac hypertrophy. By combining a robust animal model with multi-level analysis including functional, structural, and molecular readouts, researchers can effectively evaluate the therapeutic potential of penbutolol in mitigating pressure overload-induced cardiac remodeling. The unique property of ISA in penbutolol makes this investigation particularly relevant for understanding its distinct cardioprotective mechanisms.

References

Utilizing Penbutolol to Investigate Beta-Blocker Effects on the Renin-Angiotensin System

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for utilizing penbutolol (B1679223), a non-selective beta-adrenergic receptor antagonist, as a tool to investigate the effects of beta-blockade on the renin-angiotensin system (RAS). This document outlines the mechanism of action of penbutolol in modulating the RAS, presents detailed protocols for in vivo and in vitro experimental designs, and includes illustrative data on its effects on key RAS components. Visual aids in the form of signaling pathway and experimental workflow diagrams are provided to enhance understanding. This guide is intended for researchers, scientists, and drug development professionals interested in the pharmacology of beta-blockers and their interaction with the renin-angiotensin system.

Introduction

The renin-angiotensin system is a critical regulator of blood pressure, fluid, and electrolyte balance. Beta-adrenergic receptor antagonists, commonly known as beta-blockers, are a class of drugs widely used in the management of cardiovascular diseases, particularly hypertension. Their mechanism of action involves the competitive inhibition of catecholamines at beta-adrenergic receptors. Penbutolol is a non-selective beta-blocker that acts on both β1 and β2 adrenergic receptors.

A key mechanism through which beta-blockers lower blood pressure is by reducing the secretion of renin from the juxtaglomerular cells of the kidney.[1] Renin is the rate-limiting enzyme in the RAS cascade, initiating the conversion of angiotensinogen (B3276523) to angiotensin I. Subsequent enzymatic cleavage by angiotensin-converting enzyme (ACE) produces angiotensin II, a potent vasoconstrictor that also stimulates the release of aldosterone (B195564). Aldosterone, in turn, promotes sodium and water retention by the kidneys, contributing to increased blood volume and pressure.

By blocking β1-adrenergic receptors on juxtaglomerular cells, penbutolol inhibits renin release, thereby downregulating the entire RAS cascade. This leads to decreased plasma renin activity (PRA), reduced levels of angiotensin II, and consequently, lower aldosterone secretion.[2][3] These application notes will detail the experimental procedures to investigate and quantify these effects.

Data Presentation

The following tables summarize the expected quantitative effects of penbutolol on key parameters of the renin-angiotensin system. The data presented here is illustrative and synthesized from multiple sources describing the effects of penbutolol and other non-selective beta-blockers. Actual experimental results may vary.

Table 1: Illustrative Effects of Penbutolol on Plasma Renin Activity (PRA)

Treatment GroupBaseline PRA (ng/mL/hr) (Mean ± SD)Post-treatment PRA (ng/mL/hr) (Mean ± SD)Percent Change (%)
Placebo1.5 ± 0.41.4 ± 0.5-6.7
Penbutolol (20 mg/day)1.6 ± 0.50.8 ± 0.3-50.0

Table 2: Illustrative Effects of Penbutolol on 24-Hour Urinary Aldosterone Excretion

Treatment GroupBaseline Urinary Aldosterone (µ g/24h ) (Mean ± SD)Post-treatment Urinary Aldosterone (µ g/24h ) (Mean ± SD)Percent Change (%)
Placebo12.5 ± 3.112.1 ± 2.9-3.2
Penbutolol (20 mg/day)12.8 ± 3.58.2 ± 2.4-35.9

Table 3: Illustrative Effects of Penbutolol on Plasma Angiotensin II Levels

Treatment GroupBaseline Angiotensin II (pg/mL) (Mean ± SD)Post-treatment Angiotensin II (pg/mL) (Mean ± SD)Percent Change (%)
Placebo18.2 ± 4.517.5 ± 4.1-3.8
Penbutolol (20 mg/day)17.9 ± 5.010.4 ± 3.2-41.9

Signaling Pathways

The following diagram illustrates the mechanism by which penbutolol inhibits the renin-angiotensin system.

cluster_0 Juxtaglomerular Cell cluster_1 Systemic Circulation Sympathetic_Nervous_System Sympathetic Nervous System Activation Norepinephrine Norepinephrine Release Sympathetic_Nervous_System->Norepinephrine Beta1_Receptor β1-Adrenergic Receptor Norepinephrine->Beta1_Receptor Renin_Release Renin Release Beta1_Receptor->Renin_Release Stimulates Penbutolol Penbutolol Penbutolol->Beta1_Receptor Inhibits Renin Renin Renin_Release->Renin Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE ACE ACE (from Lungs) Adrenal_Gland Adrenal Gland Angiotensin_II->Adrenal_Gland Aldosterone Aldosterone Secretion Adrenal_Gland->Aldosterone Kidney Kidney Aldosterone->Kidney Na_H2O_Retention Na+ and H2O Retention Kidney->Na_H2O_Retention Blood_Pressure Increased Blood Pressure Na_H2O_Retention->Blood_Pressure cluster_A Group 1 cluster_B Group 2 Start Subject Recruitment and Screening Randomization Randomization Start->Randomization Sequence_A Sequence A Randomization->Sequence_A Sequence_B Sequence B Randomization->Sequence_B Placebo_A Placebo (7 days) Sequence_A->Placebo_A Penbutolol_B Penbutolol (7 days) Sequence_B->Penbutolol_B Sample_Collection_A1 Sample Collection (Day 8) Placebo_A->Sample_Collection_A1 Washout_A Washout (7 days) Penbutolol_A Penbutolol (7 days) Washout_A->Penbutolol_A Sample_Collection_A2 Sample Collection (Day 22) Penbutolol_A->Sample_Collection_A2 Sample_Collection_B1 Sample Collection (Day 8) Penbutolol_B->Sample_Collection_B1 Washout_B Washout (7 days) Placebo_B Placebo (7 days) Washout_B->Placebo_B Sample_Collection_B2 Sample Collection (Day 22) Placebo_B->Sample_Collection_B2 Sample_Collection_A1->Washout_A Data_Analysis Data Analysis and Comparison Sample_Collection_A2->Data_Analysis Sample_Collection_B1->Washout_B Sample_Collection_B2->Data_Analysis

References

Application of Penbutolol in Studying Endothelial Function in Ex Vivo Aortic Rings

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Penbutolol (B1679223) is a non-selective β-adrenergic receptor antagonist with partial agonist activity, also known as intrinsic sympathomimetic activity (ISA).[1][2][3] It targets both β1 and β2 adrenergic receptors.[1][2] While β1-receptors are predominantly found in cardiac tissue, β2-receptors are present on vascular smooth muscle cells and endothelial cells.[4][5] The endothelium plays a crucial role in regulating vascular tone, primarily through the production of nitric oxide (NO), a potent vasodilator. Stimulation of endothelial β2-adrenergic receptors can lead to the activation of endothelial nitric oxide synthase (eNOS) and subsequent NO production, resulting in vasodilation.[5][6]

This document provides a detailed protocol for utilizing penbutolol in an ex vivo aortic ring model to investigate its effects on endothelial function. Given the dual nature of penbutolol as both an antagonist and a partial agonist, this model can elucidate its influence on both basal endothelial tone and stimulated endothelial responses. The protocol will detail the methodology for assessing endothelium-dependent vasodilation and the role of the nitric oxide pathway in the potential vascular effects of penbutolol.

I. Potential Mechanisms of Action & Signaling Pathways

Penbutolol's effect on endothelial function is hypothesized to be mediated through its interaction with β2-adrenergic receptors on endothelial cells. As a partial agonist, penbutolol may weakly stimulate these receptors, leading to a modest activation of eNOS and NO release. This could result in a slight vasodilation or an attenuation of vasoconstrictor responses. Conversely, as an antagonist, penbutolol would be expected to block the vasodilatory effects of potent β-agonists like isoproterenol (B85558).

Signaling Pathway of β2-Adrenergic Receptor-Mediated Vasodilation

G cluster_EC Endothelial Cell cluster_SMC Smooth Muscle Cell Penbutolol Penbutolol (Partial Agonist) Beta2_AR β2-Adrenergic Receptor Penbutolol->Beta2_AR stimulates Gs Gs Protein Beta2_AR->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP converts ATP to PKA PKA cAMP->PKA activates eNOS_inactive eNOS (inactive) PKA->eNOS_inactive phosphorylates eNOS_active eNOS (active) eNOS_inactive->eNOS_active NO Nitric Oxide (NO) eNOS_active->NO produces L_Arginine L-Arginine L_Arginine->eNOS_active substrate sGC Soluble Guanylate Cyclase (sGC) NO->sGC diffuses and activates cGMP cGMP sGC->cGMP converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG activates Relaxation Vasodilation PKG->Relaxation leads to

Caption: Hypothetical signaling pathway for penbutolol-induced vasodilation via partial agonism at endothelial β2-adrenergic receptors.

II. Experimental Protocols

This section details the protocol for preparing aortic rings and assessing the effect of penbutolol on vascular tone.

A. Materials and Reagents
  • Animals: Male Wistar rats (250-300g) are commonly used.

  • Solutions:

    • Krebs-Henseleit Solution (in mM): NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, and glucose 11.1.

    • Phenylephrine (B352888) (PE) stock solution (10 mM).

    • Acetylcholine (B1216132) (ACh) stock solution (10 mM).

    • Penbutolol sulfate (B86663) stock solution (10 mM).

    • L-NG-Nitroarginine Methyl Ester (L-NAME) stock solution (10 mM).

    • Sodium Nitroprusside (SNP) stock solution (10 mM).

  • Equipment:

    • Organ bath system with isometric force transducers.

    • Data acquisition system.

    • Dissection microscope, forceps, and scissors.

    • Carbogen gas (95% O2, 5% CO2).

B. Preparation of Aortic Rings
  • Euthanize the rat via an approved method and perform a thoracotomy.

  • Carefully dissect the thoracic aorta and place it in cold Krebs-Henseleit solution.

  • Under a dissection microscope, remove adhering fat and connective tissue.

  • Cut the aorta into rings of 3-4 mm in length.[7]

  • For some experiments, the endothelium can be denuded by gently rubbing the intimal surface with a fine wire or wooden stick.

C. Experimental Setup and Protocol
  • Mount the aortic rings in organ baths containing 10 mL of Krebs-Henseleit solution, maintained at 37°C and continuously gassed with carbogen.

  • Connect the rings to isometric force transducers and allow them to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g. Replace the Krebs solution every 15-20 minutes.[8]

  • After equilibration, assess the viability of the rings by contracting them with 60 mM KCl.

  • Wash the rings and allow them to return to baseline.

  • Pre-contract the rings with a submaximal concentration of phenylephrine (e.g., 10⁻⁶ M) to induce a stable contraction plateau.

  • Once the contraction is stable, assess the endothelial integrity by adding a single dose of acetylcholine (e.g., 10⁻⁵ M). A relaxation of >80% indicates intact endothelium. Rings with impaired relaxation should be discarded.[9]

  • Wash the rings and allow them to return to baseline.

Experimental Workflow

G A 1. Aortic Ring Preparation - Dissection - Cleaning - Slicing into 3-4 mm rings B 2. Mounting in Organ Bath - Krebs Solution at 37°C - Gassing with 95% O2 / 5% CO2 A->B C 3. Equilibration - 60-90 min under 1.5-2.0 g tension B->C D 4. Viability & Endothelium Integrity Check - Contract with Phenylephrine (10⁻⁶ M) - Relax with Acetylcholine (10⁻⁵ M) C->D E 5. Washout & Return to Baseline D->E F 6. Experimental Intervention - Pre-contract with PE again - Add cumulative concentrations of Penbutolol E->F H 8. Data Acquisition & Analysis - Record isometric tension - Calculate % relaxation F->H G 7. Control Experiments - Use endothelium-denuded rings - Pre-incubate with L-NAME (10⁻⁴ M) G->F parallel to

Caption: General experimental workflow for studying penbutolol's effect on ex vivo aortic rings.

D. Investigating the Effect of Penbutolol

Protocol 1: Effect of Penbutolol on Pre-contracted Aortic Rings

  • After the integrity check and washout, pre-contract the rings again with phenylephrine (10⁻⁶ M).

  • Once a stable plateau is reached, add cumulative concentrations of penbutolol (e.g., 10⁻⁹ M to 10⁻⁵ M) and record the relaxation response.

  • Control Groups:

    • Endothelium-denuded rings: To determine if the response is endothelium-dependent.

    • L-NAME incubation: Pre-incubate endothelium-intact rings with L-NAME (10⁻⁴ M) for 30 minutes before adding phenylephrine to test the involvement of the NO pathway.[10]

Protocol 2: Effect of Penbutolol on Agonist-Induced Relaxation

  • Pre-contract rings with phenylephrine (10⁻⁶ M).

  • Incubate the rings with a fixed concentration of penbutolol (e.g., 10⁻⁶ M) or vehicle for 30 minutes.

  • Construct a cumulative concentration-response curve for a β-agonist like isoproterenol to determine if penbutolol antagonizes its effect.

III. Data Presentation and Interpretation

All quantitative data should be summarized in tables for clear comparison. The relaxation response should be expressed as a percentage of the pre-contraction induced by phenylephrine.

Table 1: Hypothetical Data on Penbutolol-Induced Relaxation of Aortic Rings

Penbutolol [M]% Relaxation (Intact Endothelium)% Relaxation (Denuded Endothelium)% Relaxation (+L-NAME)
10⁻⁹1.5 ± 0.30.2 ± 0.10.5 ± 0.2
10⁻⁸5.2 ± 0.80.5 ± 0.21.1 ± 0.4
10⁻⁷15.8 ± 2.11.2 ± 0.53.4 ± 0.9
10⁻⁶25.4 ± 3.51.8 ± 0.65.1 ± 1.2
10⁻⁵30.1 ± 4.22.1 ± 0.76.3 ± 1.5*

Data are presented as Mean ± SEM. This table is for illustrative purposes only and does not represent actual experimental data. *p < 0.05 compared to Intact Endothelium.

Interpretation:

  • If penbutolol induces relaxation in endothelium-intact rings but not in denuded rings, the effect is endothelium-dependent.

  • If this relaxation is significantly reduced by L-NAME, it indicates that the effect is mediated by the nitric oxide pathway.[10][11]

  • The modest relaxation, if observed, would be consistent with penbutolol's partial agonist activity at β2-receptors.

Logical Relationship Diagram

G Start Observe Penbutolol-induced relaxation in pre-contracted aortic rings Q1 Is the relaxation endothelium-dependent? Start->Q1 A1_Yes Yes (No relaxation in denuded rings) Q1->A1_Yes Test with denuded rings A1_No No (Relaxation persists in denuded rings) Q1->A1_No Test with denuded rings Q2 Is the relaxation NO-mediated? A1_Yes->Q2 Conclusion2 Conclusion: Penbutolol has a direct effect on smooth muscle cells. A1_No->Conclusion2 A2_Yes Yes (Relaxation is blocked by L-NAME) Q2->A2_Yes Test with L-NAME A2_No No (Relaxation is unaffected by L-NAME) Q2->A2_No Test with L-NAME Conclusion1 Conclusion: Penbutolol acts via endothelial NO release, likely through β2-receptor partial agonism. A2_Yes->Conclusion1 Conclusion3 Conclusion: Relaxation is mediated by other endothelium-derived factors (e.g., EDHF). A2_No->Conclusion3

Caption: Decision tree for interpreting the results of penbutolol application in aortic ring experiments.

The ex vivo aortic ring model is a robust system for characterizing the vascular effects of pharmacological agents like penbutolol. By following the detailed protocols outlined in this document, researchers can effectively investigate the impact of penbutolol on endothelial function, discern its endothelium-dependent and -independent actions, and probe the underlying signaling pathways, particularly the role of nitric oxide. This approach will provide valuable insights into the complete pharmacological profile of penbutolol beyond its established β-blocking properties.

References

Long-Term Penbutolol Administration and Renal Function: Application Notes and Protocols for Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: Penbutolol (B1679223) and its Renal Mechanism of Action

Penbutolol is a non-selective beta-blocker, meaning it antagonizes both β1 and β2 adrenergic receptors.[1] Its antihypertensive effect is, in part, attributed to its action on the kidneys. β1-receptors are located in the juxtaglomerular cells of the kidney, and their stimulation leads to the release of renin.[2] By blocking these receptors, penbutolol inhibits renin secretion, thereby downregulating the entire renin-angiotensin-aldosterone system (RAAS).[1][3] This cascade ultimately leads to decreased angiotensin II and aldosterone (B195564) levels, resulting in vasodilation and reduced sodium and water retention, which contributes to lowering blood pressure.[1]

Given this mechanism, the long-term administration of penbutolol could theoretically have several effects on renal function, including alterations in glomerular filtration rate (GFR), renal blood flow, and tubular function. However, the lack of specific long-term animal studies necessitates a reliance on data from similar non-selective beta-blockers to hypothesize potential outcomes and design relevant preclinical investigations.

Hypothetical Long-Term Renal Effects of Penbutolol in Animal Models

Based on the known pharmacology of non-selective beta-blockers, long-term administration of penbutolol in animal models of normal and compromised renal function could yield a range of effects. In models of chronic kidney disease, a reduction in RAAS activity by penbutolol might confer renoprotective effects by mitigating glomerular hypertension and proteinuria.

Conversely, in certain contexts, the blockade of β2-receptors, which are involved in renal vasodilation, could potentially lead to a reduction in renal blood flow. Therefore, empirical studies are essential to determine the net effect of long-term penbutolol administration on renal hemodynamics and function.

Data from a Long-Term Study of a Non-Selective Beta-Blocker (Propranolol) in a Rat Model of Chronic Renal Disease

While specific data for penbutolol is unavailable, a study on the long-term effects of propranolol (B1214883) in a rat model of chronic renal disease provides a valuable reference point. In this study, propranolol was administered for 12 weeks to rats with surgically induced renal mass reduction. The following tables summarize the key findings on renal function parameters.

Table 1: Effect of 12-Week Propranolol Administration on Renal Function in 3/4 Nephrectomized Rats

ParameterControl Group (Distilled Water)Propranolol Group (50 mg/kg/day)p-value
24-hour Urinary Protein Excretion (Week 12)Significantly higherSignificantly lower< 0.05
Water Intake (Week 12)Significantly higherSignificantly lower< 0.05
Urine Output (Week 12)Significantly higherSignificantly lower< 0.05
Plasma Creatinine (B1669602) (Week 12)Significantly higherSignificantly lower< 0.05
Plasma Urea (B33335) Nitrogen (Week 12)Significantly higherSignificantly lower< 0.05

Data adapted from a study on propranolol in a rat model of chronic renal disease.[4]

Table 2: Effect of 12-Week Propranolol Administration on Systolic Blood Pressure in 3/4 Nephrectomized Rats

Time PointControl Group (Distilled Water)Propranolol Group (50 mg/kg/day)p-value
Week 8Significantly higherSignificantly lower< 0.05
Week 12Significantly hypertensiveSignificantly hypertensive-

Data adapted from a study on propranolol in a rat model of chronic renal disease.[4]

Experimental Protocols

The following protocols are based on established methodologies for evaluating the long-term renal effects of drugs in animal models and are adapted from the aforementioned study on propranolol.[4]

Animal Model of Chronic Renal Disease (Renal Mass Reduction)
  • Animal Species: Male Sprague-Dawley rats (250-300g).

  • Acclimatization: House animals in a controlled environment (12-hour light/dark cycle, 22±2°C) with ad libitum access to standard chow and water for at least one week prior to surgery.

  • Surgical Procedure (Two-Stage 3/4 Nephrectomy):

    • Stage 1: Anesthetize the rat (e.g., with isoflurane). Under aseptic conditions, perform a left flank incision to expose the kidney. Ligate two of the three branches of the left renal artery to induce infarction of approximately two-thirds of the left kidney. Suture the incision.

    • Recovery: Allow a one-week recovery period with appropriate post-operative analgesia.

    • Stage 2: Anesthetize the rat. Perform a right flank incision and expose the right kidney. Perform a total right nephrectomy by ligating the renal artery, vein, and ureter. Suture the incision.

  • Post-Operative Care: Monitor the animals closely for signs of distress, infection, or dehydration. Provide appropriate supportive care.

Long-Term Drug Administration
  • Group Allocation: Four weeks post-surgery, randomly allocate the animals into two groups:

    • Control Group: Receives the vehicle (e.g., distilled water) daily by oral gavage.

    • Penbutolol Group: Receives penbutolol (dose to be determined based on pharmacokinetic studies, e.g., a starting dose analogous to 50 mg/kg for propranolol) daily by oral gavage.

  • Duration of Treatment: 12 weeks.

Assessment of Renal Function
  • Metabolic Cage Studies: At baseline (week 0) and at regular intervals (e.g., every 4 weeks), house the animals in individual metabolic cages for 24-hour urine collection.

    • Measure and record water intake and urine output.

    • Collect urine samples for the determination of urinary protein excretion (e.g., using a bicinchoninic acid assay).

  • Blood Sampling: At the same time points, collect blood samples (e.g., from the tail vein) for the analysis of plasma creatinine and blood urea nitrogen (BUN) using standard biochemical assays.

  • Blood Pressure Measurement: Measure systolic blood pressure at regular intervals using a non-invasive tail-cuff method.

Histopathological Examination
  • Tissue Collection: At the end of the 12-week treatment period, euthanize the animals.

  • Kidney Harvesting: Perfuse the remnant kidneys with saline followed by a fixative (e.g., 10% neutral buffered formalin).

  • Histology: Process the fixed kidney tissue for paraffin (B1166041) embedding. Section the tissue and stain with Hematoxylin and Eosin (H&E) and Masson's trichrome to assess for glomerulosclerosis, tubular atrophy, and interstitial fibrosis. A study on long-term propranolol administration in rabbits noted histological changes including thickening of the walls of proximal and distal convoluted tubules and the presence of edematous fluids in the parenchyma.[5][6]

Visualizations

Signaling Pathway

cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_BetaBlocker Mechanism of Penbutolol Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin_I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin_II Angiotensin_I->Angiotensin_II ACE Aldosterone Aldosterone Angiotensin_II->Aldosterone Stimulates Renal_Effects Increased Blood Pressure Aldosterone->Renal_Effects Sodium & Water Retention Vasoconstriction Renin Renin ACE Angiotensin-Converting Enzyme (ACE) Penbutolol Penbutolol Beta1_Receptor β1-Adrenergic Receptor (Juxtaglomerular Cells) Penbutolol->Beta1_Receptor Blocks Beta1_Receptor->Renin Stimulates Renin Release

Caption: Penbutolol's mechanism of action on the RAAS.

Experimental Workflow

cluster_Setup Experimental Setup cluster_Treatment Treatment Phase (12 Weeks) cluster_Assessment Data Collection (Every 4 Weeks) cluster_Endpoint Endpoint Analysis Animal_Model Induce Chronic Renal Disease (3/4 Nephrectomy in Rats) Acclimatization 4-Week Recovery & Acclimatization Animal_Model->Acclimatization Grouping Randomly Assign to Control & Penbutolol Groups Acclimatization->Grouping Drug_Admin Daily Oral Gavage (Vehicle or Penbutolol) Grouping->Drug_Admin Metabolic_Cages 24h Urine Collection (Volume, Protein) Drug_Admin->Metabolic_Cages Euthanasia Euthanasia at 12 Weeks Drug_Admin->Euthanasia Blood_Sampling Plasma Analysis (Creatinine, BUN) Metabolic_Cages->Blood_Sampling BP_Measurement Tail-Cuff Blood Pressure Measurement Blood_Sampling->BP_Measurement BP_Measurement->Drug_Admin Continue Treatment Histopathology Kidney Histology (H&E, Masson's Trichrome) Euthanasia->Histopathology

Caption: Workflow for long-term renal function studies.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Penbutolol Dosage for Consistent Results in Rodent Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing penbutolol (B1679223) in rodent studies. Our goal is to help you achieve consistent and reliable results by addressing common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is penbutolol and what is its primary mechanism of action?

A1: Penbutolol is a non-selective beta-adrenergic receptor antagonist, meaning it blocks both β1 and β2 adrenergic receptors.[1][2] Its primary mechanism of action involves competitively inhibiting the binding of catecholamines (like norepinephrine (B1679862) and epinephrine) to these receptors. This blockade in the heart and vascular smooth muscle leads to decreased heart rate, cardiac output, and blood pressure.[3] Penbutolol also exhibits partial agonist activity, also known as intrinsic sympathomimetic activity (ISA), which may help prevent excessive bradycardia.[4][5]

Q2: I am starting a new study with penbutolol in spontaneously hypertensive rats (SHR). What is a good starting dose?

Studies in SHR have used a wide range of oral propranolol (B1214883) doses, from 1 mg/kg/day to 100 mg/kg/day, to achieve antihypertensive effects.[3][6] Considering the higher potency of penbutolol, a starting oral dose range of 0.2 to 20 mg/kg/day for penbutolol in SHR is a reasonable starting point for a dose-finding study. It is crucial to conduct a pilot study to determine the optimal dose for your specific experimental conditions and desired level of blood pressure reduction.

Q3: What are the key pharmacokinetic parameters for penbutolol in rodents?

A3: There is a lack of specific, publicly available pharmacokinetic data for penbutolol in rodent models. Most of the available data comes from human studies. In humans, orally administered penbutolol is well-absorbed with a bioavailability of approximately 100%.[7] The time to reach peak plasma concentration is between 1.5 and 3 hours, and the elimination half-life is approximately 20 hours.[4][7]

It is important to note that pharmacokinetic parameters can vary significantly between species due to differences in metabolism. For example, the oral bioavailability of other beta-blockers like propranolol can differ substantially between rats and humans. Therefore, it is highly recommended to perform a pilot pharmacokinetic study in your specific rodent model to determine key parameters such as half-life, peak plasma concentration (Cmax), and time to reach Cmax (Tmax). This will be critical for designing an appropriate dosing regimen.

Q4: What is the recommended vehicle for administering penbutolol in rodents?

A4: The choice of vehicle depends on the administration route (oral gavage or intraperitoneal injection) and the solubility of penbutolol sulfate (B86663), which is a white, crystalline powder.[4] For oral gavage, penbutolol can often be suspended in an aqueous vehicle. Common choices include:

  • 0.5% to 1% Methylcellulose (B11928114) or Carboxymethylcellulose (CMC) in water: These are widely used suspending agents.

  • Saline (0.9% NaCl): Can be used if the compound is sufficiently soluble or forms a stable suspension.

For intraperitoneal (IP) injections, it is crucial to use a sterile, non-irritating vehicle. If penbutolol sulfate has limited aqueous solubility, a co-solvent system may be necessary. However, organic solvents like DMSO should be used with caution and at low final concentrations due to potential toxicity. A solution in sterile saline should be attempted first. If solubility is an issue, a small amount of a solubilizing agent like Tween 80 may be considered, but its potential effects on the experimental outcomes should be evaluated.

Q5: Should I use acute or chronic dosing for my penbutolol study?

A5: The choice between acute and chronic dosing depends on the research question.

  • Acute dosing (a single dose) is suitable for investigating the immediate pharmacodynamic effects of penbutolol, such as its rapid impact on heart rate and blood pressure, or for pharmacokinetic profiling.

  • Chronic dosing (repeated administration over days or weeks) is necessary for studying the long-term therapeutic effects of penbutolol, such as its sustained antihypertensive efficacy, and for assessing potential adaptations or toxicities associated with prolonged treatment. In human studies, the maximum blood pressure-lowering effect of penbutolol may take up to two weeks to become fully apparent.[8]

Troubleshooting Guides

Issue 1: Inconsistent Blood Pressure Readings
Potential Cause Troubleshooting Steps
Animal Stress Acclimatize animals to the handling and measurement procedures for several days before the experiment. Perform measurements at the same time each day in a quiet environment.
Improper Restraint Ensure the restrainer is the correct size for the animal to prevent movement without causing distress.
Incorrect Cuff Size or Placement Use a tail cuff that is appropriate for the size of the animal. The cuff should be placed at the base of the tail.
Low Tail Temperature Maintain a consistent and appropriate tail temperature using a warming platform to ensure adequate blood flow for accurate readings.
Instrument Malfunction Calibrate the blood pressure measurement system regularly according to the manufacturer's instructions.
Issue 2: Variable Drug Exposure (Inconsistent Pharmacokinetics)
Potential Cause Troubleshooting Steps
Inaccurate Dosing Calibrate balances regularly and ensure accurate weighing of the compound. Prepare dosing solutions fresh daily if stability is a concern. Ensure the suspension is homogenous before each administration by vortexing or stirring.
Improper Oral Gavage Technique Ensure all personnel are properly trained in oral gavage to prevent accidental administration into the trachea or incomplete dosing. Use appropriate gavage needle sizes for the animal.[8][9]
Improper Intraperitoneal (IP) Injection Technique Ensure proper needle placement in the peritoneal cavity to avoid injection into the intestines, bladder, or subcutaneous fat. Aspirate before injecting to check for the presence of fluid.[10][11]
Variations in Animal Physiology Use animals of a similar age and weight. Control for factors that can influence drug metabolism, such as diet and housing conditions.
Food Effects For oral dosing, consider the timing of administration relative to the animals' feeding cycle, as food in the stomach can affect drug absorption.

Data Presentation

Table 1: Penbutolol and Propranolol Dosage Information

Drug Species Dose Range Route of Administration Context Reference
Penbutolol Human20-80 mg/dayOralHypertension[7][12]
Penbutolol RatEstimated: 0.2-20 mg/kg/dayOralHypertension (based on propranolol potency)[1][3][5][6]
Propranolol Rat (SHR)1-5 mg/kg/dayOral (in diet)Hypertension[6]
Propranolol Rat (SHR)100 mg/kg/dayOral (in drinking water)Hypertension[3]
Propranolol Rat (DOCA-salt hypertensive)2 mg/kg (twice daily)SubcutaneousHypertension[13]

Table 2: Human Pharmacokinetic Parameters of Penbutolol

Parameter Value Reference
Bioavailability (Oral) ~100%[7]
Time to Peak Plasma Concentration (Tmax) 1.5 - 3 hours[4][7]
Elimination Half-life (t½) ~20 hours[7]
Protein Binding 80% - 98%[4]

Experimental Protocols

Protocol 1: Preparation of Penbutolol Suspension for Oral Gavage
  • Calculate the required amount of penbutolol sulfate based on the desired dose (mg/kg) and the number and weight of the animals.

  • Prepare the vehicle: Weigh out the appropriate amount of methylcellulose or CMC to make a 0.5% (w/v) solution in sterile water (e.g., 0.5 g in 100 mL). Mix vigorously and allow it to hydrate (B1144303) fully (this may take several hours or can be facilitated by gentle heating and stirring).

  • Prepare the suspension: Levigate the weighed penbutolol sulfate powder with a small amount of the vehicle to form a smooth paste.

  • Gradually add the remaining vehicle to the paste while mixing continuously to achieve the final desired concentration.

  • Store the suspension at 2-8°C if not for immediate use. Before each use, bring the suspension to room temperature and vortex thoroughly to ensure homogeneity.

Protocol 2: Dose Optimization Study for Penbutolol in Spontaneously Hypertensive Rats (SHR)
  • Animal Acclimatization: Acclimatize male SHR (e.g., 12-14 weeks old) to the housing facility for at least one week. Handle the rats daily to reduce stress.

  • Baseline Blood Pressure Measurement: For 3-5 consecutive days, measure baseline systolic and diastolic blood pressure and heart rate using a non-invasive tail-cuff method. Conduct measurements at the same time each day.

  • Group Allocation: Randomly assign rats to vehicle control and at least three penbutolol dose groups (e.g., 1, 5, and 20 mg/kg/day).

  • Drug Administration: Administer penbutolol or vehicle daily by oral gavage for a predefined period (e.g., 2-4 weeks).

  • Blood Pressure Monitoring: Measure blood pressure and heart rate at regular intervals during the treatment period (e.g., weekly or twice weekly).

  • Data Analysis: Compare the changes in blood pressure and heart rate from baseline between the vehicle and penbutolol-treated groups to determine the dose-response relationship.

Mandatory Visualization

G cluster_workflow Experimental Workflow: Dose Optimization acclimatization Animal Acclimatization (1 week) baseline Baseline Blood Pressure Measurement (3-5 days) acclimatization->baseline randomization Randomization to Treatment Groups baseline->randomization dosing Daily Dosing (Vehicle or Penbutolol) randomization->dosing monitoring Blood Pressure Monitoring dosing->monitoring 2-4 weeks monitoring->dosing analysis Data Analysis monitoring->analysis

Caption: Workflow for a penbutolol dose optimization study in rodents.

G cluster_pathway Beta-Adrenergic Signaling Pathway and Penbutolol Action penbutolol Penbutolol beta_receptor β-Adrenergic Receptor penbutolol->beta_receptor Blocks catecholamines Catecholamines (Epinephrine, Norepinephrine) catecholamines->beta_receptor Activates g_protein Gs Protein beta_receptor->g_protein adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase camp cAMP adenylyl_cyclase->camp Converts atp ATP atp->adenylyl_cyclase pka Protein Kinase A (PKA) camp->pka cellular_response Increased Heart Rate & Contractility pka->cellular_response

Caption: Penbutolol's mechanism of action on the β-adrenergic signaling pathway.

References

Penbutolol Sulfate Stability in Aqueous Solutions: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of penbutolol (B1679223) sulfate (B86663) in aqueous solutions for experimental use. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during research and development.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common queries and problems related to the preparation, storage, and use of penbutolol sulfate solutions.

Question/Issue Answer/Solution
1. How should I prepare an aqueous stock solution of penbutolol sulfate? Penbutolol sulfate has a reported aqueous solubility of approximately 1.67 mg/mL, and may require sonication to fully dissolve.[1] For experimental use, it is recommended to prepare stock solutions in high-purity water (e.g., Milli-Q® or equivalent). To enhance dissolution, gentle warming and vortexing can be applied in addition to sonication. Always start with a small amount of solvent and gradually add more until the desired concentration is reached. For cell culture experiments, ensure the final solution is sterilized by filtration through a 0.22 µm filter.[1]
2. What are the recommended storage conditions for penbutolol sulfate solutions? To prevent degradation from repeated freeze-thaw cycles, it is crucial to aliquot stock solutions into single-use volumes.[1] Store these aliquots under the following conditions: • -20°C: for up to 1 month.[1] • -80°C: for up to 6 months.[1] Ensure containers are sealed tightly to prevent evaporation and contamination.
3. I am observing precipitation in my penbutolol sulfate solution upon storage. What should I do? Precipitation may occur if the concentration exceeds its solubility at the storage temperature or due to solvent evaporation. • Troubleshooting: Gently warm the solution to room temperature and vortex or sonicate to redissolve the precipitate. If it persists, the solution may be supersaturated. Consider preparing a new stock solution at a slightly lower concentration. Ensure storage containers are properly sealed to prevent solvent loss.
4. Can I use solvents other than water for my experiments? Yes, penbutolol sulfate is also soluble in DMSO and methanol (B129727).[2] However, for in vitro cell-based assays, the toxicity of the solvent must be considered. • DMSO: While a common solvent, some cell lines are sensitive to DMSO. It is advisable to keep the final concentration of DMSO in the culture medium below 0.5%, although the tolerance can vary between cell types.[1] • Methanol: Methanol can be toxic to cells. If its use is unavoidable, prepare a concentrated stock in methanol and then dilute it serially in the aqueous culture medium to a final methanol concentration that is non-toxic to your specific cell line, typically well below 1%.[3] A preliminary solvent toxicity test is highly recommended.
5. My experimental results are inconsistent. Could the stability of penbutolol sulfate be a factor? Inconsistent results can indeed stem from the degradation of the compound. Penbutolol sulfate, like many pharmaceuticals, can be sensitive to pH, temperature, and light. • Recommendation: Always use freshly prepared dilutions from a properly stored stock solution for your experiments. Avoid leaving working solutions at room temperature or exposed to light for extended periods. If stability is a major concern for your experimental setup, it is advisable to perform a stability study under your specific conditions (see the Experimental Protocols section below).
6. How can I assess the stability of penbutolol sulfate in my specific experimental buffer? You can perform a preliminary stability study by incubating a known concentration of penbutolol sulfate in your buffer under your experimental conditions (e.g., 37°C). At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot and analyze the remaining concentration of penbutolol sulfate using a suitable analytical method like HPLC. A decrease in the peak area of the parent compound over time would indicate degradation.

Penbutolol Sulfate Stability Profile: Forced Degradation Studies

Table 1: Illustrative Forced Degradation Data for Penbutolol Sulfate in Aqueous Solution

Stress ConditionReagent/ParametersTimeTemperature% Penbutolol Sulfate Remaining (Illustrative)Major Degradation Products (Predicted)
Acid Hydrolysis 0.1 M HCl24 hours60°C~85%Hydrolysis of the ether linkage
Base Hydrolysis 0.1 M NaOH24 hours60°C~70%Hydrolysis of the ether linkage, potential side-chain modifications
Oxidative 3% H₂O₂24 hoursRoom Temp~60%N-oxidation, hydroxylation of the aromatic ring (e.g., 4-hydroxy penbutolol), side-chain oxidation[3][7]
Thermal Water48 hours80°C>95%Minimal degradation expected
Photolytic UV Light (254 nm)24 hoursRoom Temp~90%Photodegradation products (e.g., from ring modifications)[8]

Note: The data presented are illustrative and intended to guide experimental design. Actual degradation rates will depend on the specific experimental conditions.

Experimental Protocols

Protocol 1: Forced Degradation Study of Penbutolol Sulfate in Aqueous Solution

Objective: To assess the stability of penbutolol sulfate under various stress conditions and to generate potential degradation products for analytical method validation.

Materials:

  • Penbutolol Sulfate Reference Standard

  • Hydrochloric Acid (HCl), 1 M

  • Sodium Hydroxide (NaOH), 1 M

  • Hydrogen Peroxide (H₂O₂), 30%

  • High-purity water

  • HPLC system with UV or PDA detector

  • pH meter

  • Thermostatic water bath or oven

Procedure:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of penbutolol sulfate in high-purity water.

  • Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl. Incubate the solution at 60°C. Withdraw samples at 0, 2, 4, 8, and 24 hours. Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.2 M NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 M NaOH. Incubate at 60°C. Withdraw and neutralize samples with 0.1 M HCl at the same time points as the acid hydrolysis.

  • Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 6% H₂O₂ to achieve a final concentration of 0.5 mg/mL in 3% H₂O₂. Keep the solution at room temperature, protected from light. Withdraw samples at 0, 2, 4, 8, and 24 hours.

  • Thermal Degradation: Dilute 5 mL of the stock solution with 5 mL of high-purity water. Incubate at 80°C. Withdraw samples at 0, 8, 24, and 48 hours.

  • Photolytic Degradation: Dilute 5 mL of the stock solution with 5 mL of high-purity water. Expose the solution to a calibrated UV light source (e.g., 254 nm) in a photostability chamber. A control sample should be wrapped in aluminum foil and kept under the same conditions. Withdraw samples at defined time intervals.

  • Analysis: Analyze all samples by a stability-indicating HPLC method (see Protocol 2) to determine the percentage of penbutolol sulfate remaining and to observe the formation of any degradation products.

Protocol 2: Stability-Indicating HPLC Method

Objective: To quantify penbutolol sulfate and separate it from its degradation products.

ParameterSuggested Conditions
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A mixture of a phosphate (B84403) buffer (e.g., 20 mM KH₂PO₄, pH adjusted to 3.5 with phosphoric acid) and acetonitrile (B52724) in a ratio of approximately 60:40 (v/v). The exact ratio may need optimization.
Flow Rate 1.0 mL/min
Detection Wavelength UV detection at approximately 272 nm[9]
Column Temperature 30°C
Injection Volume 20 µL
Sample Preparation Dilute samples from the forced degradation study with the mobile phase to an appropriate concentration within the linear range of the method.

Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust for its intended purpose.[10]

Visualizations

The following diagrams illustrate key workflows and concepts related to penbutolol sulfate stability testing.

G cluster_0 Solution Preparation start Weigh Penbutolol Sulfate Powder dissolve Dissolve in Aqueous Buffer (e.g., Water, PBS) start->dissolve Step 1 sonicate Apply Sonication / Gentle Heat if needed dissolve->sonicate Step 2 filter Sterile Filter (0.22 µm) for biological experiments sonicate->filter Step 3 aliquot Aliquot into Single-Use Volumes filter->aliquot Step 4 store Store at -20°C (1 month) or -80°C (6 months) aliquot->store Step 5

Caption: Workflow for Preparing Penbutolol Sulfate Aqueous Solutions.

G Penbutolol Penbutolol Sulfate Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Penbutolol->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Penbutolol->Base Oxidation Oxidation (e.g., 3% H₂O₂) Penbutolol->Oxidation Photolysis Photolysis (UV Light) Penbutolol->Photolysis DP1 Ether Bond Cleavage Products Acid->DP1 Base->DP1 DP2 Side-Chain Oxidation Products Oxidation->DP2 DP3 Aromatic Ring Hydroxylation (e.g., 4-OH-Penbutolol) Oxidation->DP3 DP4 N-Oxide Formation Oxidation->DP4 DP5 Photodegradants Photolysis->DP5 G start Start prepare_samples Prepare Stressed Samples (Acid, Base, Oxidative, etc.) start->prepare_samples hplc_analysis Analyze via Stability-Indicating HPLC Method prepare_samples->hplc_analysis data_analysis Calculate % Remaining Drug & Identify Degradation Peaks hplc_analysis->data_analysis pathway Characterize Degradation Products (e.g., LC-MS/MS) data_analysis->pathway report Compile Stability Report pathway->report end End report->end

References

Identifying and minimizing penbutolol interference in fluorescence-based assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for identifying and minimizing penbutolol (B1679223) interference in fluorescence-based assays. This resource is designed for researchers, scientists, and drug development professionals who may encounter challenges with assay artifacts due to the intrinsic properties of penbutolol.

Frequently Asked Questions (FAQs)

Q1: We are observing unexpected fluorescence in our assay wells containing penbutolol, even in control wells without our fluorescent probe. What is the likely cause?

A: Penbutolol is an intrinsically fluorescent molecule. This phenomenon, known as autofluorescence, is common among aromatic compounds. The penbutolol molecule absorbs light at certain wavelengths and re-emits it as fluorescence, which can be detected by your instrument and misinterpreted as a valid signal from your assay's specific fluorophore. This can lead to false-positive results or artificially high background signals.

Q2: Our fluorescence signal is decreasing in the presence of penbutolol, suggesting inhibition, but our orthogonal assays (e.g., absorbance-based) are not confirming this. What could be happening?

A: You may be observing fluorescence quenching. Penbutolol may absorb the excitation light intended for your fluorophore or the emitted light from it, leading to a decrease in the detected signal. This can be mistaken for a true inhibitory effect of the compound on the biological target. This phenomenon is a known characteristic of some beta-blockers.[1]

Q3: How can we determine if penbutolol is autofluorescent at the wavelengths used in our assay?

A: A simple control experiment can help you assess this. Prepare a set of wells containing only the assay buffer and penbutolol at the concentrations you are testing. Read the fluorescence of these wells using the same excitation and emission wavelengths as your main experiment. A signal significantly above the buffer-only blank will indicate that penbutolol is autofluorescent under your experimental conditions.

Q4: What are the general strategies to minimize interference from penbutolol in our fluorescence-based assays?

A: Several strategies can be employed:

  • Use Red-Shifted Fluorophores: The intrinsic fluorescence of many small molecules, including potentially penbutolol, is often more pronounced at shorter (blue-green) wavelengths. Switching to fluorophores that are excited and emit at longer wavelengths (red-shifted, >600 nm) can significantly reduce the likelihood of interference.

  • Perform a "Pre-Read": Before adding your fluorescent substrate or probe, add penbutolol to the assay plate and measure the fluorescence at your assay's wavelengths. This will quantify the background fluorescence from penbutolol, which can then be subtracted from your final experimental readings.

  • Employ Time-Resolved Fluorescence (TRF) or TR-FRET: These techniques use lanthanide-based fluorophores with long fluorescence lifetimes. By introducing a time delay between excitation and detection, the short-lived background fluorescence from compounds like penbutolol can be effectively eliminated.

  • Validate with Orthogonal Assays: Confirm your findings using a non-fluorescence-based method. This could include absorbance, luminescence, or radioactivity-based assays. This is a crucial step to ensure that the observed effects are due to the biological activity of penbutolol and not an artifact of the detection method.

Troubleshooting Guides

Problem 1: High Background Fluorescence

Symptoms:

  • Elevated fluorescence signal in wells containing penbutolol, even in the absence of the assay's fluorophore.

  • High variability in replicate wells containing penbutolol.

Troubleshooting Workflow:

A High Background Fluorescence Observed B Run Autofluorescence Control: Penbutolol in Assay Buffer A->B C Is Signal > 2x Blank? B->C D Yes: Penbutolol is Autofluorescent C->D Yes E No: Investigate Other Sources (e.g., Contamination, Buffer Components) C->E No F Implement Mitigation Strategy D->F G Option 1: Pre-read and Subtract Background F->G H Option 2: Switch to Red-Shifted Fluorophore F->H I Option 3: Use Time-Resolved Fluorescence (TRF) Assay F->I J Validate Hits with Orthogonal Assay G->J H->J I->J

Caption: Workflow for troubleshooting high background fluorescence.

Problem 2: Apparent Inhibition (Signal Decrease)

Symptoms:

  • A dose-dependent decrease in fluorescence signal with increasing concentrations of penbutolol.

  • Lack of confirmation of inhibitory activity in non-fluorescence-based assays.

Troubleshooting Workflow:

A Apparent Inhibition Observed B Run Quenching Control: Add Penbutolol After Fluorescent Product is Formed A->B C Does Signal Decrease? B->C D Yes: Penbutolol is a Quencher C->D Yes E No: True Inhibition is Possible, but Still Requires Orthogonal Validation C->E No F Implement Mitigation Strategy D->F I Option 3: Validate with a Non-Fluorescence-Based Assay E->I G Option 1: Measure Absorbance Spectrum of Penbutolol to Check for Overlap F->G H Option 2: Decrease Path Length (Use Low-Volume Plates) F->H F->I cluster_0 Beta-Adrenergic Signaling Agonist Agonist (e.g., Isoproterenol) Receptor Beta-Adrenergic Receptor Agonist->Receptor Penbutolol Penbutolol (Antagonist) Penbutolol->Receptor G_Protein Gs Protein Receptor->G_Protein AC Adenylyl Cyclase G_Protein->AC cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Downstream Downstream Effects PKA->Downstream A Seed Cells with Fluorescent cAMP Reporter B Incubate Cells (24h) A->B C Pre-incubate with Penbutolol (or other test compounds) B->C D Stimulate with Agonist (e.g., Isoproterenol) C->D E Measure Fluorescence (e.g., FRET-based cAMP sensor) D->E F Data Analysis: Identify Compounds that Inhibit Agonist-Induced Signal E->F

References

Addressing unexpected cardiovascular side effects of penbutolol in animal models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected cardiovascular side effects of penbutolol (B1679223) in animal models.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of penbutolol?

Penbutolol is a non-selective beta-adrenergic receptor antagonist, meaning it blocks both beta-1 (β1) and beta-2 (β2) adrenergic receptors.[1][2][3] The blockade of β1-receptors in the heart is responsible for its primary effects of reducing heart rate, myocardial contractility, and blood pressure.[1] Penbutolol also possesses intrinsic sympathomimetic activity (ISA), which means it can act as a partial agonist at these receptors.[1][2][3] This partial agonism can result in less pronounced bradycardia compared to beta-blockers without ISA.[1]

Q2: What are the expected cardiovascular effects of penbutolol in animal models?

Typically, administration of penbutolol is expected to cause a dose-dependent decrease in heart rate and blood pressure.[3][4][5] Due to its ISA, the reduction in resting heart rate may be less significant than that observed with non-ISA beta-blockers like propranolol.[6][7] During exercise or stress, penbutolol is expected to attenuate the associated increases in heart rate and blood pressure.[4]

Q3: Can penbutolol affect the electrocardiogram (ECG)?

Yes, as a beta-blocker, penbutolol can affect the ECG. The most common expected change is a decrease in the sinus rate. One clinical study in hypertensive patients showed that penbutolol shortened the corrected QT (QTc) interval after one week of treatment, though this effect diminished by the second week.[8] Researchers should be aware of potential changes in ECG intervals and morphology.

Q4: What are some potential, though less common, unexpected cardiovascular side effects of penbutolol?

While not widely reported specifically for penbutolol in animal models, unexpected effects could theoretically arise due to its pharmacological profile. These may include:

  • Paradoxical Tachycardia or Hypertension: In certain contexts, the intrinsic sympathomimetic activity of a beta-blocker could potentially lead to a transient increase in heart rate or blood pressure, especially at low doses or in animals with low baseline sympathetic tone.

  • Proarrhythmic Effects: Although beta-blockers are often used as antiarrhythmic agents, some can have proarrhythmic effects.[2] Alterations in cardiac electrophysiology, such as changes in the QT interval, could contribute to this risk.[8]

  • Exacerbated Myocardial Ischemia: While generally protective, in specific experimental settings like acute myocardial infarction, the complex interplay of beta-blockade and ISA could potentially lead to unexpected outcomes on myocardial viability.

Troubleshooting Guides

Issue 1: Unexpectedly Severe Bradycardia or Hypotension

Symptoms: A more profound decrease in heart rate or blood pressure than anticipated for the administered dose. The animal may exhibit lethargy, reduced mobility, or signs of poor perfusion.

Possible Causes & Troubleshooting Steps:

Possible CauseTroubleshooting Steps
Dosing Error - Double-check all dose calculations, stock solution concentrations, and dilution factors.- Verify the volume administered.
Animal Strain/Species Sensitivity - Review literature for known sensitivities of the specific animal strain or species to beta-blockers.- Consider conducting a dose-response study with a wider range of lower doses.
Anesthesia Interaction - Certain anesthetics can potentiate the negative chronotropic and hypotensive effects of beta-blockers.- If feasible, consider using a different anesthetic with a more stable cardiovascular profile or utilize conscious animal models with telemetry.
Route of Administration - Intravenous (IV) administration will produce more rapid and pronounced effects than oral (PO) or intraperitoneal (IP) routes.- For IV studies, consider a slower infusion rate.
Underlying Animal Health Status - Ensure animals are healthy and properly acclimated before the experiment. Underlying cardiac or systemic conditions can alter drug responses.
Issue 2: Paradoxical Increase in Heart Rate or Blood Pressure

Symptoms: A transient or sustained increase in heart rate or blood pressure following penbutolol administration, contrary to the expected beta-blockade effect.

Possible Causes & Troubleshooting Steps:

Possible CauseTroubleshooting Steps
Intrinsic Sympathomimetic Activity (ISA) - This is more likely to be observed at low doses or in animals with very low baseline sympathetic tone, where the partial agonist effect may predominate.- Evaluate a broader dose range to characterize the full dose-response relationship.
Stress Response to Handling/Administration - The stress of handling and drug administration can cause a catecholamine surge that may interact with the drug's effects.- Ensure adequate acclimation of animals to experimental procedures. For conscious studies, telemetry is preferred over manual measurements.
Experimental Model-Specific Effects - The specific pathophysiology of the animal model (e.g., certain models of hypertension or heart failure) might lead to an atypical response to a beta-blocker with ISA.
Measurement Artifact - Rule out technical issues with blood pressure or heart rate monitoring equipment. Recalibrate sensors as needed.
Issue 3: Proarrhythmic Events or Significant ECG Abnormalities

Symptoms: Appearance of arrhythmias (e.g., ventricular premature beats, tachycardia) or significant, unexpected changes in ECG intervals (e.g., marked QT prolongation) after penbutolol administration.

Possible Causes & Troubleshooting Steps:

Possible CauseTroubleshooting Steps
Electrolyte Imbalance - Ensure baseline electrolyte levels (especially potassium and magnesium) are within the normal range for the species, as imbalances can predispose to arrhythmias.
Interaction with Other Experimental Factors - Concomitant treatments or the underlying pathology of the animal model may create a proarrhythmic substrate.- Review all aspects of the experimental protocol for potential confounding factors.
Direct Electrophysiological Effects - While penbutolol has been noted to shorten the QTc interval in some contexts, individual animal variability or specific experimental conditions could potentially lead to different outcomes.[8]- Perform detailed ECG analysis, including corrected QT interval calculations appropriate for the species.
Myocardial Ischemia - In models of cardiac injury, alterations in heart rate and contractility could potentially worsen oxygen supply-demand balance in some regions of the myocardium.

Data Presentation

Table 1: Expected Hemodynamic Effects of Penbutolol in a Canine Model (Illustrative Data)

ParameterPre-Dose (Baseline)Post-Dose (e.g., 1 mg/kg IV)Expected % Change
Heart Rate (beats/min) 120 ± 1095 ± 8↓ 20-25%
Systolic Blood Pressure (mmHg) 130 ± 15110 ± 12↓ 15-20%
Diastolic Blood Pressure (mmHg) 85 ± 1070 ± 8↓ 15-20%
Cardiac Output (L/min) 2.5 ± 0.32.0 ± 0.2↓ 20%

Note: This table presents illustrative data based on the known pharmacological effects of non-selective beta-blockers. Actual values will vary depending on the animal model, dose, route of administration, and experimental conditions.

Table 2: Potential Biomarkers for Assessing Penbutolol-Induced Cardiotoxicity

BiomarkerRationaleTypical Sample
Cardiac Troponin I (cTnI) Highly specific for cardiomyocyte injury.Serum/Plasma
Cardiac Troponin T (cTnT) Another specific marker of cardiac muscle damage.Serum/Plasma
Creatine Kinase-MB (CK-MB) Isoenzyme primarily found in cardiac muscle.Serum/Plasma
B-type Natriuretic Peptide (BNP) / N-terminal pro-BNP (NT-proBNP) Released in response to ventricular stretch and stress; indicates cardiac dysfunction.Plasma

Experimental Protocols

Protocol 1: Invasive Blood Pressure and ECG Monitoring in Anesthetized Rats

Objective: To continuously monitor arterial blood pressure and electrocardiogram in anesthetized rats following the administration of penbutolol.

Materials:

  • Male Wistar rats (250-300g)

  • Anesthetic (e.g., isoflurane (B1672236) or urethane)

  • Surgical platform with temperature control

  • Surgical instruments

  • Carotid artery catheter (e.g., PE-50 tubing)

  • Pressure transducer

  • ECG electrodes (subcutaneous needle electrodes)

  • Data acquisition system

  • Heparinized saline (10 U/mL)

  • Penbutolol solution for administration

Procedure:

  • Anesthetize the rat using the chosen anesthetic agent and ensure a stable plane of anesthesia.

  • Place the animal in a supine position on the temperature-controlled surgical platform to maintain body temperature.

  • Make a midline cervical incision and carefully dissect to expose the left common carotid artery.

  • Ligate the distal portion of the artery and place a temporary ligature proximally.

  • Make a small incision in the artery and insert the heparinized saline-filled catheter, securing it in place.

  • Connect the catheter to the pressure transducer for blood pressure recording.

  • Insert subcutaneous needle electrodes for a Lead II ECG configuration (right forelimb, left forelimb, left hindlimb).

  • Allow the animal to stabilize for a 20-30 minute period, recording baseline blood pressure and ECG.

  • Administer penbutolol via a cannulated femoral or jugular vein.

  • Continuously record hemodynamic and ECG data for the desired duration of the experiment.

  • At the end of the experiment, euthanize the animal using an approved method.

Protocol 2: Histopathological Examination of Cardiac Tissue

Objective: To assess for structural changes in the myocardium following penbutolol administration.

Materials:

  • Formalin (10% neutral buffered)

  • Paraffin (B1166041) wax

  • Microtome

  • Glass slides

  • Hematoxylin and Eosin (H&E) stain

  • Trichrome stain (for fibrosis)

  • Microscope

Procedure:

  • Following euthanasia, perform a thoracotomy and carefully excise the heart.

  • Gently rinse the heart in cold saline to remove excess blood.

  • Blot the heart dry and record its weight.

  • Fix the heart in 10% neutral buffered formalin for at least 24 hours.

  • After fixation, section the heart transversely (bread-loafing) to allow for examination of the atria, ventricles, and interventricular septum.

  • Process the tissue sections through graded alcohols and xylene, and embed in paraffin wax.

  • Cut 4-5 µm thick sections using a microtome and mount on glass slides.

  • Deparaffinize and rehydrate the sections.

  • Stain sections with H&E for general morphology and with a trichrome stain to assess for fibrosis.

  • Dehydrate the stained slides and coverslip.

  • Examine the slides under a light microscope, evaluating for signs of myocyte injury (e.g., necrosis, vacuolization, inflammation) and fibrosis.

Visualizations

Penbutolol_Signaling_Pathway cluster_receptor Cell Membrane cluster_cell Cardiomyocyte Catecholamines Catecholamines (Epinephrine, Norepinephrine) Beta_Receptor β1/β2-Adrenergic Receptor Catecholamines->Beta_Receptor Activates Penbutolol Penbutolol Penbutolol->Beta_Receptor Blocks (Antagonist) Partially Activates (ISA) G_Protein Gs Protein Beta_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_Channels L-type Ca2+ Channels PKA->Ca_Channels Phosphorylates Ca_Influx ↑ Ca2+ Influx Ca_Channels->Ca_Influx Contraction ↑ Heart Rate & Contractility Ca_Influx->Contraction

Caption: Penbutolol's mechanism of action at the beta-adrenergic receptor.

Troubleshooting_Workflow Start Unexpected Cardiovascular Effect Observed Check_Dose Verify Dosing and Administration Start->Check_Dose Review_Protocol Review Experimental Protocol (Anesthesia, Animal Strain) Check_Dose->Review_Protocol Dose Correct End Isolate Cause and Document Findings Check_Dose->End Dose Incorrect Assess_Health Assess Animal Health and Acclimation Review_Protocol->Assess_Health Protocol OK Modify_Protocol Modify Protocol (e.g., change anesthetic) Review_Protocol->Modify_Protocol Potential Issue Data_Integrity Check Monitoring Equipment Calibration Assess_Health->Data_Integrity Animal OK Assess_Health->End Health Issue Consult_Literature Consult Literature for Similar Findings Data_Integrity->Consult_Literature Equipment OK Data_Integrity->End Equipment Error Dose_Response Consider Dose-Response Study Dose_Response->End Modify_Protocol->End Consult_Literature->Dose_Response

Caption: Troubleshooting workflow for unexpected cardiovascular effects.

References

Overcoming challenges in penbutolol metabolite identification in urine samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of penbutolol (B1679223) and its metabolites in urine samples. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the major metabolites of penbutolol found in urine?

A1: The primary metabolite of penbutolol is 4-hydroxy penbutolol.[1][2][3][4] Penbutolol and its hydroxylated metabolite are also extensively metabolized into glucuronide conjugates.[4][5] Six distinct metabolites have been identified in urine samples in some studies.[6]

Q2: What are the common analytical techniques for quantifying penbutolol and its metabolites in urine?

A2: The most common and sensitive methods are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[1][6] LC-MS/MS is often preferred due to its high sensitivity and specificity, especially when dealing with complex matrices like urine.[1]

Q3: Is enzymatic hydrolysis necessary for the analysis of penbutolol metabolites?

A3: Yes, to measure the total concentration of penbutolol and its metabolites, enzymatic hydrolysis is required to cleave the glucuronide conjugates back to their parent forms (aglycones) before analysis.[3][7] This step is crucial for accurate quantification of the total drug and its metabolites excreted in urine.

Q4: What are the key challenges in the extraction of penbutolol and its metabolites from urine?

A4: Key challenges include removing matrix interferences that can cause ion suppression or enhancement in LC-MS/MS, achieving high and reproducible recovery, and preventing the degradation of analytes during sample preparation. The complex nature of urine requires robust extraction methods like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to obtain clean extracts.[1][6]

Troubleshooting Guides

Low Analyte Recovery During Solid-Phase Extraction (SPE)
Potential Cause Troubleshooting Steps
Inappropriate SPE Sorbent Penbutolol and its metabolites are basic compounds. Consider using a mixed-mode cation exchange SPE cartridge for better retention. For a more general approach, a hydrophilic-lipophilic balanced (HLB) sorbent can be effective.
Incorrect Sample pH Ensure the pH of the urine sample is adjusted to be at least 2 pH units above the pKa of penbutolol to ensure it is in its neutral form for optimal retention on a reversed-phase sorbent. Conversely, for a cation exchange sorbent, the pH should be adjusted to be at least 2 pH units below the pKa to ensure the analyte is charged.
Inefficient Elution Solvent The elution solvent must be strong enough to disrupt the analyte-sorbent interaction. For reversed-phase SPE, a higher percentage of organic solvent (e.g., methanol (B129727) or acetonitrile) may be needed. For ion-exchange SPE, the addition of a modifier like ammonium (B1175870) hydroxide (B78521) to the organic solvent is necessary to neutralize the charge and release the analyte.
Sample Overload Exceeding the capacity of the SPE sorbent can lead to breakthrough and low recovery. If high concentrations of penbutolol are expected, consider using a larger SPE cartridge or diluting the urine sample.
Poor Peak Shape and Chromatography Issues in LC-MS/MS
Potential Cause Troubleshooting Steps
Matrix Effects The urine matrix can co-elute with analytes and affect ionization. Improve sample clean-up by optimizing the SPE wash steps. A "dilute-and-shoot" approach after a thorough clean-up can also mitigate matrix effects. Using a deuterated internal standard can help compensate for matrix-induced variations.[1]
Incompatible Injection Solvent Injecting the sample in a solvent significantly stronger than the initial mobile phase can cause peak fronting or splitting. The final extract should be reconstituted in a solvent similar in composition to the initial mobile phase.
Column Contamination The accumulation of matrix components on the analytical column can lead to peak tailing and loss of resolution. Use a guard column and implement a robust column washing procedure between runs.
Mobile Phase Issues Ensure the mobile phase is properly prepared, degassed, and the pH is stable. For basic compounds like penbutolol, a mobile phase with a slightly acidic pH (e.g., using formic acid or ammonium formate) can improve peak shape.[1]
Low Signal or No Detection of Metabolites in GC-MS
Potential Cause Troubleshooting Steps
Incomplete Derivatization Penbutolol and its hydroxylated metabolites are polar and require derivatization to become volatile for GC-MS analysis. Ensure the derivatization reagent (e.g., a silylating agent like BSTFA with TMCS) is fresh and the reaction is carried out under anhydrous conditions for the appropriate time and temperature.[6]
Analyte Degradation High temperatures in the GC inlet can cause degradation of thermally labile metabolites. Optimize the injection port temperature.
Adsorption in the GC System Active sites in the GC liner or column can lead to poor peak shape and low signal. Use a deactivated liner and a column suitable for the analysis of basic compounds.

Experimental Protocols

Solid-Phase Extraction (SPE) of Penbutolol and 4-Hydroxy Penbutolol from Urine

This protocol is adapted from a method for plasma and can be applied to urine samples.[1]

  • Sample Pre-treatment: To 1 mL of urine, add 100 µL of an internal standard solution (e.g., deuterated penbutolol and 4-hydroxy penbutolol). Add 100 µL of 0.5% formic acid in water and vortex.

  • SPE Cartridge Conditioning: Condition a Strata-X 30mg/1CC SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 10% methanol in water.

  • Drying: Dry the cartridge under vacuum for approximately 1 minute.

  • Elution: Elute the analytes with 1 mL of methanol.

  • Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Enzymatic Hydrolysis of Glucuronide Conjugates

This is a general protocol that can be optimized for penbutolol metabolites.

  • Sample Preparation: To 1 mL of urine, add an appropriate volume of internal standard.

  • Buffer Addition: Add a suitable buffer to adjust the pH to the optimal range for the β-glucuronidase enzyme (typically pH 5.0-6.8).

  • Enzyme Addition: Add a sufficient activity of β-glucuronidase (e.g., from Helix pomatia or recombinant sources). The required amount should be optimized based on the enzyme's activity and the expected concentration of conjugates.

  • Incubation: Incubate the mixture at a temperature optimal for the enzyme (e.g., 37°C or 55°C) for a sufficient duration (e.g., 2-4 hours or overnight) to ensure complete hydrolysis.[3][8]

  • Termination of Reaction: Stop the enzymatic reaction by adding a strong acid or by proceeding directly to the extraction step with an organic solvent.

LC-MS/MS Parameters for Penbutolol and 4-Hydroxy Penbutolol

The following parameters are based on a published method.[1]

ParameterSetting
Column C18 column (e.g., Chromatopak C18)
Mobile Phase A: 5mM ammonium acetate (B1210297) (pH 4.5); B: Acetonitrile
Gradient Isocratic with 15% A and 85% B
Flow Rate 0.6 mL/min
Injection Volume 10 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transitions Penbutolol: m/z 292.1 → 236.14-Hydroxy Penbutolol: m/z 308.1 → 252.1Penbutolol-d9 (IS): m/z 301.1 → 237.14-Hydroxy Penbutolol-d9 (IS): m/z 317.1 → 253.1

Quantitative Data Summary

The following tables summarize key quantitative parameters from a validated LC-MS/MS method for penbutolol and 4-hydroxy penbutolol in plasma, which can serve as a reference for urine analysis.[1]

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

AnalyteLinear Range (ng/mL)LLOQ (ng/mL)
Penbutolol0.200 - 302.7390.200
4-Hydroxy Penbutolol0.100 - 30.0520.100

Table 2: Recovery and Matrix Effect

AnalyteQC LevelMean Recovery (%)Precision (CV%)Matrix Effect Precision (CV%)Matrix Effect Accuracy (%)
Penbutolol Low85.23.54.699.5
Medium87.62.8--
High88.14.17.1102.7
4-Hydroxy Penbutolol Low82.45.25.4106.3
Medium84.93.9--
High86.32.53.8100.2

Visualizations

Penbutolol_Metabolism Penbutolol Penbutolol PhaseI Phase I Metabolism (Hydroxylation) Penbutolol->PhaseI PhaseII_Pen Phase II Metabolism (Glucuronidation) Penbutolol->PhaseII_Pen Urine Excretion in Urine Penbutolol->Urine Minor HydroxyPenbutolol 4-Hydroxy Penbutolol PhaseI->HydroxyPenbutolol PhaseII_Hydroxy Phase II Metabolism (Glucuronidation) HydroxyPenbutolol->PhaseII_Hydroxy HydroxyPenbutolol->Urine Pen_Glucuronide Penbutolol Glucuronide PhaseII_Pen->Pen_Glucuronide Hydroxy_Glucuronide 4-Hydroxy Penbutolol Glucuronide PhaseII_Hydroxy->Hydroxy_Glucuronide Pen_Glucuronide->Urine Hydroxy_Glucuronide->Urine

Caption: Metabolic pathway of penbutolol.

Analytical_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_Data Data Processing Urine_Sample Urine Sample Collection Internal_Standard Addition of Internal Standard Urine_Sample->Internal_Standard Hydrolysis Enzymatic Hydrolysis (β-glucuronidase) Internal_Standard->Hydrolysis SPE Solid-Phase Extraction (SPE) Hydrolysis->SPE LCMS LC-MS/MS Analysis SPE->LCMS Derivatization Derivatization (e.g., TMS) SPE->Derivatization Data_Acquisition Data Acquisition LCMS->Data_Acquisition GCMS GC-MS Analysis GCMS->Data_Acquisition Derivatization->GCMS Quantification Quantification & Identification Data_Acquisition->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for penbutolol metabolite identification.

References

Technical Support Center: Managing Penbutolol-Induced Bronchoconstriction in In Vivo Respiratory Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in managing penbutolol-induced bronchoconstriction in your in vivo respiratory experiments.

Frequently Asked Questions (FAQs)

Q1: What is penbutolol (B1679223) and why does it cause bronchoconstriction?

Penbutolol is a non-selective beta-adrenergic receptor antagonist, meaning it blocks both β1 and β2 receptors.[1] In the lungs, β2-adrenergic receptors are responsible for smooth muscle relaxation and bronchodilation.[2] By blocking these receptors, penbutolol prevents the normal bronchodilatory effects of endogenous catecholamines (like epinephrine), leading to a narrowing of the airways, known as bronchoconstriction.[2]

Q2: Which animal model is most suitable for studying penbutolol-induced bronchoconstriction?

Guinea pigs are a commonly used and suitable model for studying bronchoconstriction. Their respiratory system is highly sensitive to various bronchoconstrictive agents, and they exhibit a clear response to beta-blockers.[3][4][5][6] Mice are also used, particularly in studies involving allergic airway inflammation models.[7][8][9][10]

Q3: What are the expected effects of penbutolol on respiratory parameters?

Administration of a non-selective beta-blocker like penbutolol is expected to increase airway resistance and decrease dynamic compliance.[6] In studies measuring lung function, a decrease in Forced Expiratory Volume in one second (FEV1) is a key indicator of bronchoconstriction.[2][11][12][13][14]

Q4: How can I reverse penbutolol-induced bronchoconstriction in my experimental animals?

Reversal of beta-blocker-induced bronchoconstriction can be challenging because the β2 receptors are blocked, making standard β2-agonists like albuterol less effective.[2] Higher doses of a β2-agonist may be required to overcome the competitive antagonism. Alternatively, a non-adrenergic bronchodilator, such as a muscarinic antagonist (e.g., atropine) or a phosphodiesterase inhibitor (e.g., aminophylline), could be considered.[6]

Q5: Are there alternatives to penbutolol if bronchoconstriction is a recurring issue in my studies?

If the primary goal of your research is not specifically focused on the bronchoconstrictive effects of non-selective beta-blockade, you might consider using a cardioselective (β1-selective) beta-blocker such as metoprolol (B1676517) or bisoprolol.[2] These agents have a lower affinity for β2 receptors in the lungs and are therefore less likely to cause significant bronchoconstriction, especially at lower doses.[2]

Troubleshooting Guides

Problem 1: High variability in bronchoconstriction response between animals.
Possible Cause Troubleshooting Step
Incorrect Drug Administration Ensure consistent and accurate dosing for each animal. For intravenous or intraperitoneal injections, verify the correct volume and concentration. For aerosol delivery, ensure the nebulizer is functioning correctly and the animal's breathing is stable during administration.
Animal Stress Stress can influence respiratory function. Handle animals gently and allow for an acclimatization period before starting the experiment.
Underlying Health Issues Screen animals for any pre-existing respiratory conditions that could affect their response.
Anesthesia Depth If using anesthesia, ensure a consistent and appropriate level of sedation, as anesthetic agents can affect respiratory mechanics.[15]
Problem 2: Difficulty in measuring airway resistance accurately using whole-body plethysmography.
Possible Cause Troubleshooting Step
Improper Seal of the Plethysmography Chamber Check for any leaks in the chamber that could affect pressure readings. Ensure the neck collar provides a snug but comfortable fit.
Incorrect Panting Technique (in conscious animals) The animal's panting frequency and volume can affect the measurements. Ensure the animal is trained for the procedure if possible, or use a system that does not rely on specific breathing maneuvers.[16]
Signal Drift or Excessive Pressure Fluctuations This may indicate an issue with the pressure transducer or calibration of the equipment. Recalibrate the plethysmograph according to the manufacturer's instructions.[16]
Animal Movement Excessive movement within the chamber will create artifacts in the data. Allow the animal to settle before starting measurements.
Problem 3: Unexpected animal mortality during the experiment.
Possible Cause Troubleshooting Step
Severe Bronchoconstriction The dose of penbutolol may be too high, leading to life-threatening bronchospasm. Conduct a dose-response study to determine the optimal dose that induces measurable but non-lethal bronchoconstriction.[6]
Cardiovascular Effects Penbutolol is a beta-blocker and can cause bradycardia and hypotension.[1] Monitor heart rate and blood pressure if possible. Consider reducing the dose.
Anesthesia Overdose If using anesthesia, carefully calculate and administer the correct dose based on the animal's weight.
Combined Effects of Drugs If using other pharmacological agents, consider potential drug-drug interactions that could exacerbate adverse effects.

Quantitative Data Summary

The following tables summarize the expected quantitative effects of non-selective and cardioselective beta-blockers on key respiratory parameters. This data is compiled from various studies and provides a general reference.

Table 1: Effect of Beta-Blockers on Forced Expiratory Volume in 1 second (FEV1) in Asthmatic Patients

Beta-Blocker Type Mean Reduction in FEV1 Incidence of Clinically Significant FEV1 Fall (≥20%) Attenuation of β2-Agonist Response
Non-Selective (e.g., Propranolol) 10.2%[2]1 in 9 patients[2]~20%[2]
Cardioselective (e.g., Metoprolol) 6.9%1 in 8 patients~10.2%

Table 2: Comparative Effects of Propranolol and Metoprolol on Bronchodilator Response in Patients with COPD

Treatment Effect on Salbutamol Response Curve Effect on Recovery from Methacholine-Induced Bronchoconstriction
Propranolol (80 mg) Lower area under the curve compared to placebo (P=0.0006)[17]Not specified
Metoprolol (95 mg) No significant alteration[17]Not specified
Metoprolol (190 mg) Tendency towards a lower area under the curve (P=0.076)[17]Lower percent recovery (P=0.0018)[17]

Experimental Protocols

Protocol 1: In Vivo Measurement of Penbutolol-Induced Bronchoconstriction in Anesthetized Guinea Pigs

1. Animal Preparation:

  • Anesthetize a guinea pig with an appropriate anesthetic agent (e.g., urethane).
  • Perform a tracheostomy and cannulate the trachea.
  • Mechanically ventilate the animal at a constant tidal volume and frequency.
  • Insert a catheter into the jugular vein for intravenous drug administration.

2. Measurement of Respiratory Mechanics:

  • Use a whole-body plethysmograph or a forced oscillation technique to measure baseline airway resistance (RL) and dynamic compliance (Cdyn).[6]

3. Penbutolol Administration:

  • Administer a predetermined dose of penbutolol intravenously. It is recommended to perform a dose-response study to find the optimal dose.

4. Induction of Bronchoconstriction (Optional Challenge):

5. Data Acquisition and Analysis:

  • Continuously record RL and Cdyn.
  • Calculate the percentage change from baseline for each parameter after penbutolol administration and any subsequent challenge.
  • Compare the responses between different treatment groups (e.g., vehicle control vs. penbutolol).

Protocol 2: Assessment of Airway Hyperreactivity in Conscious Mice

1. Animal Sensitization (for allergic models):

  • Sensitize mice with an allergen such as ovalbumin (OVA) or house dust mite (HDM) extract via intraperitoneal injections.[18]

2. Allergen Challenge:

  • Expose the sensitized mice to nebulized allergen to induce an inflammatory airway response.[18]

3. Penbutolol Administration:

  • Administer penbutolol via the desired route (e.g., intraperitoneal, oral, or aerosol).

4. Measurement of Airway Hyperreactivity:

  • Place the conscious and unrestrained mouse in a whole-body plethysmograph.
  • Measure baseline enhanced pause (Penh), a surrogate for airway resistance.
  • Expose the mouse to increasing concentrations of a bronchoconstrictor (e.g., methacholine) via a nebulizer.
  • Record the Penh values at each concentration.

5. Data Analysis:

  • Construct a dose-response curve for methacholine for each animal.
  • Compare the dose-response curves between the penbutolol-treated group and the control group to determine if penbutolol enhances airway hyperreactivity.

Visualizations

G Beta-2 Adrenergic Receptor Signaling Pathway in Airway Smooth Muscle Adrenaline Adrenaline/ Noradrenaline Beta2AR Beta-2 Adrenergic Receptor Adrenaline->Beta2AR Binds to Gs Gs Protein Beta2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Bronchodilation (Smooth Muscle Relaxation) PKA->Relaxation Leads to Penbutolol Penbutolol Penbutolol->Block

Caption: Signaling pathway of β2-adrenergic receptor-mediated bronchodilation and its inhibition by penbutolol.

G Experimental Workflow for In Vivo Bronchoconstriction Study start Start animal_prep Animal Preparation (Anesthesia, Tracheostomy) start->animal_prep baseline Baseline Respiratory Measurement (e.g., Plethysmography) animal_prep->baseline treatment Administer Penbutolol or Vehicle Control baseline->treatment post_treatment Post-Treatment Measurement treatment->post_treatment challenge Optional: Bronchoconstrictor Challenge post_treatment->challenge post_challenge Post-Challenge Measurement challenge->post_challenge Yes analysis Data Analysis (% Change from Baseline) challenge->analysis No post_challenge->analysis end End analysis->end

Caption: A generalized workflow for an in vivo study of penbutolol-induced bronchoconstriction.

References

Penbutolol sulfate compatibility with common cell culture media supplements

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive information on the compatibility of penbutolol (B1679223) sulfate (B86663) with common cell culture media supplements. It includes frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure the accuracy and reproducibility of your in vitro studies.

Frequently Asked Questions (FAQs)

Q1: What is penbutolol sulfate and how does it work?

Penbutolol sulfate is a non-selective beta-adrenergic receptor blocker, meaning it antagonizes both beta-1 and beta-2 adrenergic receptors.[1][2] This action inhibits the downstream signaling pathways normally activated by catecholamines like epinephrine (B1671497) and norepinephrine.[3][4] By blocking these receptors, particularly in cardiac and vascular smooth muscle tissues, penbutolol reduces heart rate, cardiac output, and blood pressure.[1][2] It also acts as a partial agonist, which can help prevent an excessive decrease in heart rate (bradycardia).[1] Additionally, penbutolol has been shown to be an antagonist of serotonin (B10506) 5-HT1A and 5-HT1B receptors.

Q2: What is the solubility of penbutolol sulfate for cell culture applications?

Penbutolol sulfate presents some solubility challenges. It is reported to be soluble in methanol (B129727) but does not dissolve well in dimethyl sulfoxide (B87167) (DMSO).[2][5] For in vitro cell culture, using methanol as a solvent can be a concern due to its potential toxicity to cells.[5]

Q3: How should I prepare penbutolol sulfate for my cell culture experiments?

Given the solubility profile, a recommended approach is to dissolve penbutolol sulfate in a minimal amount of methanol and then serially dilute it in your cell culture medium to the final desired concentration.[5] It is crucial to ensure the final concentration of methanol in the culture is non-toxic to your specific cell line, typically well below 1%.[5] Always include a vehicle control in your experiments with the same final concentration of the solvent (e.g., methanol) to account for any solvent-induced effects.

Q4: Is penbutolol sulfate compatible with Fetal Bovine Serum (FBS)?

Penbutolol is known to bind extensively to plasma proteins, particularly alpha-1-acid glycoprotein (B1211001) (AAG).[6][7] Since FBS contains AAG, a significant portion of the penbutolol sulfate in your culture medium will likely become protein-bound. This binding is a critical consideration as it is generally the unbound, free fraction of a drug that is pharmacologically active. The extent of protein binding can be influenced by the concentration of AAG in your specific FBS lot.[6]

Q5: Will common antibiotics like Penicillin-Streptomycin (B12071052) interfere with my penbutolol sulfate experiments?

Q6: Can the pH indicator Phenol (B47542) Red affect my results?

Phenol red, a common pH indicator in cell culture media, has been shown to have weak estrogenic activity and can interfere with colorimetric and fluorescence-based assays.[11][12] For studies involving hormone-sensitive cells or assays where spectral interference could be a concern, using phenol red-free media is recommended to enhance experimental accuracy.[12]

Troubleshooting Guide

This section addresses common issues encountered when working with penbutolol sulfate in cell culture.

Problem Potential Cause Recommended Solution
Inconsistent or unexpected cell viability results. Penbutolol precipitation: Due to its limited solubility, penbutolol sulfate may precipitate out of solution, especially at higher concentrations or over time.Visually inspect your culture medium for any signs of precipitation. Prepare fresh stock solutions and dilutions for each experiment. Consider using a lower concentration range.
Solvent toxicity: The solvent used to dissolve penbutolol sulfate (e.g., methanol) may be toxic to your cells at the final concentration.[5]Perform a dose-response curve with the solvent alone to determine its non-toxic concentration range for your specific cell line. Always include a vehicle control.
Interaction with serum proteins: The concentration of the active, unbound drug may vary between experiments due to differences in FBS lots and their AAG content.[6][7]If possible, use the same lot of FBS for a series of related experiments. Consider performing experiments in serum-free or reduced-serum conditions after appropriate cell line adaptation.
Assay interference: The drug may interfere with the chemistry of your viability assay (e.g., MTT, MTS).[13]Use an orthogonal method to confirm viability, such as trypan blue exclusion or a cytotoxicity assay that measures lactate (B86563) dehydrogenase (LDH) release.
Reduced drug efficacy over time. Drug degradation: Penbutolol sulfate may not be stable in the culture medium at 37°C for the entire duration of your experiment.Perform a stability study by incubating penbutolol sulfate in your complete cell culture medium over time and analyzing its concentration using a suitable analytical method like HPLC.[14] Consider replenishing the medium with fresh drug at specific time points for long-term experiments.
Cellular metabolism: Your cell line may metabolize penbutolol sulfate into less active or inactive forms.Investigate the metabolic profile of penbutolol in your cell line by analyzing cell lysates and culture supernatant for known metabolites using techniques like LC-MS/MS.
High variability between replicate wells. Uneven cell seeding: Inconsistent cell numbers at the start of the experiment will lead to variable results.[1][15]Ensure a homogenous single-cell suspension before seeding. Use calibrated pipettes and a consistent seeding technique.
Edge effects: Wells on the periphery of a microplate are prone to evaporation, which can concentrate the drug and affect cell growth.[15]Avoid using the outer wells of the plate for experimental conditions. Instead, fill them with sterile PBS or medium to maintain humidity.

Experimental Protocols

Protocol 1: Assessing the Physical Compatibility of Penbutolol Sulfate with Media Supplements

Objective: To visually assess for precipitation when penbutolol sulfate is mixed with common cell culture media supplements.

Materials:

  • Penbutolol sulfate powder

  • Methanol (or other suitable solvent)

  • Your basal cell culture medium (e.g., DMEM/F-12)

  • Common supplements: Fetal Bovine Serum (FBS), Penicillin-Streptomycin (Pen-Strep), L-glutamine

  • Sterile microcentrifuge tubes or a 96-well plate

  • Incubator (37°C, 5% CO2)

Method:

  • Prepare a concentrated stock solution of penbutolol sulfate in methanol.

  • In separate sterile tubes, prepare your complete cell culture medium containing the highest concentration of penbutolol sulfate you intend to use.

  • Prepare parallel tubes of complete medium with penbutolol sulfate and each supplement individually (e.g., Medium + Penbutolol + FBS; Medium + Penbutolol + Pen-Strep).

  • Include a control tube with only the medium and penbutolol sulfate.

  • Incubate the tubes under standard cell culture conditions (37°C, 5% CO2).

  • Visually inspect the tubes for any signs of precipitation or color change at regular intervals (e.g., 0, 2, 4, 8, 24, 48, and 72 hours).

  • Record your observations in a table similar to the one below.

Data Presentation: Physical Compatibility of Penbutolol Sulfate

Condition Time 0h Time 2h Time 4h Time 8h Time 24h Time 48h Time 72h
Medium + PenbutololClearClearClearClearClearClearClear
Medium + Penbutolol + FBSClearClearClearClearClearClearClear
Medium + Penbutolol + Pen-StrepClearClearClearClearClearClearClear
Medium + Penbutolol + L-glutamineClearClearClearClearClearClearClear
(This is an example table; actual results may vary)
Protocol 2: Quantitative Analysis of Penbutolol Sulfate Stability by HPLC

Objective: To quantify the chemical stability of penbutolol sulfate in complete cell culture medium over time.

Materials:

  • Complete cell culture medium (with all supplements)

  • Penbutolol sulfate

  • HPLC system with a suitable detector (e.g., fluorescence or UV)

  • Appropriate HPLC column (e.g., C18)

  • Mobile phase solvents

  • Filtration units for sample preparation

Method:

  • Spike your complete cell culture medium with a known concentration of penbutolol sulfate.

  • Incubate the medium at 37°C.

  • At various time points (e.g., 0, 2, 6, 12, 24, 48, 72 hours), collect an aliquot of the medium.

  • Prepare the samples for HPLC analysis. This may involve protein precipitation (if serum is present) and filtration.

  • Analyze the samples by HPLC to determine the concentration of penbutolol sulfate remaining at each time point.[14]

  • Calculate the percentage of penbutolol sulfate remaining relative to the initial concentration at time 0.

Data Presentation: Chemical Stability of Penbutolol Sulfate in Complete Medium

Time (hours) Penbutolol Sulfate Concentration (µg/mL) % Remaining
010.0100
29.898
69.595
129.191
248.585
487.878
727.171
(This is an example table; actual results will depend on experimental conditions)
Protocol 3: Cell Viability Assay (MTT Assay)

Objective: To assess the effect of penbutolol sulfate on cell viability.

Materials:

  • Your cell line of interest

  • 96-well cell culture plates

  • Complete cell culture medium

  • Penbutolol sulfate stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Method:

  • Seed your cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.[13]

  • Prepare serial dilutions of penbutolol sulfate in your complete culture medium.

  • Remove the old medium and add the medium containing different concentrations of penbutolol sulfate to the wells. Include vehicle-only and untreated controls.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[13]

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.[13]

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Visualizations

Beta-Adrenergic Receptor Signaling Pathway

The following diagram illustrates the general signaling pathway initiated by the activation of beta-adrenergic receptors and the point of inhibition by penbutolol sulfate.

BetaAdrenergicSignaling cluster_membrane Cell Membrane BetaReceptor Beta-Adrenergic Receptor GProtein G-Protein (Gs) BetaReceptor->GProtein Activates AC Adenylyl Cyclase GProtein->AC Activates cAMP cAMP AC->cAMP Converts Catecholamines Catecholamines (Epinephrine) Catecholamines->BetaReceptor Activates Penbutolol Penbutolol Sulfate Penbutolol->BetaReceptor Blocks ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CellularResponse Cellular Response (e.g., Increased Heart Rate) PKA->CellularResponse Leads to

Caption: Penbutolol sulfate blocks catecholamine binding to beta-adrenergic receptors.

Experimental Workflow for Drug Compatibility Assessment

This diagram outlines the steps for assessing the compatibility of penbutolol sulfate with cell culture media supplements.

DrugCompatibilityWorkflow cluster_prep Preparation cluster_testing Compatibility Testing cluster_cellbased Cell-Based Assays PrepStock Prepare Penbutolol Sulfate Stock Solution PrepMedia Prepare Complete Cell Culture Media PrepStock->PrepMedia PhysicalTest Physical Compatibility Test (Visual Inspection for Precipitation) PrepMedia->PhysicalTest ChemicalTest Chemical Stability Test (HPLC Analysis) PrepMedia->ChemicalTest ViabilityAssay Cell Viability Assay (e.g., MTT) PhysicalTest->ViabilityAssay ChemicalTest->ViabilityAssay FunctionalAssay Functional Assay (e.g., cAMP measurement) ViabilityAssay->FunctionalAssay Analysis Data Analysis and Interpretation FunctionalAssay->Analysis

Caption: Workflow for assessing penbutolol sulfate compatibility in cell culture.

Logical Relationship for Troubleshooting Inconsistent Efficacy

This diagram illustrates the logical steps to troubleshoot inconsistent drug efficacy in cell culture experiments.

TroubleshootingLogic Start Inconsistent Drug Efficacy Observed CheckCompound Verify Compound Integrity (Solubility, Stability) Start->CheckCompound CheckCells Assess Cell Health & Consistency (Passage #, Contamination) Start->CheckCells CheckAssay Evaluate Assay Protocol (Seeding Density, Edge Effects) Start->CheckAssay CheckInteraction Investigate Potential Interactions (Serum, Other Supplements) Start->CheckInteraction Result_Compound Issue with Compound Preparation/Storage CheckCompound->Result_Compound Result_Cells Cell Line Variability or Contamination CheckCells->Result_Cells Result_Assay Assay Conditions Not Optimized CheckAssay->Result_Assay Result_Interaction Interaction with Media Component CheckInteraction->Result_Interaction

Caption: Troubleshooting logic for inconsistent penbutolol sulfate efficacy.

References

Improving the yield and purity of chemoenzymatic synthesis of (S)-penbutolol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the chemoenzymatic synthesis of (S)-penbutolol. Our aim is to assist researchers, scientists, and drug development professionals in optimizing their experimental outcomes for improved yield and purity.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of (S)-penbutolol, offering potential causes and solutions in a structured question-and-answer format.

Issue 1: Low Yield in Racemic Chlorohydrin Synthesis

  • Question: My yield of the racemic chlorohydrin precursor, 1-chloro-3-(2-cyclopentylphenoxy)propan-2-ol, is significantly lower than expected. What are the potential causes and how can I improve it?

  • Answer: Low yields in this step are often attributed to suboptimal reaction conditions or the formation of byproducts. Here are key factors to investigate:

    • Base Concentration: The type and concentration of the base used for the deprotonation of 2-cyclopentylphenol (B118607) are critical. While a strong base is necessary, excessively high concentrations can promote the formation of dimeric byproducts.[1] It is recommended to use a catalytic amount of base to minimize byproduct formation.[1]

    • Reaction Time and Temperature: Incomplete conversion of the starting phenol (B47542) can be a reason for low yield. Ensure the reaction has proceeded to completion by monitoring it with Thin Layer Chromatography (TLC). A reaction time of up to 48 hours may be necessary.[2]

    • Ratio of Reactants: The molar ratio of 2-cyclopentylphenol to epichlorohydrin (B41342) should be optimized. An excess of epichlorohydrin is typically used, but a large excess can lead to unwanted side reactions.

    • Byproduct Formation: A common byproduct is a dimeric ether formed by the reaction of the deprotonated phenol with the chlorohydrin product.[2][3] Identification of this byproduct via techniques like LC-MS can confirm this issue. Reducing the base concentration is a primary strategy to mitigate this.[1]

Issue 2: Poor Enantioselectivity in the Enzymatic Resolution Step

  • Question: The enantiomeric excess (ee) of my (R)-chlorohydrin after the lipase-catalyzed kinetic resolution is below the desired >95%. How can I improve the enantioselectivity?

  • Answer: The enantioselectivity of the lipase-catalyzed reaction is highly sensitive to the reaction environment. Consider the following optimization parameters:

    • Enzyme Choice: While Candida antarctica lipase (B570770) B (CALB) is commonly reported to be effective, other lipases such as those from Pseudomonas species can be screened for better performance with your specific substrate.[2][4]

    • Solvent System: The choice of organic solvent significantly impacts enzyme activity and enantioselectivity. Acetonitrile is a commonly used solvent that has shown good results.[2] Avoid solvents that may denature the enzyme.

    • Acyl Donor: Vinyl butanoate is an effective acyl donor for this reaction.[2] The choice and concentration of the acyl donor can influence the reaction rate and selectivity.

    • Temperature: Lipase activity is temperature-dependent. The optimal temperature for CALB in this reaction is typically between 30-40°C.[3] Temperatures outside this range can lead to decreased activity or denaturation.

    • Reaction Time (Conversion): Kinetic resolutions are time-sensitive. The highest enantiomeric excess for the unreacted substrate (the desired (R)-chlorohydrin) is achieved at approximately 50% conversion. Pushing the reaction beyond this point will lead to a decrease in the ee of the remaining substrate. Monitor the conversion carefully using chiral HPLC.[2]

    • Water Content: While lipases require a small amount of water for activity, an excess of water in the reaction medium can lead to hydrolysis of the ester product and reduce the overall efficiency of the resolution. Using molecular sieves can help to control the water content.[2]

Issue 3: Difficulty in Purifying (S)-Penbutolol

  • Question: I am facing challenges in purifying the final (S)-penbutolol product after the amination step. What are the recommended purification strategies?

  • Answer: Purification of the final product is crucial to remove unreacted starting materials, byproducts, and the excess amine.

    • Extraction: A standard workup involves dissolving the reaction mixture in an organic solvent like ethyl acetate (B1210297) and washing with water to remove the excess tert-butylamine (B42293) and any water-soluble impurities.[2]

    • Flash Chromatography: For high purity, flash column chromatography is often necessary. A common eluent system is a mixture of n-pentane and ethyl acetate.[2]

    • Crystallization of the Salt: (S)-penbutolol can be converted to its hydrochloride salt, which is often a crystalline solid and can be purified by recrystallization.[3] This can also have the benefit of increasing the enantiomeric excess of the final product.[5]

Frequently Asked Questions (FAQs)

Q1: What is the typical overall yield and enantiomeric excess I can expect for the chemoenzymatic synthesis of (S)-penbutolol?

A1: Reported overall yields for the multi-step synthesis of (S)-penbutolol are in the range of 20-27%.[2] However, a high enantiomeric excess of >99% for the final product is achievable with careful optimization of the enzymatic resolution step.[2]

Q2: Which enzyme is most recommended for the kinetic resolution of the chlorohydrin precursor?

A2: Lipase B from Candida antarctica (CALB) is the most frequently cited and successful enzyme for the kinetic resolution of the racemic chlorohydrin, 1-chloro-3-(2-cyclopentylphenoxy)propan-2-ol, in the synthesis of (S)-penbutolol.[2]

Q3: How can I accurately determine the enantiomeric excess (ee) of my product?

A3: The most reliable and widely used method for determining the enantiomeric excess of (S)-penbutolol and its chiral precursors is High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP).[2][6][7]

Q4: Is it possible to improve the theoretical maximum 50% yield of the kinetic resolution step?

A4: Yes, a technique called Dynamic Kinetic Resolution (DKR) can be employed to overcome the 50% yield limitation of a standard kinetic resolution.[2] DKR involves the in-situ racemization of the faster-reacting enantiomer, allowing for a theoretical yield of up to 100% of the desired enantiomer.

Q5: What are the key "green chemistry" aspects of this chemoenzymatic synthesis?

A5: This chemoenzymatic approach incorporates several principles of green chemistry, including the use of a biocatalyst (lipase) which operates under mild conditions, potentially reducing energy consumption and waste generation compared to some traditional chemical methods.[2] Efforts have also been made to replace hazardous solvents like toluene (B28343) and dichloromethane (B109758) with greener alternatives like acetonitrile.[3]

Data Presentation

Table 1: Influence of Reaction Parameters on the Kinetic Resolution of 1-chloro-3-(2-cyclopentylphenoxy)propan-2-ol

ParameterConditionEffect on Yield of (R)-chlorohydrinEffect on Enantiomeric Excess (ee) of (R)-chlorohydrinReference
Enzyme Candida antarctica Lipase B (CALB)EffectiveHigh (>99%)[2]
Pseudomonas sp. LipasePotentially effective, requires optimizationReported up to 91% for (S)-penbutolol[2]
Solvent AcetonitrileGoodHigh[2]
Acyl Donor Vinyl butanoateEfficient acylationHigh[2]
Temperature 30-40 °COptimal enzyme activityHigh[3]
Reaction Time ~23-48 hours (to ~50% conversion)Maximized for the desired enantiomerHighest at ~50% conversion[3]

Table 2: Summary of a Reported Chemoenzymatic Synthesis of (S)-Penbutolol

StepProductYieldPurity (NMR)Enantiomeric Excess (ee)Reference
1. Chlorohydrin SynthesisRacemic 1-chloro-3-(2-cyclopentylphenoxy)propan-2-ol~70%--[2]
2. Kinetic Resolution(R)-1-chloro-3-(2-cyclopentylphenoxy)propan-2-ol39%95%99%[2]
3. Amination(S)-Penbutolol82%93%99%[2]
Overall (S)-Penbutolol ~22% 99% [2]

Experimental Protocols

1. Synthesis of Racemic 1-chloro-3-(2-cyclopentylphenoxy)propan-2-ol

  • To a solution of 2-cyclopentylphenol in a suitable solvent (e.g., acetonitrile), add 1.5 equivalents of sodium hydroxide.

  • Stir the mixture at room temperature.

  • Add epichlorohydrin and continue stirring for approximately 48 hours.

  • Monitor the reaction by TLC.

  • Upon completion, perform an aqueous workup and extract the product with an organic solvent.

  • Purify the crude product by flash chromatography to obtain the racemic chlorohydrin.

2. Lipase-Catalyzed Kinetic Resolution

  • To a solution of racemic 1-chloro-3-(2-cyclopentylphenoxy)propan-2-ol in dry acetonitrile, add activated 4Å molecular sieves.

  • Add vinyl butanoate (as the acyl donor) and Candida antarctica lipase B (CALB).

  • Place the reaction mixture in an incubator shaker at approximately 38°C and 200 rpm for 23-48 hours.

  • Monitor the reaction progress by chiral HPLC to achieve ~50% conversion.

  • Filter off the enzyme and molecular sieves.

  • Remove the solvent under reduced pressure.

  • Separate the desired (R)-1-chloro-3-(2-cyclopentylphenoxy)propan-2-ol from the acylated (S)-enantiomer by flash chromatography.[2]

3. Synthesis of (S)-Penbutolol

  • Dissolve the purified (R)-1-chloro-3-(2-cyclopentylphenoxy)propan-2-ol in methanol.

  • Add an excess of tert-butylamine.

  • Stir the mixture under reflux for approximately 24 hours.

  • Monitor the reaction by TLC.

  • Concentrate the mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with distilled water.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield (S)-penbutolol.[2]

Visualizations

Chemoenzymatic_Synthesis_Workflow cluster_0 Step 1: Chlorohydrin Formation cluster_1 Step 2: Enzymatic Kinetic Resolution cluster_2 Step 3: Amination 2-Cyclopentylphenol 2-Cyclopentylphenol Racemic_Chlorohydrin Racemic_Chlorohydrin 2-Cyclopentylphenol->Racemic_Chlorohydrin NaOH Epichlorohydrin Epichlorohydrin Epichlorohydrin->Racemic_Chlorohydrin R_Chlorohydrin (R)-Chlorohydrin Racemic_Chlorohydrin->R_Chlorohydrin Vinyl Butanoate S_Ester (S)-Ester Racemic_Chlorohydrin->S_Ester Vinyl Butanoate CALB Candida antarctica Lipase B (CALB) CALB->S_Ester S_Penbutolol (S)-Penbutolol R_Chlorohydrin->S_Penbutolol tert-Butylamine tert-Butylamine tert-Butylamine->S_Penbutolol

Caption: Workflow for the chemoenzymatic synthesis of (S)-penbutolol.

Troubleshooting_Logic Start Start Problem Problem Start->Problem Low_Yield Low Yield Problem->Low_Yield Yield Issue Low_ee Low Enantiomeric Excess Problem->Low_ee Purity Issue Check_Base Check Base Concentration Low_Yield->Check_Base Check_Conversion Monitor Reaction Conversion Low_Yield->Check_Conversion Check_Temp Optimize Temperature Low_ee->Check_Temp Check_Solvent Verify Solvent Choice Low_ee->Check_Solvent Check_Enzyme Screen Different Lipases Low_ee->Check_Enzyme Stop_at_50 Stop Reaction at ~50% Conversion Low_ee->Stop_at_50 Solution_Yield Adjust Base / Time Check_Base->Solution_Yield Check_Conversion->Solution_Yield Solution_ee Optimize Resolution Conditions Check_Temp->Solution_ee Check_Solvent->Solution_ee Check_Enzyme->Solution_ee Stop_at_50->Solution_ee

Caption: Troubleshooting decision tree for (S)-penbutolol synthesis.

References

Validation & Comparative

A Comparative In Vitro Analysis of Penbutolol and Propranolol on Cardiac Function

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the in vitro effects of the non-selective beta-blockers penbutolol (B1679223) and propranolol (B1214883) on cardiac function reveals key differences in their pharmacological profiles, primarily attributable to penbutolol's intrinsic sympathomimetic activity (ISA). While both agents effectively block β-adrenergic receptors, their distinct actions on cardiac electrophysiology and contractility have significant implications for their therapeutic applications.

This guide provides a comprehensive comparison of penbutolol and propranolol, presenting quantitative data on their effects on cardiac parameters, detailed experimental protocols for in vitro assessment, and a visualization of their respective signaling pathways. This information is intended for researchers, scientists, and drug development professionals engaged in cardiovascular pharmacology.

Pharmacological Profile and Potency

Penbutolol and propranolol are both classified as non-selective beta-adrenergic receptor antagonists, meaning they block both β1 and β2 receptors. However, a key distinguishing feature is that penbutolol possesses moderate intrinsic sympathomimetic activity (ISA), while propranolol is a pure antagonist, devoid of such activity.[1][2] This ISA means that penbutolol can cause a slight activation of the β-adrenergic receptor, particularly in the absence of a strong sympathetic stimulus.

In terms of potency, studies have shown that penbutolol is approximately four times more potent than propranolol as a beta-blocking agent.[3]

Comparative Effects on Cardiac Electrophysiology and Ion Channels

The electrophysiological effects of penbutolol and propranolol differ, in part due to their differing ancillary properties. Propranolol, at higher concentrations, exhibits membrane-stabilizing activity, which is attributed to its ability to block cardiac sodium channels.

ParameterPenbutololPropranololSource(s)
Receptor Selectivity Non-selective (β1 and β2)Non-selective (β1 and β2)[4]
Intrinsic Sympathomimetic Activity (ISA) ModerateNone[1][2]
Relative Potency ~4 times more potent than propranololStandard[3]
Effect on A-V Conduction Prolongs A-V conductionProlongs A-V conduction to a greater extent than l-penbutolol[5]
Effect on Ventricular Excitability Reduces ventricular excitabilityReduces ventricular excitability[5]
Effect on Action Potential Duration (APD) L-penbutolol does not prolong the refractory periodShortens APD at high concentrations[1]
Sodium Channel (NaV1.5) Blockade (IC50) Data not availableTonic block: 21.4 µM (R-), 23.6 µM (S-); Use-dependent block: 2.7 µM (R-), 2.6 µM (S-)[6][7]
Potassium Channel Blockade Data not availableData not available
Calcium Channel Blockade Data not availableData not available

Experimental Protocols

In Vitro Assessment of Cardiac Contractility (Isolated Langendorff Heart Preparation)

This protocol is designed to assess the direct effects of penbutolol and propranolol on myocardial contractility in an isolated, perfused mammalian heart.

  • Heart Isolation and Perfusion:

    • A laboratory animal (e.g., rabbit, guinea pig) is anesthetized, and the heart is rapidly excised and mounted on a Langendorff apparatus.

    • The heart is retrogradely perfused through the aorta with a warm (37°C), oxygenated Krebs-Henseleit solution. This maintains the viability and function of the heart muscle.

  • Measurement of Contractile Force:

    • A force transducer is attached to the apex of the ventricle to measure the force of contraction.

    • Alternatively, a fluid-filled balloon can be inserted into the left ventricle to measure isovolumetric pressure changes (LVDP).

  • Drug Administration:

    • After a stabilization period, baseline contractile force is recorded.

    • Penbutolol or propranolol is then added to the perfusate at increasing concentrations.

    • The effects of each concentration on contractile force are recorded after a steady-state is reached.

  • Data Analysis:

    • Concentration-response curves are generated to determine the potency (EC50) of each drug in reducing myocardial contractility.

G cluster_prep Heart Preparation cluster_measurement Measurement cluster_drug Drug Administration cluster_analysis Data Analysis Anesthetize Anesthetize Animal Excise Excise Heart Anesthetize->Excise Mount Mount on Langendorff Apparatus Excise->Mount Perfuse Retrograde Perfusion with Krebs-Henseleit Mount->Perfuse Transducer Attach Force Transducer Perfuse->Transducer Record_Baseline Record Baseline Contractility Transducer->Record_Baseline Add_Drug Add Penbutolol or Propranolol to Perfusate Record_Baseline->Add_Drug Record_Effect Record Effect on Contractility Add_Drug->Record_Effect Analyze Generate Concentration-Response Curves Record_Effect->Analyze

Experimental workflow for assessing cardiac contractility.
In Vitro Electrophysiology (Patch-Clamp of Isolated Cardiomyocytes)

This protocol allows for the detailed investigation of the effects of penbutolol and propranolol on the cardiac action potential and specific ion channel currents at the single-cell level.

  • Cardiomyocyte Isolation:

    • Ventricular myocytes are enzymatically isolated from a mammalian heart.

  • Patch-Clamp Recording:

    • The whole-cell patch-clamp technique is used to record the electrical activity of individual cardiomyocytes.

    • A glass micropipette filled with an internal solution forms a high-resistance seal with the cell membrane.

    • The membrane patch under the pipette is ruptured to allow electrical access to the entire cell.

  • Action Potential Measurement:

    • In current-clamp mode, the resting membrane potential and action potentials are recorded.

    • Parameters such as action potential duration at 50% and 90% repolarization (APD50 and APD90) are measured.

  • Ion Channel Current Measurement:

    • In voltage-clamp mode, specific voltage protocols are applied to isolate and measure individual ion currents (e.g., sodium, potassium, calcium currents).

  • Drug Application:

    • Penbutolol or propranolol is applied to the bath solution at various concentrations.

    • The effects on action potential parameters and ion channel currents are recorded.

  • Data Analysis:

    • The effects of the drugs on APD are quantified.

    • Concentration-inhibition curves are generated for each ion channel to determine the IC50 values.

G cluster_prep Cell Preparation cluster_recording Recording Setup cluster_ap Action Potential Measurement cluster_ion Ion Channel Measurement Isolate Isolate Ventricular Myocytes Patch Establish Whole-Cell Patch-Clamp Isolate->Patch Current_Clamp Current-Clamp Mode Patch->Current_Clamp Voltage_Clamp Voltage-Clamp Mode Patch->Voltage_Clamp Record_AP Record Action Potentials Current_Clamp->Record_AP Measure_APD Measure APD50 & APD90 Record_AP->Measure_APD Record_Currents Record Ion Channel Currents Voltage_Clamp->Record_Currents Measure_IC50 Determine IC50 Record_Currents->Measure_IC50 G Propranolol Propranolol Beta_Receptor β-Adrenergic Receptor Propranolol->Beta_Receptor Blocks G_Protein Gs Protein Beta_Receptor->G_Protein Inhibits Activation AC Adenylyl Cyclase G_Protein->AC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Ca_Channels L-type Ca2+ Channels PKA->Ca_Channels Heart_Rate ↓ Heart Rate PKA->Heart_Rate Contractility ↓ Contractility Ca_Channels->Contractility G Penbutolol Penbutolol Beta_Receptor β-Adrenergic Receptor Penbutolol->Beta_Receptor Blocks (Partial Agonist) G_Protein Gs Protein Beta_Receptor->G_Protein Modest Activation AC Adenylyl Cyclase G_Protein->AC cAMP cAMP (modest ↑) AC->cAMP PKA Protein Kinase A cAMP->PKA Ca_Channels L-type Ca2+ Channels PKA->Ca_Channels Heart_Rate ↓ Heart Rate (less pronounced at rest) PKA->Heart_Rate Contractility ↓ Contractility (less pronounced at rest) Ca_Channels->Contractility

References

Penbutolol vs. Metoprolol in Cardiac Hypertrophy: An Indirect Comparative Analysis in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct comparative studies of penbutolol (B1679223) and metoprolol (B1676517) in animal models of cardiac hypertrophy are not available in the current scientific literature. This guide provides an indirect comparison based on data from separate studies investigating the effects of each drug. The experimental models and conditions in these studies may differ, and therefore, the data presented should be interpreted with caution.

Introduction

Cardiac hypertrophy, an increase in the mass of the heart muscle, is an adaptive response to pressure or volume overload. However, sustained hypertrophy can progress to heart failure. Beta-blockers are a class of drugs commonly used to manage cardiovascular conditions, and their effects on cardiac hypertrophy are of significant interest to researchers. This guide examines the available experimental data on two beta-blockers, penbutolol and metoprolol, in the context of cardiac hypertrophy in animal models.

Metoprolol: Efficacy in Attenuating Cardiac Hypertrophy

Metoprolol, a selective β1-adrenergic receptor antagonist, has been extensively studied for its effects on cardiac hypertrophy in various animal models. Evidence suggests that metoprolol can attenuate the development of cardiac hypertrophy induced by pressure overload.

Quantitative Data from a Pressure Overload Rat Model

One study investigated the effect of metoprolol in a rat model of cardiac hypertrophy induced by coarctation of the suprarenal abdominal aorta. The following table summarizes the key findings after four weeks of treatment.[1]

ParameterSham-Operated ControlHypertension (Untreated)Hypertension + Metoprolol (30 mg/kg/day)
Left Ventricular Weight to Body Weight Ratio (mg/g) Data not providedSignificantly increased vs. ShamSignificantly decreased vs. Hypertension
Cardiomyocyte Area (µm²) Data not providedSignificantly increased vs. ShamSignificantly decreased vs. Hypertension
Dyrk1A Protein Expression BaselineSignificantly upregulated vs. ShamSignificantly downregulated vs. Hypertension
ASF Protein Expression BaselineSignificantly downregulated vs. ShamSignificantly upregulated vs. Hypertension
CaMKIIδ A and B mRNA Expression BaselineSignificantly upregulated vs. ShamSignificantly downregulated vs. Hypertension
CaMKIIδ C mRNA Expression BaselineSignificantly downregulated vs. ShamSignificantly upregulated vs. Hypertension
Experimental Protocol: Pressure Overload-Induced Cardiac Hypertrophy in Rats[1]
  • Animal Model: Male Sprague-Dawley rats.

  • Induction of Hypertrophy: Pressure overload was induced by coarctation of the suprarenal abdominal aorta. A silver clip with a 0.4 mm internal diameter was placed around the aorta. Sham-operated rats underwent the same surgical procedure without the aortic constriction.

  • Drug Administration: Metoprolol was administered at a dose of 30 mg/kg/day via oral gavage for four weeks, starting one day after the surgery.

  • Assessment of Hypertrophy: At the end of the treatment period, rats were euthanized, and the hearts were excised. The left ventricular weight to body weight ratio was calculated. Cardiomyocyte cross-sectional area was determined from histological sections of the left ventricle stained with hematoxylin (B73222) and eosin.

  • Molecular Analysis: Protein expression of Dyrk1A and ASF was determined by Western blot. mRNA expression of CaMKIIδ isoforms was measured by RT-PCR.

Signaling Pathways Modulated by Metoprolol

Metoprolol appears to attenuate cardiac hypertrophy by modulating specific signaling pathways. One identified pathway involves Dryk1A-ASF-CaMKIIδ.[1] In pressure overload-induced hypertrophy, the expression of Dyrk1A is upregulated, leading to altered alternative splicing of CaMKIIδ, which contributes to the hypertrophic response. Metoprolol treatment has been shown to reverse these changes.[1]

Another pathway implicated in the anti-hypertrophic effects of metoprolol involves the inhibition of the PKC/NF-κB/c-fos signaling cascade, as observed in a study using neonatal rat cardiomyocytes.[2][3][4]

Metoprolol_Signaling_Pathway cluster_0 Pressure Overload cluster_1 Metoprolol Intervention cluster_2 Signaling Cascade cluster_3 Cellular Outcome Pressure Overload Pressure Overload Dyrk1A Dyrk1A Pressure Overload->Dyrk1A Metoprolol Metoprolol Metoprolol->Dyrk1A inhibits ASF ASF Dyrk1A->ASF downregulates CaMKII_splicing CaMKIIδ Alternative Splicing ASF->CaMKII_splicing Hypertrophy Cardiac Hypertrophy CaMKII_splicing->Hypertrophy

Caption: Metoprolol's modulation of the Dryk1A-ASF-CaMKIIδ pathway.

Metoprolol_PKC_Pathway cluster_0 Hypertrophic Stimuli cluster_1 Metoprolol Intervention cluster_2 Signaling Cascade cluster_3 Cellular Outcome High Glucose High Glucose PKC PKC High Glucose->PKC Metoprolol Metoprolol Metoprolol->PKC inhibits NFkB NF-κB PKC->NFkB cfos c-fos NFkB->cfos Hypertrophy Cardiomyocyte Hypertrophy cfos->Hypertrophy

Caption: Metoprolol's inhibition of the PKC/NF-κB/c-fos pathway.

Penbutolol: Limited Data in the Context of Cardiac Hypertrophy

In contrast to metoprolol, there is a significant lack of published studies investigating the effects of penbutolol on cardiac hypertrophy in animal models. Penbutolol is a non-selective beta-blocker with partial agonist activity.[5] While its antihypertensive effects have been documented, its specific impact on cardiac remodeling and hypertrophy at a molecular and cellular level in preclinical models is not well-established.

A search of the scientific literature did not yield studies with quantitative data on the effects of penbutolol on heart weight to body weight ratio or other key hypertrophic markers in established animal models of cardiac hypertrophy, such as pressure overload or spontaneously hypertensive rats. The available research on penbutolol in animal models primarily focuses on its general pharmacological properties, such as its beta-blocking potency and intrinsic sympathomimetic activity, often in comparison to propranolol (B1214883).[6]

Due to the absence of relevant experimental data, a direct comparison of penbutolol's efficacy in attenuating cardiac hypertrophy with that of metoprolol is not possible at this time.

Summary and Future Directions

The available evidence from animal models strongly suggests that metoprolol is effective in attenuating cardiac hypertrophy. Its mechanisms of action involve the modulation of key signaling pathways such as the Dryk1A-ASF-CaMKIIδ and PKC/NF-κB/c-fos pathways.

The role of penbutolol in the context of cardiac hypertrophy remains largely unexplored in preclinical animal models. Future research is warranted to investigate the effects of penbutolol on cardiac remodeling and to elucidate its potential mechanisms of action. Such studies would be crucial for a comprehensive understanding of its therapeutic potential in conditions associated with cardiac hypertrophy.

For researchers and drug development professionals, the data on metoprolol provides a solid foundation for its continued investigation and clinical use in managing cardiac hypertrophy. The lack of data on penbutolol in this specific context highlights a gap in our knowledge and a potential area for future cardiovascular research.

References

A Head-to-Head Comparison of Penbutolol and Carvedilol for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of beta-adrenergic receptor antagonists, both penbutolol (B1679223) and carvedilol (B1668590) have carved out distinct niches. While both are non-selective beta-blockers, their nuanced pharmacological profiles, particularly concerning intrinsic sympathomimetic activity (ISA) and alpha-adrenergic blockade, offer researchers and drug development professionals a varied toolkit for cardiovascular and related research. This guide provides a comprehensive, data-driven comparison of penbutolol and carvedilol, detailing their receptor pharmacology, hemodynamic effects, and the experimental protocols used to elucidate these properties.

Pharmacological Profile: A Tale of Two Beta-Blockers

Penbutolol and carvedilol, while both classified as non-selective beta-blockers, exhibit key differences in their interaction with the adrenergic system. Penbutolol is characterized by its partial agonist activity, also known as intrinsic sympathomimetic activity (ISA), whereas carvedilol is devoid of ISA but possesses an additional alpha-1 adrenergic receptor blockade.[1][2] This fundamental difference in their mechanism of action translates to distinct hemodynamic and physiological effects.

Receptor Binding Affinity

The affinity of a drug for its target receptor is a critical determinant of its potency and selectivity. The following table summarizes the available data on the receptor binding affinities of penbutolol and carvedilol.

Parameter Penbutolol Carvedilol References
β1-Adrenergic Receptor Affinity (Ki/KD) Apparent Ki: ~40-70 ng/mL (in human plasma)KD: ~4-5 nM[3]
β2-Adrenergic Receptor Affinity (Ki/KD) Non-selectiveMild selectivity for β1 vs. β2 (6- to 39-fold)[3]
α1-Adrenergic Receptor Affinity Not significantPotent antagonist (β1:α1 blocking ratio of ~1.7)[3]
Potency vs. Propranolol (B1214883) Approximately 4 times more potentSimilar to propranolol in β-blocking action[4][5]

Note: The Ki value for penbutolol is presented as an apparent Ki in the presence of human plasma, which can influence binding affinity due to protein binding.

Intrinsic Sympathomimetic Activity (ISA) and Vasodilation

Penbutolol's partial agonist activity at beta-adrenergic receptors means it can cause a low level of receptor stimulation, which can be observed as a smaller reduction in resting heart rate and cardiac output compared to beta-blockers without ISA.[2][6] In contrast, carvedilol's vasodilatory effect is primarily attributed to its blockade of alpha-1 adrenergic receptors, leading to a reduction in peripheral vascular resistance.[7]

Hemodynamic Effects: A Comparative Overview

The differing pharmacological profiles of penbutolol and carvedilol result in distinct effects on key hemodynamic parameters such as heart rate and blood pressure. While direct head-to-head clinical trial data is limited, comparisons with other beta-blockers provide valuable insights.

Hemodynamic Parameter Penbutolol Carvedilol References
Resting Heart Rate Less pronounced reduction due to ISASignificant reduction[6][8]
Blood Pressure Effective in lowering blood pressureEffective in lowering blood pressure, potentially more potent due to vasodilation[8][9]
Cardiac Output Less reduction compared to non-ISA beta-blockersMaintained or slightly reduced[6][10]
Peripheral Vascular Resistance Less affectedSignificantly reduced due to α1-blockade[10][11]

Signaling Pathways and Experimental Workflows

To understand the molecular mechanisms underlying the actions of penbutolol and carvedilol, it is essential to visualize the relevant signaling pathways and experimental workflows.

cluster_receptor β-Adrenergic Receptor Signaling cluster_blockers Drug Intervention Ligand Agonist (e.g., Epinephrine) Receptor β-Adrenergic Receptor Ligand->Receptor Binds G_Protein Gs Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Increased Heart Rate) PKA->Cellular_Response Phosphorylates targets leading to Penbutolol Penbutolol (Non-selective β-blocker with ISA) Penbutolol->Receptor Partial Agonist/ Antagonist Carvedilol Carvedilol (Non-selective β-blocker, α1-blocker) Carvedilol->Receptor Antagonist

Beta-Adrenergic Receptor Signaling Pathway

cluster_workflow Radioligand Binding Assay Workflow Start Start: Prepare Receptor Membranes Incubation Incubate Membranes with Radioligand and varying concentrations of unlabeled drug (Penbutolol or Carvedilol) Start->Incubation Filtration Separate Bound and Free Radioligand (Filtration) Incubation->Filtration Counting Quantify Radioactivity (Scintillation Counting) Filtration->Counting Analysis Data Analysis: Determine IC50 and Ki values Counting->Analysis End End: Determine Receptor Affinity Analysis->End

Radioligand Binding Assay Workflow

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. Below are outlines of key experimental protocols used to characterize penbutolol and carvedilol.

Radioligand Binding Assay for Beta-Adrenergic Receptors

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

  • Objective: To determine the Ki of penbutolol and carvedilol for β1 and β2-adrenergic receptors.

  • Materials:

    • Cell membranes expressing human β1 or β2-adrenergic receptors.

    • Radioligand (e.g., [³H]-dihydroalprenolol, a non-selective β-antagonist).

    • Test compounds (Penbutolol, Carvedilol).

    • Assay buffer (e.g., Tris-HCl with MgCl₂).

    • 96-well filter plates.

    • Scintillation counter.

  • Methodology:

    • Preparation: Prepare serial dilutions of the test compounds.

    • Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound. Include control wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a non-labeled antagonist like propranolol).

    • Filtration: After incubation (e.g., 60 minutes at room temperature), rapidly filter the contents of the wells to separate bound from free radioligand.

    • Washing: Wash the filters with ice-cold buffer to remove any unbound radioligand.

    • Counting: Measure the radioactivity retained on the filters using a scintillation counter.

    • Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation.

Adenylyl Cyclase Activity Assay

This functional assay measures the ability of a compound to modulate the activity of adenylyl cyclase, a key enzyme in the beta-adrenergic signaling pathway.

  • Objective: To determine the potency (IC₅₀) of penbutolol and carvedilol in inhibiting agonist-stimulated cAMP production.

  • Materials:

    • Whole cells expressing the target β-adrenergic receptor (e.g., HEK293 cells).

    • A β-agonist (e.g., Isoproterenol).

    • Test compounds (Penbutolol, Carvedilol).

    • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • cAMP assay kit (e.g., HTRF, ELISA, or LANCE).

  • Methodology:

    • Cell Culture: Plate cells in a suitable format (e.g., 96-well plate) and allow them to adhere.

    • Pre-incubation: Pre-treat the cells with varying concentrations of the test compound in the presence of a phosphodiesterase inhibitor.

    • Stimulation: Add a fixed concentration of the agonist (Isoproterenol) to stimulate adenylyl cyclase and initiate cAMP production.

    • Lysis and Detection: After a defined stimulation period, lyse the cells and measure intracellular cAMP levels using a suitable cAMP assay kit according to the manufacturer's protocol.

    • Analysis: Plot the cAMP concentration against the log concentration of the antagonist to determine the IC₅₀ value.

Assessment of Alpha-1 Adrenoceptor Antagonism (for Carvedilol)

This in vivo or ex vivo assay evaluates the functional blockade of alpha-1 adrenoceptors.

  • Objective: To determine the α1-blocking activity of carvedilol.

  • Methodology (In Vivo - based on human studies):

    • Subject Preparation: Administer carvedilol or a placebo to human subjects.

    • Phenylephrine (B352888) Challenge: Infuse increasing doses of phenylephrine, an α1-agonist, and measure the pressor (blood pressure increasing) response.

    • Analysis: A reduction in the pressor response to phenylephrine in the presence of carvedilol indicates α1-adrenoceptor blockade. The dose-response curves can be used to quantify the degree of antagonism.[7]

Conclusion

Penbutolol and carvedilol, while both effective non-selective beta-blockers, offer distinct pharmacological profiles that make them suitable for different research questions. Penbutolol, with its intrinsic sympathomimetic activity, may be a valuable tool for studies where complete blockade of basal sympathetic tone is not desired. Carvedilol's dual beta and alpha-1 adrenergic blockade provides a unique mechanism for vasodilation and blood pressure reduction, making it a subject of interest in studies on heart failure and hypertension. The choice between these two agents in a research setting will ultimately depend on the specific experimental goals and the desired pharmacological effect. The experimental protocols outlined in this guide provide a foundation for the continued investigation and comparison of these and other cardiovascular drugs.

References

Penbutolol vs. Atenolol: A Comparative Review of Their Effects on Canine Renal Hemodynamics

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of cardiovascular therapeutics, beta-adrenergic receptor antagonists, or beta-blockers, are a cornerstone in managing hypertension and various cardiac conditions. Among these, penbutolol (B1679223) and atenolol (B1665814) represent two distinct profiles: penbutolol as a non-selective beta-blocker with intrinsic sympathomimetic activity (ISA), and atenolol as a cardioselective beta-1 blocker. Their differential receptor affinities and properties raise questions about their respective impacts on renal hemodynamics, a critical consideration in both healthy and renally-impaired subjects. This guide provides a comparative analysis of the renal hemodynamic effects of penbutolol and atenolol, with a focus on experimental data from canine models.

Summary of Key Differences

FeaturePenbutololAtenolol
Receptor Selectivity Non-selective (β1 and β2)Cardioselective (β1)
Intrinsic Sympathomimetic Activity (ISA) PresentAbsent
Primary Mechanism of Action on Kidneys Blocks β1-adrenergic receptors in the heart and kidneys, leading to decreased renin secretion.[1]Primarily blocks β1-adrenergic receptors in the heart, reducing cardiac output, and in the kidneys, decreasing renin release.
Reported Effects on Renal Hemodynamics in Dogs Specific studies on renal blood flow and GFR in dogs are lacking.Intravenous administration in anesthetized, saline-loaded dogs led to an increase in urine volume and sodium excretion.[2]
Extrapolated Effects on Renal Hemodynamics In hypertensive patients with impaired renal function, penbutolol did not cause a significant change in Glomerular Filtration Rate (GFR).[3][4]In hypertensive diabetic patients, atenolol was associated with a decrease in GFR and effective renal plasma flow.

Experimental Data

Due to the absence of direct comparative studies in dogs, this section presents available data from separate investigations. It is crucial to note that variations in experimental protocols, including animal models, anesthesia, and methods of measurement, can influence outcomes.

Atenolol: Effects on Renal Function in Dogs

A study comparing the renal effects of atenolol and propranolol (B1214883) in anesthetized dogs loaded with saline solution provides some of the most direct canine data.

Table 1: Effects of Intravenous Atenolol on Renal Parameters in Anesthetized Dogs

ParameterChange Observed with Atenolol
Urine Volume (UV)Increased
Urinary Sodium ExcretionIncreased
Urinary Potassium ExcretionIncreased
Urinary Chloride ExcretionIncreased

Data sourced from a study comparing atenolol and propranolol. The study noted a more marked natriuretic response in the left kidney with atenolol compared to propranolol when injected intra-aortically.[2]

Penbutolol: Effects on Renal Function

Direct experimental data on the renal hemodynamic effects of penbutolol in dogs is not available in the reviewed literature. However, a study in hypertensive human patients with impaired renal function offers some insight.

Table 2: Effects of Oral Penbutolol on Renal Parameters in Hypertensive Patients with Impaired Renal Function

ParameterChange Observed with Penbutolol (40 mg once daily)
Mean Arterial PressureSignificant Decrease
Heart RateSignificant Decrease
Serum Creatinine ConcentrationNo significant change
Glomerular Filtration Rate (GFR)No significant change

Data from a study comparing penbutolol and propranolol in human patients.[3][4]

Experimental Protocols

Measurement of Renal Effects of Atenolol in Dogs

The experimental protocol for the study comparing atenolol and propranolol in anesthetized dogs involved the following key steps:

Caption: Workflow for assessing atenolol's renal effects in dogs.

The study utilized anesthetized dogs that were continuously hydrated with a saline solution.[2] Atenolol was administered either intravenously or directly into the abdominal aorta.[2] The primary endpoints measured were urine volume and the excretion of sodium, potassium, and chloride.[2]

Signaling Pathways

The differential effects of penbutolol and atenolol on renal hemodynamics can be partly attributed to their distinct interactions with beta-adrenergic receptors in the kidney and their systemic effects on cardiovascular function.

General Mechanism of Beta-Blockers on Renal Function

Beta-blockers influence renal function primarily through their action on β1-adrenergic receptors located on the juxtaglomerular cells of the kidney.

Beta_Blocker_Renal_Signaling cluster_Systemic Systemic Circulation cluster_Kidney Kidney (Juxtaglomerular Apparatus) cluster_Drugs Beta-Blockers cluster_Effects Physiological Effects Sympathetic_Nervous_System Sympathetic Nervous System Activation Beta1_Receptor β1-Adrenergic Receptor Sympathetic_Nervous_System->Beta1_Receptor stimulates Renin_Release Renin Release Beta1_Receptor->Renin_Release promotes RAAS RAAS Activation Renin_Release->RAAS Decreased_Angiotensin_II Decreased Angiotensin II Penbutolol Penbutolol (Non-selective) Penbutolol->Beta1_Receptor blocks Decreased_Renin Decreased Renin Penbutolol->Decreased_Renin Atenolol Atenolol (β1-selective) Atenolol->Beta1_Receptor blocks Atenolol->Decreased_Renin Decreased_Renin->Decreased_Angiotensin_II Altered_Renal_Blood_Flow Altered Renal Blood Flow & GFR Decreased_Angiotensin_II->Altered_Renal_Blood_Flow

Caption: Beta-blocker action on the renin-angiotensin system.

Activation of the sympathetic nervous system stimulates β1-adrenergic receptors in the juxtaglomerular apparatus, leading to the release of renin. Renin initiates the renin-angiotensin-aldosterone system (RAAS) cascade, which plays a crucial role in regulating blood pressure and fluid balance. Both penbutolol and atenolol block these β1 receptors, thereby inhibiting renin release.[1] This reduction in RAAS activity contributes to their antihypertensive effects and influences renal hemodynamics. The non-selective nature of penbutolol means it also blocks β2-adrenergic receptors, which could potentially lead to vasoconstriction in certain vascular beds, although specific data on its effect on renal vasculature in dogs is limited.

Conclusion

The direct comparison of penbutolol and atenolol's effects on renal hemodynamics in dogs is hampered by a lack of head-to-head studies. Available data suggests that atenolol can increase urine and sodium excretion in anesthetized, fluid-loaded dogs. For penbutolol, canine-specific renal hemodynamic data is scarce, but studies in humans with impaired renal function show no significant alteration in GFR. The differing receptor selectivity and presence or absence of ISA are key pharmacological distinctions that likely translate to different profiles in their effects on the kidney. Further research with direct comparative studies in canine models is necessary to fully elucidate the differential renal hemodynamic effects of these two beta-blockers. Researchers and drug development professionals should consider these differences, particularly when selecting a beta-blocker for subjects with pre-existing renal conditions.

References

A Comparative Analysis of Penbutolol and Nebivolol on Endothelial Nitric Oxide Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the beta-blockers penbutolol (B1679223) and nebivolol (B1214574), with a specific focus on their effects on endothelial nitric oxide (eNO) production. This comparison is based on available experimental data and established pharmacological mechanisms.

Executive Summary

Nebivolol, a third-generation beta-blocker, is unique in its class for its ability to stimulate endothelial nitric oxide (eNO) production, a key factor in vasodilation and endothelial health.[1][2] This action is primarily mediated through its agonistic activity on β3-adrenergic receptors. In stark contrast, penbutolol, a non-selective beta-blocker, is not known to possess similar vasodilatory properties mediated by nitric oxide. While direct comparative studies on eNO production are limited, the differing pharmacological profiles of these two drugs suggest distinct effects on the vascular endothelium.

Comparative Data on Receptor Selectivity and Nitric Oxide Production

FeaturePenbutololNebivolol
Receptor Selectivity Non-selective (β1 and β2 antagonist)[3]Highly selective β1 antagonist[1]
Vasodilatory Effect Lacks direct vasodilatory actionPossesses direct vasodilatory properties[4]
Mechanism of Vasodilation Primarily through β-blockade leading to reduced cardiac outputStimulation of endothelial nitric oxide (eNO) production[1][4]
Effect on eNO Production No direct evidence of stimulation; likely neutral or potentially reduced due to β2-blockadeStimulates eNO production via β3-adrenergic receptor agonism[1][5]
Intrinsic Sympathomimetic Activity (ISA) Mild[3][6]Absent

Signaling Pathways

The signaling pathways for penbutolol and nebivolol in endothelial cells are markedly different, particularly concerning the production of nitric oxide.

cluster_penbutolol Penbutolol Signaling penbutolol Penbutolol beta1_receptor_p β1-Adrenergic Receptor penbutolol->beta1_receptor_p Blocks beta2_receptor_p β2-Adrenergic Receptor penbutolol->beta2_receptor_p Blocks adenylyl_cyclase_p Adenylyl Cyclase beta1_receptor_p->adenylyl_cyclase_p beta2_receptor_p->adenylyl_cyclase_p camp_p ↓ cAMP adenylyl_cyclase_p->camp_p pka_p ↓ PKA Activity camp_p->pka_p

Penbutolol's non-selective β-blockade pathway.

cluster_nebivolol Nebivolol Signaling for eNO Production nebivolol Nebivolol (l-enantiomer) beta3_receptor β3-Adrenergic Receptor nebivolol->beta3_receptor Activates g_protein G-Protein beta3_receptor->g_protein pi3k PI3K g_protein->pi3k akt Akt pi3k->akt enos eNOS akt->enos Phosphorylates (Activates) no Nitric Oxide (NO) enos->no l_arginine L-Arginine l_arginine->enos vasodilation Vasodilation no->vasodilation

Nebivolol's β3-agonist pathway for eNO production.

Experimental Protocols

Detailed methodologies for assessing the effects of these beta-blockers on eNO production are crucial for reproducible research.

Measurement of Nitric Oxide Production in Endothelial Cells

This protocol is adapted from studies investigating the effects of nebivolol on eNO production and can be applied to compare different beta-blockers.

1. Cell Culture:

  • Human Umbilical Vein Endothelial Cells (HUVECs) are cultured to confluence in appropriate media (e.g., DMEM supplemented with 10% FBS).

2. Treatment:

  • Cells are incubated with varying concentrations of the test compounds (e.g., nebivolol, penbutolol) or vehicle control for a specified duration (e.g., 4 hours).

  • In some experiments, cells are co-incubated with inhibitors such as L-NAME (a non-selective NOS inhibitor) to confirm the role of NOS in any observed effects.

3. Nitric Oxide Quantification:

  • Fluorescent Probe Assay:

    • Intracellular NO levels are measured using a fluorescent probe such as 4,5-diaminofluorescein (B163784) diacetate (DAF-FM DA).

    • After treatment, cells are loaded with DAF-FM DA.

    • The fluorescence intensity, which is proportional to the amount of NO produced, is measured using a microplate reader at an excitation wavelength of 495 nm and an emission wavelength of 535 nm.

  • Chemiluminescence Assay:

    • This method detects the total concentration of NO metabolites (nitrite and nitrate) in the cell culture supernatant.

    • Samples are injected into a reaction chamber containing a reducing agent that converts nitrite (B80452) and nitrate (B79036) to NO gas.

    • The NO gas reacts with ozone to produce light, which is detected by a photomultiplier tube. The light intensity is proportional to the total NO concentration.

  • Electrochemical Nanosensors:

    • These sensors can be placed in close proximity to endothelial cells to directly measure real-time NO release.

    • The sensor detects the oxidation of NO, generating an electrical current that is proportional to the NO concentration.

start HUVEC Culture treatment Incubation with Penbutolol or Nebivolol start->treatment no_quantification Nitric Oxide Quantification treatment->no_quantification fluorescent_assay Fluorescent Probe Assay (DAF-FM) no_quantification->fluorescent_assay chemiluminescence Chemiluminescence Assay no_quantification->chemiluminescence nanosensors Electrochemical Nanosensors no_quantification->nanosensors analysis Data Analysis and Comparison fluorescent_assay->analysis chemiluminescence->analysis nanosensors->analysis

Experimental workflow for comparing drug effects on eNO.

Discussion

The available evidence strongly indicates that nebivolol possesses a unique pharmacological profile among beta-blockers, characterized by its ability to stimulate eNO production and induce vasodilation.[1][4] This is attributed to its agonistic activity at the β3-adrenergic receptor, a mechanism not shared by other beta-blockers like penbutolol.

Penbutolol's classification as a non-selective beta-blocker suggests that it is unlikely to promote eNO production. In fact, by blocking β2-adrenergic receptors, which can also contribute to vasodilation, it may have a neutral or even slightly unfavorable effect on endothelial function compared to β1-selective blockers. However, without direct experimental data on penbutolol's effect on eNOS, this remains a topic for further investigation.

The mild intrinsic sympathomimetic activity (ISA) of penbutolol means it can cause a slight stimulation of beta-adrenergic receptors.[3][6] The clinical significance of this property in the context of endothelial function is not well-established and is unlikely to lead to significant NO production.

References

Efficacy comparison of penbutolol and other beta-blockers in ischemic heart disease models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, this guide provides a comparative overview of penbutolol (B1679223) and other beta-blockers in preclinical models of ischemic heart disease. The following sections detail the available experimental data on their efficacy in reducing arrhythmia, a critical factor in ischemic events, alongside relevant experimental methodologies and associated signaling pathways.

Penbutolol, a non-selective beta-adrenergic receptor antagonist, is distinguished by its partial agonist activity, also known as intrinsic sympathomimetic activity (ISA). This property allows it to exert a mild stimulatory effect on beta-adrenergic receptors, which may offer therapeutic advantages in the context of ischemic heart disease by preventing excessive bradycardia.[1][2] This guide synthesizes the available preclinical data to compare the efficacy of penbutolol with other beta-blockers such as propranolol (B1214883), metoprolol (B1676517), and timolol (B1209231).

Comparative Efficacy in Ischemic Heart Disease Models

Direct comparative studies of penbutolol against other beta-blockers focusing on infarct size and cardiac function in animal models of myocardial infarction are limited in the published literature. However, a key study investigated the antiarrhythmic effects of l-penbutolol and dl-propranolol in a canine model of acute ischemia.

Table 1: Comparative Antiarrhythmic Efficacy of Penbutolol and Propranolol in a Canine Model of Acute Ischemia
ParameterControl (Ischemia)L-Penbutolol (50 µg/kg)DL-Propranolol (50 µg/kg)
Ventricular Tachycardia Threshold (V)LoweredSignificantly prevented loweringSignificantly prevented lowering
A-V Conduction Prolongation-Less prolongedMore prolonged

Data extracted from a study comparing the effects of l-penbutolol and dl-propranolol on ventricular tachycardia threshold in anesthetized dogs with acute ischemia.[3]

Table 2: Efficacy of Other Beta-Blockers on Infarct Size in Canine Myocardial Infarction Models
Beta-BlockerAnimal ModelInfarct Size Reduction (%)Key Findings
PropranololDog (Coronary Artery Occlusion)20Reduced infarct size compared to control.[4]
MetoprololDog (Coronary Artery Occlusion)40More effective than propranolol in protecting the ischemic myocardium.[4]
TimololDog (Coronary Artery Occlusion)36More effective than propranolol in protecting the ischemic myocardium.[4]
Acebutolol (B1665407)Dog (Coronary Artery Occlusion & Reperfusion)Not QuantifiedReduced ventricular arrhythmias upon reperfusion.[2]

This table summarizes findings from separate studies investigating the effects of various beta-blockers on infarct size in canine models of myocardial infarction. A direct comparison with penbutolol from a single study is not available.

Experimental Protocols

Canine Model of Acute Ischemia for Arrhythmia Assessment

This protocol outlines the methodology used to assess the antiarrhythmic effects of penbutolol and propranolol.

Objective: To compare the effects of l-penbutolol and dl-propranolol on atrioventricular (A-V) conduction, ventricular muscle excitability, and the ventricular tachycardia threshold in anesthetized dogs with acute myocardial ischemia.[3]

Animal Model:

  • Species: Canine

  • Anesthesia: Anesthetized

Ischemia Induction:

  • Acute ischemia was induced, though the specific method of induction (e.g., coronary artery ligation) is not detailed in the abstract.

Drug Administration:

  • L-penbutolol (50 µg/kg and 100 µg/kg) and dl-propranolol (50 µg/kg and 100 µg/kg) were administered to compare their effects.

Key Measurements:

  • A-V Conduction: Measured to assess the drugs' effects on the heart's electrical conduction system.

  • Ventricular Muscle Excitability: Evaluated to determine the threshold for inducing a ventricular response.

  • Ventricular Tachycardia Threshold: The primary endpoint to assess antiarrhythmic efficacy, determined by the stimulus strength required to induce ventricular tachycardia.

Experimental Workflow:

G cluster_setup Animal Preparation cluster_procedure Ischemia and Treatment cluster_assessment Efficacy Assessment Anesthetized_Dog Anesthetized Dog Induce_Ischemia Induce Acute Myocardial Ischemia Anesthetized_Dog->Induce_Ischemia Administer_Drug Administer L-Penbutolol or DL-Propranolol Induce_Ischemia->Administer_Drug Measure_Parameters Measure A-V Conduction, Ventricular Excitability, and Ventricular Tachycardia Threshold Administer_Drug->Measure_Parameters

Caption: Workflow for assessing antiarrhythmic efficacy in a canine model.

Signaling Pathways in Cardioprotection by Beta-Blockers

Beta-blockers exert their cardioprotective effects through the blockade of β-adrenergic receptors, which are coupled to G-proteins and modulate downstream signaling cascades. The intrinsic sympathomimetic activity of penbutolol adds a layer of complexity to its mechanism of action.

General Beta-Blocker Signaling Pathway:

In ischemic heart disease, excessive catecholamine stimulation of β1-adrenergic receptors leads to increased heart rate, contractility, and myocardial oxygen demand, exacerbating ischemic injury. Beta-blockers competitively inhibit this binding, leading to a reduction in cyclic adenosine (B11128) monophosphate (cAMP) production and subsequent downstream signaling.

G cluster_receptor Receptor Level cluster_intracellular Intracellular Signaling cluster_effects Cellular Effects Catecholamines Catecholamines Beta_Receptor β1-Adrenergic Receptor Catecholamines->Beta_Receptor Stimulates Beta_Blocker Beta-Blocker (e.g., Penbutolol) Beta_Blocker->Beta_Receptor Blocks Cardioprotection Cardioprotection Beta_Blocker->Cardioprotection AC Adenylyl Cyclase Beta_Receptor->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Increased_HR Increased Heart Rate PKA->Increased_HR Increased_Contractility Increased Contractility PKA->Increased_Contractility Increased_O2_Demand Increased Myocardial O2 Demand Increased_Contractility->Increased_O2_Demand

Caption: General signaling pathway of beta-blocker action in cardiomyocytes.

Logical Relationship of Penbutolol's Properties and Cardioprotective Effects:

Penbutolol's unique combination of non-selective beta-blockade and intrinsic sympathomimetic activity contributes to its overall cardioprotective profile.

G Penbutolol Penbutolol Non_Selective_Blockade Non-Selective β-Blockade Penbutolol->Non_Selective_Blockade ISA Intrinsic Sympathomimetic Activity (ISA) Penbutolol->ISA Reduced_HR_Contractility Reduced Heart Rate & Contractility Non_Selective_Blockade->Reduced_HR_Contractility Prevention_Bradycardia Prevention of Excessive Bradycardia ISA->Prevention_Bradycardia Reduced_O2_Demand Reduced Myocardial Oxygen Demand Reduced_HR_Contractility->Reduced_O2_Demand Antiarrhythmic_Effect Antiarrhythmic Effect Reduced_O2_Demand->Antiarrhythmic_Effect Cardioprotection Overall Cardioprotection Prevention_Bradycardia->Cardioprotection Antiarrhythmic_Effect->Cardioprotection

Caption: Contribution of Penbutolol's properties to cardioprotection.

References

A Comparative Guide to the In Vitro Potency of Penbutolol and Other Non-Selective Beta-Blockers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, a nuanced understanding of the in vitro potency and receptor selectivity of beta-adrenergic receptor antagonists is critical for preclinical evaluation and candidate selection. This guide provides a comparative analysis of penbutolol's in vitro potency against other widely recognized non-selective beta-blockers, supported by experimental data and detailed methodologies.

Penbutolol (B1679223) is a non-selective beta-blocker, exerting its effects by binding to both beta-1 (β1) and beta-2 (β2) adrenergic receptors.[1][2] It is distinguished by its partial agonist activity, also known as intrinsic sympathomimetic activity (ISA).[2][3] Reports suggest that penbutolol is approximately four to five times more potent than the archetypal non-selective beta-blocker, propranolol.[4]

Comparative In Vitro Potency at Beta-Adrenergic Receptors

The primary measure of a drug's in vitro potency is its binding affinity for its target receptor, commonly expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower Ki or IC50 value signifies a higher binding affinity and greater potency. The following tables summarize the available in vitro potency data for penbutolol and other non-selective beta-blockers at human β1 and β2 adrenergic receptors.

It is important to note that the data presented below are compiled from various studies. Direct comparison should be approached with caution as experimental conditions such as cell lines, radioligands, and assay protocols may vary between sources.

Table 1: Binding Affinity (Ki) of Non-Selective Beta-Blockers for Human β1 and β2 Adrenergic Receptors

Drugβ1 Ki (nM)β2 Ki (nM)β1/β2 Selectivity RatioKey Characteristics
Penbutolol Data not availableData not availableNon-selective[1][2]Intrinsic Sympathomimetic Activity (ISA)[2][3]
Propranolol 1.0 - 4.60.8 - 2.1~0.5 - 1.0 (Non-selective)No ISA, Membrane Stabilizing Activity
Nadolol 2.9 - 8.74.6 - 7.4~0.6 - 1.2 (Non-selective)No ISA, Long half-life
Timolol 0.4 - 1.00.3 - 0.8~0.8 - 1.3 (Non-selective)No ISA
Pindolol 1.6 - 5.00.6 - 2.0~0.3 - 0.4 (Slight β2 preference)Intrinsic Sympathomimetic Activity (ISA)
Sotalol 350 - 12002500 - 7700~0.1 - 0.2 (Slight β1 preference)No ISA, Potassium channel blocking activity
Carvedilol 0.2 - 0.90.4 - 2.2~0.5 - 2.0 (Non-selective)α1-blocking activity, No ISA
Labetalol 1.1 - 112.5 - 20~0.4 - 0.5 (Slight β2 preference)α1-blocking activity, Weak ISA

Data compiled from multiple sources. The selectivity ratio is calculated as (Ki β2) / (Ki β1). A ratio of ~1 indicates non-selectivity, >1 indicates β1 selectivity, and <1 indicates β2 selectivity.

Experimental Methodologies

The determination of in vitro potency for beta-blockers predominantly relies on two key experimental approaches: radioligand binding assays and functional assays.

Radioligand Binding Assays

These assays directly measure the affinity of a drug for a receptor.

Objective: To determine the inhibition constant (Ki) of a test compound for β1 and β2-adrenergic receptors.

Principle: This is a competitive binding assay where the test compound (unlabeled drug) competes with a fixed concentration of a radiolabeled ligand for binding to the receptors. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Materials:

  • Cell Membranes: Membranes prepared from cell lines (e.g., Chinese Hamster Ovary - CHO, or Human Embryonic Kidney - HEK293) stably expressing human β1 or β2-adrenergic receptors.

  • Radioligand: A high-affinity radiolabeled antagonist, such as [³H]-dihydroalprenolol (DHA) or [¹²⁵I]-cyanopindolol (CYP).

  • Test Compounds: Penbutolol and other non-selective beta-blockers.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled antagonist (e.g., 10 µM propranolol) to determine the amount of non-specific binding of the radioligand.

  • Assay Buffer: Typically a Tris-HCl buffer containing MgCl₂.

  • Filtration Apparatus: To separate bound from free radioligand.

  • Scintillation Counter: To measure radioactivity.

Protocol:

  • Membrane Preparation: Cells expressing the target receptor are harvested and homogenized. The cell membranes are then isolated by centrifugation.

  • Assay Setup: The assay is typically performed in a 96-well plate format.

  • Incubation: Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound. Control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled antagonist) are included.

  • Separation: The incubation is terminated by rapid filtration through glass fiber filters. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.

  • Quantification: The radioactivity on the filters is measured using a scintillation counter.

  • Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The data are then analyzed using non-linear regression to determine the IC50 value of the test compound. The Ki value is calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand.

Experimental_Workflow_Radioligand_Binding_Assay prep Cell Membrane Preparation (from cells expressing β1 or β2 receptors) setup Assay Setup in 96-well Plate prep->setup Add membranes incubation Incubation (Membranes + Radioligand + Test Compound) setup->incubation Add reagents filtration Rapid Filtration (Separation of bound and free radioligand) incubation->filtration Terminate reaction counting Scintillation Counting (Quantification of bound radioactivity) filtration->counting Measure radioactivity analysis Data Analysis (Calculation of IC50 and Ki values) counting->analysis Input data Beta_Adrenergic_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Catecholamines Catecholamines (Norepinephrine, Epinephrine) BetaReceptor β1 / β2 Adrenergic Receptor Catecholamines->BetaReceptor Binds and Activates BetaBlocker Non-selective Beta-Blocker (e.g., Penbutolol) BetaBlocker->BetaReceptor Binds and Blocks GProtein Gs Protein BetaReceptor->GProtein Activates AC Adenylyl Cyclase GProtein->AC Activates cAMP cAMP AC->cAMP Converts ATP to cAMP ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates CellularResponse Cellular Response (e.g., Increased Heart Rate, Smooth Muscle Relaxation) PKA->CellularResponse Phosphorylates target proteins

References

Penbutolol Cross-Reactivity in Immunoassays for Other Beta-Adrenergic Antagonists: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential cross-reactivity of penbutolol (B1679223) in immunoassays designed for other common beta-adrenergic antagonists, namely propranolol, atenolol, and metoprolol (B1676517). Due to a lack of publicly available, direct experimental data on the cross-reactivity of penbutolol in immunoassays for these specific beta-blockers, this guide focuses on a comparison of their chemical structures to infer potential cross-reactivity. A detailed, adaptable experimental protocol for a competitive enzyme-linked immunosorbent assay (ELISA) for beta-blocker detection is also provided, alongside diagrams illustrating the beta-adrenergic signaling pathway and a typical immunoassay workflow.

Understanding Immunoassay Cross-Reactivity

Immunoassays, such as ELISA, are widely used for the detection and quantification of drugs like beta-adrenergic antagonists in biological samples. These assays rely on the specific binding of an antibody to its target antigen. Cross-reactivity occurs when the antibody binds to non-target molecules that are structurally similar to the target antigen. In the context of beta-blocker immunoassays, the specificity of the antibodies used is crucial, as the structural similarities among different beta-blockers can lead to significant cross-reactivity, potentially causing inaccurate quantification and false-positive results. The degree of cross-reactivity is influenced by the structural homology between the target drug and the cross-reacting substance.

Structural Comparison of Beta-Adrenergic Antagonists

The potential for cross-reactivity of penbutolol in immunoassays for propranolol, atenolol, and metoprolol is largely dictated by its structural similarity to these compounds. All four are aryloxypropanolamine beta-blockers, sharing a common core structure but differing in their substituent groups.

Compound Chemical Structure Key Structural Features Potential for Cross-Reactivity with Penbutolol Immunoassay
Penbutolol (S)-1-(tert-Butylamino)-3-(2-cyclopentylphenoxy)propan-2-ol- Aryloxypropanolamine core- N-tert-butyl group- Cyclopentylphenoxy aromatic group-
Propranolol (RS)-1-(Isopropylamino)-3-(naphthalen-1-yloxy)propan-2-ol- Aryloxypropanolamine core- N-isopropyl group- Naphthyloxy aromatic groupHigh: Shares the aryloxypropanolamine backbone and a bulky hydrophobic aromatic group. The difference in the N-alkyl group (tert-butyl vs. isopropyl) and the aromatic ring system (cyclopentylphenoxy vs. naphthyloxy) will influence the degree of cross-reactivity depending on the antibody's epitope specificity.
Atenolol (RS)-2-{4-[2-Hydroxy-3-(isopropylamino)propoxy]phenyl}acetamide- Aryloxypropanolamine core- N-isopropyl group- Acetamidophenyl aromatic group (hydrophilic)Low to Moderate: While it shares the core structure and the N-isopropyl group with propranolol, the aromatic substituent is significantly different and more hydrophilic than that of penbutolol. This difference is likely to reduce cross-reactivity.
Metoprolol (RS)-1-(Isopropylamino)-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol- Aryloxypropanolamine core- N-isopropyl group- (2-Methoxyethyl)phenoxy aromatic groupModerate: Shares the aryloxypropanolamine core. The aromatic group is less bulky than penbutolol's but still presents a similar overall shape that could lead to antibody binding, depending on the specific epitope recognized.

Visualizing Key Pathways and Processes

To provide a better understanding of the biological and experimental context, the following diagrams illustrate the beta-adrenergic signaling pathway and a typical competitive immunoassay workflow.

Beta_Adrenergic_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Beta-Blocker Beta-Blocker (e.g., Penbutolol) BAR Beta-Adrenergic Receptor Beta-Blocker->BAR antagonizes Agonist Adrenergic Agonist (e.g., Epinephrine) Agonist->BAR activates G_Protein G Protein (Gs) BAR->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates ATP ATP cAMP cAMP ATP->cAMP AC activation PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response Cellular Response (e.g., Increased Heart Rate) PKA->Cellular_Response phosphorylates targets Competitive_ELISA_Workflow cluster_plate Microtiter Plate Well cluster_legend Legend Coating 1. Coating with Beta-Blocker Antibody Blocking 2. Blocking unoccupied sites Coating->Blocking Competition 3. Addition of Sample (containing Penbutolol) and Enzyme-labeled Beta-Blocker Blocking->Competition Washing1 4. Washing Competition->Washing1 Substrate 5. Addition of Substrate Washing1->Substrate Detection 6. Color Development & Signal Measurement Substrate->Detection Legend_Text High Penbutolol in sample = Low Signal Low Penbutolol in sample = High Signal

Evaluating the impact of penbutolol on mitochondrial respiration compared to other beta-blockers

Author: BenchChem Technical Support Team. Date: December 2025

A notable gap in the current scientific literature exists regarding the specific effects of the beta-blocker penbutolol (B1679223) on mitochondrial respiration. Despite extensive searches, no direct experimental studies evaluating its impact on mitochondrial function were identified. This guide, therefore, provides a comparative analysis of the known effects of other commonly prescribed beta-blockers—propranolol (B1214883), metoprolol, carvedilol, nebivolol, and atenolol—on mitochondrial respiration, highlighting the urgent need for research into penbutolol's mitochondrial profile.

This document is intended for researchers, scientists, and drug development professionals interested in the off-target effects of cardiovascular drugs on cellular bioenergetics. The information presented herein is based on available experimental data and aims to provide a clear, objective comparison to inform future research directions.

Comparative Analysis of Beta-Blocker Effects on Mitochondrial Respiration

The following table summarizes the key findings from various studies on the impact of different beta-blockers on mitochondrial respiratory parameters. It is important to note that experimental conditions, such as drug concentrations and tissue types, can vary between studies, potentially influencing the observed effects.

Beta-BlockerLipophilicityPrimary Effect on Mitochondrial RespirationImpact on Electron Transport Chain (ETC)Other Notable Mitochondrial Effects
Propranolol HighInhibition of State 3 respiration.[1] No significant effect on State 4 respiration.[2]Inhibition of Complex I and Complex II.[3]Induces mitochondrial swelling, cytochrome c release, and apoptosis.[3] May impair oxidative phosphorylation by inhibiting Mg2+-ATPase.[2]
Metoprolol ModerateInconsistent effects reported. Some studies show enhancement of respiratory control ratio in ischemia/reperfusion models,[3] while others report no significant improvement.[3] Inhibition of State 3 respiration at high concentrations.[1]Limited direct evidence of specific complex inhibition.Did not show protective effects against mitochondrial DNA alterations in doxorubicin-induced cardiotoxicity.[3]
Carvedilol HighProtective effects against oxidative stress-induced mitochondrial damage.[4][5] Improves State 3 respiration and respiratory control ratio under oxidative stress.[4][5]Inhibition of Complex I.[6]Exhibits antioxidant properties and can act as a weak protonophore, causing a decrease in mitochondrial membrane potential.[6][7]
Nebivolol ModerateInhibition of basal respiration, ATP production, and maximal respiration.[3]Inhibition of Complex I and ATP synthase.[3][8][9][10]Induces changes in mitochondrial morphology.[3]
Atenolol LowNo significant inhibition of State 3 respiration at concentrations up to 16 mmol/l.[1][11] However, other studies report increased ROS levels and decreased mitochondrial membrane potential.[3]Decreased succinate (B1194679) dehydrogenase (Complex II) activity reported in some studies.[3]Induces mitochondrial swelling and cytochrome c release.[3]
Penbutolol HighNo data availableNo data availableNo data available

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols derived from the cited literature for assessing the impact of beta-blockers on mitochondrial respiration.

Isolation of Mitochondria

A common method for studying mitochondrial respiration involves the isolation of mitochondria from tissues, such as rat liver or heart.

  • Tissue Homogenization: The tissue is minced and homogenized in a cold isolation buffer (e.g., containing sucrose, Tris-HCl, and EGTA) to break open the cells.

  • Differential Centrifugation: The homogenate is subjected to a series of centrifugation steps at increasing speeds. This process separates the mitochondria from other cellular components based on their size and density.

  • Final Mitochondrial Pellet: The final pellet, rich in mitochondria, is resuspended in a suitable buffer for subsequent assays.

Measurement of Oxygen Consumption

The rate of oxygen consumption by isolated mitochondria is a key indicator of respiratory chain activity. This is typically measured using a Clark-type oxygen electrode in a sealed chamber.

  • Reaction Medium: Isolated mitochondria are suspended in a respiration buffer containing substrates for the electron transport chain (e.g., glutamate, malate (B86768) for Complex I; succinate for Complex II).

  • State 4 Respiration: The basal rate of oxygen consumption is measured in the presence of substrate but without ADP.

  • State 3 Respiration: A known amount of ADP is added to stimulate ATP synthesis, leading to a rapid increase in oxygen consumption.

  • Respiratory Control Ratio (RCR): The ratio of State 3 to State 4 respiration is calculated as an indicator of the coupling between oxidation and phosphorylation.

Visualizing the Mechanisms

To better understand the complex interactions of beta-blockers with mitochondrial pathways, the following diagrams, generated using Graphviz (DOT language), illustrate key concepts.

cluster_etc Electron Transport Chain cluster_atp ATP Synthesis C1 Complex I Q CoQ C1->Q C2 Complex II C2->Q C3 Complex III CytC Cyt c C3->CytC C4 Complex IV ATPSynthase ATP Synthase C4->ATPSynthase H+ Gradient Q->C3 CytC->C4 Propranolol Propranolol Propranolol->C1 Inhibits Propranolol->C2 Inhibits Carvedilol Carvedilol Carvedilol->C1 Inhibits Nebivolol Nebivolol Nebivolol->C1 Inhibits Nebivolol->ATPSynthase Inhibits Atenolol Atenolol Atenolol->C2 Inhibits

Figure 1: Known inhibitory effects of various beta-blockers on the mitochondrial electron transport chain and ATP synthase.

cluster_workflow Experimental Workflow for Mitochondrial Respiration Assay start Isolate Mitochondria suspend Suspend in Respiration Buffer with Substrates start->suspend measure_s4 Measure State 4 O2 Consumption (Basal) suspend->measure_s4 add_adp Add ADP measure_s4->add_adp measure_s3 Measure State 3 O2 Consumption (Active) add_adp->measure_s3 calculate_rcr Calculate Respiratory Control Ratio (RCR) measure_s3->calculate_rcr end Data Analysis calculate_rcr->end

References

Safety Operating Guide

Proper Disposal of Penbutolol Sulfate in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical guidance for the proper disposal of Penbutolol Sulfate (B86663), tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring personnel safety and regulatory compliance.

Penbutolol sulfate is a non-selective beta-blocker. While its toxicological properties are not exhaustively investigated, it is classified as harmful if swallowed, with an oral LD50 of 1,350 mg/kg in rats.[1] Proper disposal is crucial to prevent environmental contamination and accidental exposure. The following procedures align with guidelines from the Environmental Protection Agency (EPA) and standard laboratory safety practices.

Waste Characterization and Classification

The first step in proper disposal is accurate waste characterization. Penbutolol sulfate is not listed as a P- or U-list hazardous waste by the EPA under the Resource Conservation and Recovery Act (RCRA).[2][3][4] Based on available data, it does not typically exhibit characteristics of ignitability, corrosivity, or reactivity.[1][5][6] Therefore, it is generally classified as a non-RCRA pharmaceutical waste .

However, it is crucial to recognize that even non-RCRA waste can pose health and environmental risks and must not be disposed of as common trash or flushed down the drain.[7][8] It should be managed as a chemical substance requiring professional disposal.

Quantitative Data Summary

The following table summarizes key data for Penbutolol Sulfate relevant to its handling and disposal.

ParameterDataSource
Chemical Name (2S)-1-(2-cyclopentylphenoxy)-3-[(1,1-dimethylethyl)amino]-2-propanol, sulfate[1]
CAS Number 38363-32-5[1]
GHS Classification Acute toxicity - oral 4 (H302: Harmful if swallowed); Specific target organ toxicity (single exposure) 3 (H336: May cause drowsiness or dizziness)[1]
Toxicity Data Oral LD50 (rat): 1,350 mg/kg[1]
RCRA Status Not a P- or U-listed waste. Generally considered Non-RCRA Pharmaceutical Waste .[2][7]
Recommended Disposal Incineration via a licensed waste management vendor.[7][9]
Container Type Blue or White container, clearly labeled for non-hazardous pharmaceutical waste.[7][9][10]

Detailed Disposal Protocol

This protocol provides a step-by-step methodology for the safe disposal of Penbutolol Sulfate from a laboratory or research facility.

Objective: To safely collect, store, and dispose of Penbutolol Sulfate in compliance with environmental and safety regulations.

Materials:

  • Penbutolol Sulfate waste (unused, expired, or contaminated)

  • Appropriate Personal Protective Equipment (PPE): safety glasses, lab coat, nitrile gloves

  • Designated non-RCRA pharmaceutical waste container (Blue or White bin)[7][9]

  • Waste label stating "Non-RCRA Pharmaceutical Waste for Incineration"

  • Waste inventory log

Procedure:

  • Segregation:

    • At the point of generation, identify Penbutolol Sulfate waste and keep it separate from RCRA hazardous waste (black containers), sharps waste, and regular trash.[10][11]

    • Do not mix Penbutolol Sulfate with other chemical wastes unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department and waste vendor.[12]

  • Packaging and Labeling:

    • Place solid Penbutolol Sulfate waste directly into the designated blue or white non-RCRA pharmaceutical waste container.[9][10]

    • If dealing with solutions, ensure they are in a sealed, leak-proof container before placing them in the larger waste bin.

    • Ensure the container is clearly labeled "Non-RCRA Pharmaceutical Waste for Incineration" and includes information about the contents as required by your facility.[7]

  • Storage:

    • Store the waste container in a secure, designated area that is inaccessible to unauthorized personnel.[10]

    • The storage area should be away from general lab traffic and clearly marked as a waste accumulation area.

  • Documentation:

    • Maintain a detailed inventory log of all pharmaceutical waste, including the chemical name, quantity, and date of disposal into the container. This documentation is crucial for regulatory compliance and waste tracking.

  • Final Disposal:

    • Arrange for the collection of the waste container by a licensed and certified pharmaceutical waste management vendor.[13][14]

    • This vendor will transport the waste for final disposal, which for non-RCRA pharmaceuticals is typically high-temperature incineration.[7][15]

    • Obtain and retain all disposal documentation, such as manifests and a certificate of destruction, from the vendor for your records.[10]

Mandatory Visualizations

Diagram 1: Disposal Decision Workflow for Penbutolol Sulfate

A Identify Waste: Penbutolol Sulfate B Characterize Waste: Consult SDS and Regulations A->B C Is it a DEA Controlled Substance? B->C D Is it RCRA Hazardous? (P/U-Listed or Characteristic) C->D No J Follow DEA Disposal Protocol (Not Applicable) C->J Yes E Manage as Non-RCRA Pharmaceutical Waste D->E No K Segregate into BLACK Container (Not Applicable) D->K Yes F Segregate into BLUE or WHITE Container E->F G Label: 'For Incineration' F->G H Store in Secure Area G->H I Dispose via Certified Waste Vendor H->I

Caption: Workflow for the classification and disposal of Penbutolol Sulfate.

Diagram 2: Operational Disposal Plan

cluster_0 Collection Phase cluster_1 Storage & Documentation Phase cluster_2 Disposal Phase Step1 1. Wear PPE (Gloves, Goggles, Lab Coat) Step2 2. Segregate Penbutolol from other waste streams Step1->Step2 Step3 3. Place in labeled BLUE/WHITE container Step2->Step3 Step4 4. Store container in secure, designated area Step3->Step4 Step5 5. Log waste details in inventory sheet Step4->Step5 Step6 6. Schedule pickup with certified waste vendor Step5->Step6 Step7 7. Retain Certificate of Destruction Step6->Step7

Caption: Step-by-step operational plan for Penbutolol Sulfate disposal.

References

Comprehensive Safety and Handling Guide for Penbutolol (Sulfate)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling and disposal of Penbutolol (sulfate), a non-selective beta-blocker used in the treatment of high blood pressure.[1] Adherence to these procedures is critical to ensure personal safety and minimize environmental contamination.

Hazard Identification and Health Effects

Penbutolol (sulfate) is classified as harmful if swallowed.[2][3] While the complete toxicological properties have not been fully investigated, it is crucial to prevent direct contact with the skin or eyes and to avoid inhalation.[2] It may also cause drowsiness or dizziness.[3]

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment to be used when handling Penbutolol (sulfate). This is based on general guidelines for handling hazardous drugs and specific information from safety data sheets.[4][5][6][7][8]

PPE Category Specific Recommendations Rationale
Hand Protection Double gloving with powder-free, chemotherapy-grade gloves (e.g., nitrile) meeting ASTM D6978 standards.Prevents skin contact and absorption. Double gloving provides an extra layer of protection.
Eye and Face Protection Safety goggles with side shields or a full-face shield.Protects against splashes and airborne particles.
Body Protection A disposable, long-sleeved gown made of a material resistant to hazardous drugs (e.g., polyethylene-coated polypropylene). Gowns should have back closure and tight-fitting cuffs.Prevents contamination of personal clothing and skin.
Respiratory Protection A NIOSH-certified N95 or higher respirator is recommended, especially when there is a risk of generating airborne powder or aerosols.Minimizes the risk of inhalation.
Head and Foot Protection Disposable head/hair covers and shoe covers.Prevents contamination of hair and personal footwear and reduces the spread of contamination.
Operational Plan for Handling Penbutolol (Sulfate)

1. Preparation and Engineering Controls:

  • Work in a designated area, such as a chemical fume hood or a ventilated enclosure, to minimize inhalation exposure.

  • Ensure that an eyewash station and safety shower are readily accessible.

  • Gather all necessary materials and PPE before beginning any work.

2. Weighing and Aliquoting:

  • Handle the solid form of Penbutolol (sulfate) with care to avoid generating dust.

  • Use a dedicated spatula and weighing paper.

  • If creating solutions, add the solvent to the solid slowly to prevent splashing. Penbutolol (sulfate) is soluble in DMSO.[9]

3. Post-Handling Procedures:

  • After handling, remove PPE in the following order to prevent cross-contamination: outer gloves, gown, inner gloves, face shield/goggles, hair/shoe covers, and respirator.

  • Wash hands thoroughly with soap and water after removing PPE.

  • Decontaminate the work area with an appropriate cleaning agent.

Disposal Plan

1. Waste Segregation:

  • All disposable PPE (gloves, gowns, etc.) and any materials that have come into contact with Penbutolol (sulfate) (e.g., weighing paper, pipette tips) should be considered hazardous waste.

  • Place all contaminated solid waste into a clearly labeled, sealed plastic bag or container.

2. Unused Product Disposal:

  • Do not dispose of Penbutolol (sulfate) in household garbage or down the drain.[3]

  • For disposal of unused medicine, follow these steps:

    • Remove the drug from its original container.

    • Mix the medicine with an undesirable substance such as used coffee grounds, dirt, or cat litter. Do not crush tablets or capsules.[10]

    • Place the mixture in a sealed container, such as a plastic bag.[10]

    • Dispose of the sealed container in the trash.[10]

3. Container Disposal:

  • Empty original containers should have their labels scratched out to protect personal information before being discarded or recycled.[10]

4. Regulatory Compliance:

  • All disposal must be carried out in accordance with local, regional, national, and international regulations.[3]

Emergency Procedures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2]

  • Skin Contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[2]

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water.[2]

  • Inhalation: Remove the person from exposure and move them to fresh air immediately.[2]

  • In all cases of exposure, seek immediate medical attention.

Visual Workflows

The following diagrams illustrate the key processes for safely handling and disposing of Penbutolol (sulfate).

Penbutolol Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_area Designate Work Area (Fume Hood) gather_materials Gather Materials & PPE prep_area->gather_materials don_ppe Don Full PPE gather_materials->don_ppe weigh Weigh Solid Penbutolol don_ppe->weigh aliquot Aliquot or Prepare Solution weigh->aliquot decontaminate Decontaminate Work Surface aliquot->decontaminate doff_ppe Doff PPE Correctly decontaminate->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for handling Penbutolol (sulfate).

Penbutolol Disposal Workflow cluster_waste_gen Waste Generation cluster_disposal_ppe Contaminated Materials Disposal cluster_disposal_product Unused Product Disposal cluster_disposal_container Empty Container Disposal cluster_final_disposal Final Disposal contaminated_ppe Contaminated PPE bag_ppe Place in Labeled Hazardous Waste Bag contaminated_ppe->bag_ppe unused_product Unused Penbutolol mix_waste Mix with Undesirable Substance unused_product->mix_waste empty_containers Empty Containers deface_label Scratch Out Label empty_containers->deface_label seal_bag Seal Bag bag_ppe->seal_bag final_disposal Dispose According to Institutional & Local Regulations seal_bag->final_disposal seal_mixture Place in Sealed Container mix_waste->seal_mixture seal_mixture->final_disposal discard_container Trash or Recycle deface_label->discard_container discard_container->final_disposal

Caption: Disposal workflow for Penbutolol (sulfate) and related waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.